molecular formula C17H20N4OS B3028095 T-448

T-448

Cat. No.: B3028095
M. Wt: 328.4 g/mol
InChI Key: HQRYNOVKRKLADI-LSDHHAIUSA-N
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Description

T-448, also known as this compound, is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (free base) is 328.13578245 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRYNOVKRKLADI-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-448: A Technical Guide to its Mechanism of Action as a Selective LSD1 Inhibator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its unique interaction with LSD1, its impact on histone methylation and gene expression, and its demonstrated effects in preclinical models of neurological disorders.[1] Unlike many other LSD1 inhibitors, this compound exhibits a favorable safety profile, particularly concerning hematological toxicity, due to its distinct mechanism of action.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound, and provides visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Irreversible Inhibition via a Compact Formyl-FAD Adduct

This compound acts as an irreversible inhibitor of LSD1's demethylase activity.[1] Its mechanism is distinguished by the formation of a compact formyl-Flavin Adenine Dinucleotide (FAD) adduct within the enzyme's active site.[1][2] This covalent modification effectively inactivates the enzyme, preventing it from demethylating its primary substrates, mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1]

A crucial feature of this compound's mechanism is its minimal disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][2] Many other irreversible LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, form bulky adducts with FAD that sterically hinder the LSD1-GFI1B interaction.[1][2] This disruption is linked to hematological toxicities, such as thrombocytopenia.[1][2] this compound's formation of a smaller, compact adduct circumvents this issue, leading to a superior safety profile.[1]

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// Nodes T448 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LSD1_FAD [label="LSD1-FAD Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Formyl_FAD_Adduct [label="Compact Formyl-FAD Adduct\n(Irreversible Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LSD1_GFI1B [label="LSD1-GFI1B Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; H3K4me2 [label="H3K4me2", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K4me1 [label="H3K4me1", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges T448 -> LSD1_FAD [label="Binds to active site"]; LSD1_FAD -> Formyl_FAD_Adduct [label="Forms covalent bond"]; Formyl_FAD_Adduct -> LSD1_FAD [style=invis]; LSD1_FAD -> H3K4me1 [label="Demethylates", color="#5F6368"]; H3K4me2 -> LSD1_FAD [style=invis]; Formyl_FAD_Adduct -> H3K4me1 [label="Blocks Demethylation", style=dashed, color="#EA4335"]; LSD1_FAD -> LSD1_GFI1B [label="Maintains Interaction", style=dashed, color="#34A853"]; }

Caption: this compound inhibits LSD1, leading to increased H3K4me2, enhanced gene expression, and improved neuronal function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described by Matsuda et al. (2018) and general best practices for these assays.[1]

LSD1 Enzyme Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant human LSD1.

  • Reagents:

    • Recombinant human LSD1 enzyme

    • Biotinylated di-methylated H3K4 peptide substrate

    • This compound compound at various concentrations

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • Detection reagents (e.g., HTRF-based detection system)

  • Procedure:

    • Prepare a reaction mixture containing the LSD1 enzyme in the assay buffer.

    • Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate.

    • Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-monomethyl H3K4 antibody and streptavidin-XL665).

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the levels of H3K4me2 at specific gene promoters in cells treated with this compound.

  • Reagents:

    • Primary cultured rat neurons or other relevant cell type

    • This compound compound

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Lysis buffer

    • Sonication buffer

    • Anti-H3K4me2 antibody

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • Proteinase K

    • DNA purification kit

    • Primers for qPCR targeting specific gene promoters (e.g., Ucp2, Bdnf)

  • Procedure:

    • Treat cultured neurons with this compound or vehicle for the desired time.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells to isolate nuclei.

    • Sonciate the nuclear lysate to shear chromatin to fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an anti-H3K4me2 antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating in the presence of NaCl.

    • Digest proteins with Proteinase K.

    • Purify the immunoprecipitated DNA.

    • Quantify the enrichment of specific promoter regions using quantitative PCR (qPCR).

Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the real-time interaction between LSD1 and GFI1B and the effect of this compound on this interaction.

  • Reagents:

    • Recombinant human LSD1

    • Recombinant GFI1B peptide

    • This compound compound

    • SPR sensor chip (e.g., CM5)

    • Amine coupling reagents (EDC, NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize recombinant human LSD1 onto the surface of a sensor chip using standard amine coupling chemistry.

    • Inject this compound or vehicle over the LSD1-coated surface to allow for adduct formation.

    • Inject the GFI1B peptide at various concentrations over the surface and measure the binding response in real-time.

    • To assess the transient nature of the interaction disruption by this compound, perform GFI1B injections at different time points after this compound treatment (e.g., 7.5 minutes and 10 hours).[1]

    • Regenerate the sensor surface between cycles.

    • Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

```dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Experimental Workflow for this compound Characterization", width=7.5, ratio=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes In_Vitro [label="In Vitro Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; LSD1_Assay [label="LSD1 Enzyme Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; SPR [label="Surface Plasmon Resonance", fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Based [label="Cell-Based Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ChIP [label="ChIP-qPCR", fillcolor="#FFFFFF", fontcolor="#202124"]; mRNA_Expression [label="mRNA Expression Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Ex_Vivo_Assay [label="Ex Vivo LSD1 Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; Behavioral_Tests [label="Behavioral Tests", fillcolor="#FFFFFF", fontcolor="#202124"]; Hematology [label="Hematological Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges In_Vitro -> LSD1_Assay; In_Vitro -> SPR; Cell_Based -> ChIP; Cell_Based -> mRNA_Expression; In_Vivo -> Ex_Vivo_Assay; In_Vivo -> Behavioral_Tests; In_Vivo -> Hematology;

LSD1_Assay -> Cell_Based [style=invis]; SPR -> Cell_Based [style=invis]; ChIP -> In_Vivo [style=invis]; mRNA_Expression -> In_Vivo [style=invis]; }

References

Technical Guide: Discovery and Synthesis of T-448, a Novel LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of neurological disorders. Discovered through a targeted screening approach, this compound has demonstrated the ability to modulate neural plasticity-related gene expression and improve learning and memory in preclinical models. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an elucidation of its mechanism of action.

Discovery of this compound

This compound, also known by its chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, was identified through a strategic screening process aimed at discovering LSD1 inhibitors with an improved safety profile. A key challenge with previous LSD1 inhibitors was the induction of thrombocytopenia (a reduction in platelet count), believed to be caused by the disruption of the LSD1-GFI1B protein complex. The screening strategy focused on identifying compounds that could inhibit the enzymatic activity of LSD1 without significantly impacting this critical protein-protein interaction. This led to the discovery of this compound as a promising therapeutic candidate with potent enzymatic inhibition and a favorable hematological safety profile in preclinical studies.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is detailed in the following protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1S,2R)-2-(3-bromophenyl)cyclopropanecarboxylic acid

  • To a solution of 3-bromostyrene in a suitable organic solvent, add a chiral catalyst and a diazoacetate reagent.

  • Stir the reaction mixture at a controlled temperature until the cyclopropanation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purify the resulting ester by column chromatography.

  • Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield (1S,2R)-2-(3-bromophenyl)cyclopropanecarboxylic acid.

Step 2: Amide Coupling

  • Activate the carboxylic acid from Step 1 using a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Add 5-methyl-1,3,4-thiadiazol-2-amine to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product by column chromatography to obtain 3-((1S,2R)-2-bromocyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.

Step 3: Buchwald-Hartwig Amination

  • In a reaction vessel, combine the bromo-substituted intermediate from Step 2, cyclobutylamine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., a biaryl phosphine ligand).

  • Add a base, such as sodium tert-butoxide, and a solvent like toluene.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield this compound free base.

Step 4: Salt Formation (Optional)

  • To prepare the fumarate salt, dissolve the this compound free base in a suitable solvent (e.g., ethanol).

  • Add a solution of fumaric acid in the same solvent.

  • Stir the mixture to induce precipitation.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound fumarate.

Biological Activity and Mechanism of Action

This compound is a specific and irreversible inhibitor of LSD1, an enzyme that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). The inhibition of LSD1 by this compound leads to an increase in the levels of H3K4 methylation, which is a key epigenetic mark associated with active gene transcription.

Quantitative Data
ParameterValueTargetAssay Type
IC50 22 nMHuman LSD1Enzymatic Assay
Signaling Pathway

The mechanism of action of this compound involves the modulation of the LSD1 signaling pathway, leading to downstream effects on gene expression and neuronal function.

LSD1_Signaling_Pathway T448 This compound LSD1 LSD1 (Lysine-Specific Demethylase 1) T448->LSD1 H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylation GeneExpression Neural Plasticity-Related Gene Expression (e.g., BDNF) H3K4me2->GeneExpression NeuronalFunction Improved Learning and Memory GeneExpression->NeuronalFunction

Figure 1: this compound inhibits LSD1, leading to increased H3K4 methylation and enhanced neuronal gene expression.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction

This protocol describes the evaluation of this compound's ability to rescue learning deficits in a mouse model with N-methyl-D-aspartate receptor (NMDAR) hypofunction.

1. Animal Model:

  • Use mice with a genetic modification leading to NMDAR hypofunction (e.g., NR1 knockdown mice) and wild-type littermates as controls.

  • House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

  • Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Administer this compound or vehicle to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg) once daily for a specified period (e.g., 3 weeks).

3. Behavioral Testing (Water Y-maze test):

  • Following the treatment period, subject the mice to the water Y-maze test to assess spatial working memory.

  • The maze consists of three arms, with one designated as the novel arm.

  • During the training phase, allow the mouse to explore two arms of the maze for a set duration.

  • In the testing phase, open all three arms and record the time spent in the novel arm and the number of entries into each arm.

  • Increased exploration of the novel arm is indicative of improved learning and memory.

4. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus).

  • Perform western blotting or chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to measure the levels of H3K4me2 and the mRNA expression of genes such as brain-derived neurotrophic factor (BDNF).

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound EnzymeAssay LSD1 Enzymatic Assay (IC50) Synthesis->EnzymeAssay CellAssay Cell-based Assays (H3K4 Methylation) EnzymeAssay->CellAssay PK_Studies Pharmacokinetic Studies CellAssay->PK_Studies Efficacy_Studies Efficacy Studies (Mouse Models) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies (Hematology) PK_Studies->Tox_Studies Behavioral_Analysis Behavioral Data Analysis Efficacy_Studies->Behavioral_Analysis Biochemical_Analysis Biochemical Analysis (Western Blot, qPCR) Efficacy_Studies->Biochemical_Analysis

Figure 2: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising novel LSD1 inhibitor with a distinct mechanism of action that confers a favorable safety profile. Its ability to enhance H3K4 methylation in the brain and improve cognitive function in preclinical models suggests its potential as a therapeutic agent for neurological disorders characterized by epigenetic dysregulation. Further investigation and clinical development of this compound and similar compounds are warranted.

An In-Depth Technical Guide to the Biological Function of T-448

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

T-448 is a specific, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[4] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in this activating histone mark at specific gene loci and subsequent modulation of gene expression. This guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.

Core Biological Function and Mechanism of Action

The primary biological function of this compound is the irreversible inhibition of LSD1's enzymatic activity. LSD1 is a key epigenetic modulator that, as part of various transcriptional repressor complexes, demethylates H3K4me1/2, leading to the silencing of target genes.[4] In some contexts, when associated with different protein complexes such as the androgen receptor, LSD1 can also demethylate H3K9 and act as a coactivator.[5]

This compound's mechanism involves forming a covalent, compact formyl-FAD adduct within the enzyme's active site, leading to its irreversible inactivation.[2][3] A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor Growth Factor Independent 1B (GFI1B).[2][3] This is significant because disruption of the LSD1-GFI1B complex by other tranylcypromine-based LSD1 inhibitors is associated with hematological toxicities like thrombocytopenia.[2][3][6] this compound's specific mechanism, therefore, provides a superior hematological safety profile, making it a promising candidate for therapeutic development, particularly for central nervous system (CNS) disorders.[2][3]

The downstream effect of LSD1 inhibition by this compound is an increase in H3K4me2 levels at the regulatory regions of target genes, which in turn enhances their mRNA expression.[1][2] This has been demonstrated to restore learning function in preclinical models of NMDA receptor hypofunction by increasing the expression of neural plasticity-related genes.[2][3]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of this compound in modulating gene expression through the inhibition of LSD1.

T448_Mechanism cluster_nucleus Cell Nucleus T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits Adduct This compound-FAD Adduct (Inactive) T448->Adduct LSD1->Adduct H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates FAD FAD FAD->LSD1 Cofactor H3K4me2 H3K4me2 (Active Chromatin Mark) H3K4me2->H3K4me1 Gene Target Genes (e.g., Bdnf, Arc, Fos, Ucp2) H3K4me2->Gene Promotes Transcription mRNA mRNA Transcription Gene->mRNA Leads to

Caption: Mechanism of this compound action on the LSD1 epigenetic pathway.

Quantitative Data Summary

The activity of this compound has been characterized in biochemical, cellular, and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of this compound

Target Assay Type Metric Value Reference
Human LSD1 Biochemical Demethylase Assay IC₅₀ 22 nM [1][2][6]
Human LSD1 Irreversible Inhibition Kinetics kᵢₙₐ꜀ₜ/Kᵢ 1.7 x 10⁴ M⁻¹s⁻¹ [2]

| MAO-A / MAO-B | Biochemical Assay | Selectivity | >4,500-fold vs. LSD1 |[2] |

Table 2: Cellular and In Vivo Activity of this compound

Model System Treatment Target Gene/Phenomenon Outcome Reference
Primary Cultured Rat Neurons 0.1 - 10 µM, 1 day Ucp2 Significant increase in H3K4me2 and mRNA levels [1][2]
NR1-hypo Mice 1, 10 mg/kg, oral, 3 weeks H3K4me2 at Bdnf, Arc, Fos genes Dose-dependent increase in H3K4me2 levels in hippocampus [1]

| NR1-hypo Mice | 1, 10 mg/kg, oral, 3 weeks | Learning Function (Y-maze) | Partial, dose-dependent rescue of correct choice rate |[1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments used to characterize this compound.

LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

This assay quantifies LSD1 enzymatic activity by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Materials:

  • Human recombinant LSD1 enzyme

  • Dimethylated H3K4 peptide substrate (e.g., Biotin-H3(1-21)K4me2)

  • Horseradish Peroxidase (HRP)

  • Fluorometric substrate for HRP (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine)

  • This compound and other test compounds dissolved in DMSO

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • 384-well assay plates (white or black, depending on fluorophore)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add a solution containing LSD1 enzyme, HRP, and the fluorometric substrate to each well.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Measure the fluorescence using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP is used to determine the abundance of a specific histone modification (e.g., H3K4me2) at a particular genomic locus in cells or tissues.

Materials:

  • Cells or tissues treated with this compound or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis Buffer, ChIP Dilution Buffer, Wash Buffers, Elution Buffer

  • Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing

  • ChIP-validated antibody against H3K4me2 and control IgG

  • Protein A/G magnetic beads

  • Proteinase K

  • Reagents for DNA purification (e.g., PCR purification kit)

  • qPCR reagents and primers for target gene promoters (e.g., Bdnf, Ucp2)

Procedure:

  • Cross-linking: Treat cells/tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei and shear the chromatin to fragments of 200-800 bp using sonication.

  • Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-H3K4me2 antibody or control IgG.

  • Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

  • DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA.

  • qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific to the promoter regions of target genes. Quantify the amount of immunoprecipitated DNA relative to a small fraction of the starting chromatin (input).

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative changes in mRNA expression levels of target genes following treatment with this compound.

Materials:

  • Cells or tissues treated with this compound or vehicle

  • RNA extraction kit (e.g., RNeasy)

  • DNase I

  • Reverse transcription kit with reverse transcriptase

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (Ucp2, Bdnf) and housekeeping/reference genes (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a suitable kit. Perform on-column DNase I digestion to remove genomic DNA contamination.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.

  • Thermal Cycling: Run the qPCR reaction with an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of the target gene to the Ct value of a reference gene (ΔCt). Calculate the relative change in gene expression using the ΔΔCt method (2⁻ΔΔCt) by comparing the this compound treated samples to the vehicle-treated controls.[7]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment followed by qPCR analysis to validate the effect of this compound on H3K4me2 levels at a target gene promoter.

ChIP_Workflow start Start: Cells treated with This compound or Vehicle crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lyse input Save 'Input' Sample lyse->input ip 3. Immunoprecipitation (Anti-H3K4me2 Antibody) lyse->ip purify 7. Purify DNA input->purify Process with IP samples from step 6 capture 4. Capture Immune Complexes (Protein A/G Beads) ip->capture wash 5. Wash Beads capture->wash elute 6. Elute & Reverse Cross-links wash->elute elute->purify qpcr 8. qPCR Analysis purify->qpcr end End: Quantify H3K4me2 Enrichment at Target Loci qpcr->end

Caption: Experimental workflow for ChIP-qPCR analysis.

References

T-448: A Selective LSD1 Enzyme Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. T-448 is a specific, orally active, and irreversible inhibitor of the LSD1 enzyme.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, with a broader discussion of the role of LSD1 in cancer signaling pathways. While current research on this compound has primarily focused on its potential in neurodevelopmental disorders, the information presented here is intended to inform its potential application and further investigation in oncology.

This compound: Core Data

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

ParameterValueSpecies/SystemReference
IC50 (LSD1) 22 nMRecombinant Human LSD1[1][2]
Mechanism of Inhibition IrreversibleN/A[1]
Effect on H3K4me2 Increased levelsPrimary cultured rat neurons; Mouse cortex[1][3]
Effect on LSD1-GFI1B Complex Minimal impactHuman TF-1a erythroblasts; SPR assay[3][4]
In Vivo Efficacy (Neurological Model) Ameliorated learning dysfunctionNR1-hypo mice (NMDA receptor hypofunction model)[3][4]
In Vivo Dosage (Neurological Model) 1, 10 mg/kg (oral administration)NR1-hypo mice[3]
Hematological Safety No thrombocytopenia at effective dosesMice[3][4]

Mechanism of Action

This compound is an irreversible inhibitor of LSD1 that forms a compact formyl-FAD adduct.[3][4] This covalent modification inactivates the enzyme, leading to an increase in the methylation of its substrates, primarily H3K4me2. A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3][4] The disruption of the LSD1-GFI1B complex by other tranylcypromine-based LSD1 inhibitors is associated with hematological toxicities like thrombocytopenia.[3][4] The ability of this compound to inhibit LSD1 enzymatic activity without significantly disrupting this complex contributes to its superior hematological safety profile in preclinical models.[3][4]

LSD1 Signaling Pathways in Cancer

LSD1 is a critical regulator of several oncogenic signaling pathways. Its overexpression in various cancers contributes to tumor progression by altering gene expression profiles.

LSD1_Signaling_Pathways_in_Cancer LSD1's Role in Key Oncogenic Signaling Pathways cluster_nucleus Nucleus LSD1 LSD1 Wnt_beta_catenin Wnt/β-catenin Pathway LSD1->Wnt_beta_catenin Activates PI3K_AKT PI3K/AKT Pathway LSD1->PI3K_AKT Activates NOTCH NOTCH Pathway LSD1->NOTCH Represses Tumor_Progression Tumor Progression (Proliferation, Invasion, Metastasis) Wnt_beta_catenin->Tumor_Progression PI3K_AKT->Tumor_Progression NOTCH->Tumor_Progression Inhibits (in some contexts, e.g., SCLC)

Caption: LSD1 regulates key cancer-related signaling pathways.

  • Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin pathway by downregulating the expression of its antagonists, such as DKK1.[5][6] This leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation.[5][6]

  • PI3K/AKT Pathway: LSD1 has been shown to activate the PI3K/AKT signaling pathway.[7][8][9] In some cancers, this is achieved by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[7] The activation of this pathway is crucial for cell survival and proliferation.

  • NOTCH Pathway: In certain contexts, such as small cell lung cancer (SCLC), LSD1 can suppress the NOTCH signaling pathway.[10][11][12] Inhibition of LSD1 in these cases leads to the reactivation of NOTCH signaling, which can have a tumor-suppressive effect by downregulating key drivers of the neuroendocrine phenotype, like ASCL1.[10][11][13]

Experimental Protocols

In Vitro LSD1 Inhibition Assay (based on Matsuda S, et al.)

This protocol describes the general steps for assessing the in vitro inhibitory activity of a compound against LSD1.

  • Reagents and Materials:

    • Recombinant human LSD1

    • Test compound (e.g., this compound)

    • Substrate: H3K4me2 peptide

    • Assay buffer

    • Detection reagents (e.g., horseradish peroxidase and a suitable substrate for colorimetric or fluorometric detection of hydrogen peroxide, a byproduct of the demethylation reaction)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

    • In a microplate, add the recombinant LSD1 enzyme to the assay buffer.

    • Add the diluted test compound or vehicle control to the wells containing the enzyme and pre-incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction and add the detection reagents.

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for H3K4 Methylation (based on Matsuda S, et al.)

This protocol outlines the assessment of a compound's effect on histone methylation in a cellular context.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., primary rat neurons or a relevant cancer cell line) under standard conditions.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time.

  • Histone Extraction or Chromatin Immunoprecipitation (ChIP):

    • For Western Blot: Harvest the cells, lyse them, and extract the histone proteins.

    • For ChIP: Crosslink proteins to DNA, shear the chromatin, and immunoprecipitate the chromatin using an antibody specific for H3K4me2.

  • Analysis:

    • Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies against H3K4me2 and a loading control (e.g., total histone H3).

    • ChIP-qPCR: Purify the immunoprecipitated DNA and perform quantitative PCR (qPCR) to determine the enrichment of H3K4me2 at specific gene promoters.

In Vivo Efficacy Study in a Xenograft Model (General Protocol for LSD1 Inhibitors in Oncology)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an LSD1 inhibitor in a preclinical cancer model.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Implant a relevant human cancer cell line (e.g., a small cell lung cancer or acute myeloid leukemia cell line) subcutaneously or orthotopically.

  • Dosing and Administration:

    • Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., this compound) or vehicle control via a clinically relevant route (e.g., oral gavage) at various dose levels and schedules.

  • Efficacy Assessment:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the animals as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Experimental and Logical Workflows

General Workflow for LSD1 Inhibitor Evaluation

LSD1_Inhibitor_Evaluation_Workflow General Workflow for LSD1 Inhibitor Evaluation in Oncology Biochemical_Assay Biochemical Assays (e.g., LSD1 enzymatic assay) Cellular_Assays Cellular Assays (e.g., Western blot for H3K4me2, cell proliferation) Biochemical_Assay->Cellular_Assays In_Vivo_Xenograft In Vivo Efficacy (Xenograft models) Cellular_Assays->In_Vivo_Xenograft PD_Biomarkers Pharmacodynamic Biomarkers (e.g., target engagement in tumors) In_Vivo_Xenograft->PD_Biomarkers Clinical_Development Clinical Development PD_Biomarkers->Clinical_Development

Caption: A stepwise approach for evaluating LSD1 inhibitors.

Conclusion and Future Directions

This compound is a potent and selective irreversible inhibitor of LSD1 with a favorable safety profile in preclinical neurological models, attributed to its minimal disruption of the LSD1-GFI1B complex. While the current body of research on this compound is focused on its potential for treating neurodevelopmental disorders, the critical role of LSD1 in various oncogenic signaling pathways suggests that this compound could also have therapeutic potential in oncology.

Future research should focus on evaluating the anti-proliferative and pro-differentiative effects of this compound in a panel of cancer cell lines, particularly those known to be sensitive to LSD1 inhibition, such as certain subtypes of acute myeloid leukemia and small cell lung cancer. In vivo studies using cancer xenograft models will be crucial to determine the anti-tumor efficacy and tolerability of this compound in an oncology setting. Furthermore, exploring the effects of this compound on the Wnt/β-catenin, PI3K/AKT, and NOTCH pathways in cancer cells will provide a deeper understanding of its mechanism of action and could help identify patient populations most likely to benefit from this targeted therapy. The development of this compound and similar specific LSD1 inhibitors holds promise for advancing the field of epigenetic cancer therapy.

References

The Molecular Target of T-448: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Core Molecular Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The primary molecular target of this compound is Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), and in some contexts, H3K9me1/2.[1] By demethylating H3K4, a mark associated with active gene transcription, LSD1 generally acts as a transcriptional repressor.

Mechanism of Action

This compound is an orally active and irreversible inhibitor of LSD1.[2] Its mechanism of action is distinct from many other LSD1 inhibitors. This compound binds to the FAD cofactor within the active site of LSD1, leading to the formation of a compact formyl-FAD adduct .[1] This covalent modification irreversibly inactivates the enzyme.[1]

A key feature of this compound's mechanism is its minimal disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][3][4] This is significant because the disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, observed with other LSD1 inhibitors.[1] The formation of the compact adduct by this compound avoids the steric hindrance that bulkier adducts from other inhibitors cause, thus preserving the LSD1-GFI1B interaction and leading to a superior safety profile.[1]

Quantitative Data

The inhibitory potency and kinetic parameters of this compound against LSD1 have been quantitatively characterized.

ParameterValueSpeciesNotes
IC50 22 nMHuman (recombinant)Half-maximal inhibitory concentration.[2][5]
k_inact / K_I 1.7 x 10^4 M^-1 s^-1Human (recombinant)Second-order rate constant for irreversible inhibition.[1]

Experimental Protocols

LSD1 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the demethylase activity of LSD1. The principle involves the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

  • Purified recombinant human LSD1 enzyme

  • Dimethylated histone H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound compound

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add the LSD1 enzyme, HRP, and the fluorescent probe to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding the dimethylated H3K4 peptide substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) of LSD1-GFI1B Complex

This protocol is used to assess the effect of this compound on the interaction between LSD1 and GFI1B in a cellular context.

Materials:

  • Cells expressing tagged LSD1 and/or GFI1B (e.g., HEK293T cells transfected with FLAG-LSD1 and HA-GFI1B)

  • This compound compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: anti-FLAG, anti-HA, and control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture the cells and treat with this compound or vehicle control for the desired time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate with control IgG and protein A/G beads.

  • Incubate the pre-cleared lysate with the anti-FLAG antibody (to pull down LSD1) overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated GFI1B.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation

ChIP is used to determine the effect of this compound on the levels of specific histone methylation marks (e.g., H3K4me2) at target gene promoters.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Cell lysis and nuclear lysis buffers

  • Sonication equipment or micrococcal nuclease for chromatin shearing

  • Antibody specific for H3K4me2

  • Protein A/G magnetic beads

  • Wash buffers with increasing salt concentrations

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target gene promoters

Procedure:

  • Cross-link proteins to DNA in treated cells with formaldehyde.

  • Lyse the cells and isolate the nuclei.

  • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitate the chromatin with an antibody against H3K4me2.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA.

  • Quantify the enrichment of target gene promoter regions in the immunoprecipitated DNA relative to input DNA using qPCR.

Signaling Pathways and Visualizations

Inhibition of LSD1 by this compound has implications for several signaling pathways, primarily through its role in regulating gene expression.

LSD1-Mediated Gene Repression and this compound Inhibition

LSD1 is a key component of transcriptional repressor complexes, such as the CoREST complex. It demethylates H3K4me2, a mark associated with active transcription, leading to gene silencing. This compound irreversibly inhibits LSD1, preventing the removal of the H3K4me2 mark and thus leading to the expression of target genes.

LSD1_Mechanism cluster_gene_repression LSD1-Mediated Gene Repression cluster_t448_inhibition This compound Inhibition H3K4me2 H3K4me2 (Active Mark) LSD1 LSD1 (CoREST Complex) H3K4me2->LSD1 Substrate Gene_Expression Gene Expression H3K4me2->Gene_Expression H3K4me0 H3K4me0 (Inactive Mark) LSD1->H3K4me0 Demethylation Inactive_LSD1 Inactive LSD1 (Formyl-FAD Adduct) Gene_Repression Gene Repression H3K4me0->Gene_Repression T448 This compound T448->LSD1 Irreversible Inhibition

Caption: Mechanism of this compound inhibition of LSD1-mediated gene repression.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, mechanism, and cellular effects.

T448_Workflow Start Start: this compound Synthesis Biochemical_Assay Biochemical Assay: LSD1 Inhibition (IC50) Start->Biochemical_Assay Kinetic_Analysis Kinetic Analysis: Irreversible Inhibition (kinact/KI) Biochemical_Assay->Kinetic_Analysis Cell_Based_Assay Cell-Based Assays Kinetic_Analysis->Cell_Based_Assay CoIP Co-Immunoprecipitation: LSD1-GFI1B Interaction Cell_Based_Assay->CoIP ChIP Chromatin Immunoprecipitation: Histone Methylation (H3K4me2) Cell_Based_Assay->ChIP End End: Characterization Complete CoIP->End ChIP->End

Caption: Experimental workflow for the characterization of this compound.

LSD1 in Neuronal Signaling Pathways

In neuronal cells, LSD1 plays a role in regulating neurogenesis and neuronal development by repressing key developmental genes.[6][7] Inhibition of LSD1 by this compound can lead to the upregulation of genes involved in neuronal plasticity.[5] Furthermore, LSD1 has been implicated in the regulation of the mTORC1 pathway through its repression of SESN2, and in the TLR4/NOX4 pathway, which is involved in oxidative stress.[8][9]

LSD1_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm T448 This compound LSD1 LSD1 T448->LSD1 Inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates Gene_Expression Target Gene Expression (e.g., SESN2, Neurogenesis Genes) H3K4me2->Gene_Expression Promotes SESN2 SESN2 Gene_Expression->SESN2 Upregulates Neuronal_Plasticity Neuronal Plasticity & Development Gene_Expression->Neuronal_Plasticity Promotes mTORC1 mTORC1 SESN2->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Overview of LSD1's role in neuronal signaling pathways.

Conclusion

This compound is a highly specific and irreversible inhibitor of LSD1 with a well-defined mechanism of action that confers a favorable safety profile. Its ability to modulate histone methylation and gene expression makes it a valuable tool for studying the epigenetic regulation of various cellular processes and a promising therapeutic candidate for disorders associated with LSD1 dysregulation, particularly in the central nervous system. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other LSD1 inhibitors.

References

Unraveling the Role of T-448: An In-Depth Technical Guide on Its Immunomodulatory Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: An examination of the direct effects of the compound T-448 on histone H3K4 methylation.

Outcome of Comprehensive Literature Review: Extensive research has revealed no direct scientific evidence linking this compound to the modulation of histone H3K4 methylation. The compound identified as this compound is consistently and exclusively described in the scientific literature as an anti-TIGIT monoclonal antibody with a distinct immunological mechanism of action. This guide, therefore, pivots to provide a detailed technical overview of this compound's established biological function and, separately, a general primer on the significance of histone H3K4 methylation in cellular processes.

Part 1: this compound (EOS-448/GSK4428859A) - A Novel Anti-TIGIT Immunotherapy

This compound, also known as EOS-448 and GSK4428859A, is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint inhibitor predominantly expressed on Natural Killer (NK) cells and various T cell populations.[1] The primary function of this compound is to block the interaction of TIGIT with its ligands, such as CD155 and CD112, thereby preventing the downstream inhibitory signals that suppress anti-tumor immune responses.[3]

Mechanism of Action

The therapeutic effect of this compound is multifaceted, leveraging both the blockade of the TIGIT pathway and the effector functions of its IgG1 Fc domain.[3][4][5]

  • Restoration of T Cell and NK Cell Activity: By binding to TIGIT with high affinity, this compound prevents the engagement of TIGIT with its ligands.[3] This blockade restores the activation and effector functions of T cells and NK cells, which are crucial for identifying and eliminating cancer cells.[1][2]

  • Fcγ Receptor (FcγR) Engagement: The IgG1 isotype of this compound allows it to engage with Fcγ receptors on other immune cells, such as myeloid and NK populations.[1][2] This engagement can lead to several downstream effects:

    • Activation of Antigen-Presenting Cells (APCs): Preclinical data suggests that FcγR engagement by this compound can activate professional APCs, a critical step in initiating and sustaining an anti-tumor immune response.[4]

    • Depletion of Suppressive Immune Cells: this compound has been shown to preferentially deplete regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which are characterized by high TIGIT expression.[1][2][4][5] This depletion shifts the balance within the tumor microenvironment towards a more active anti-tumor state, as evidenced by an increased effector CD8/Treg ratio.[1][2]

Clinical and Preclinical Findings

Preclinical models have demonstrated that the anti-tumor effect of this compound is dependent on its Fc-engaging capabilities.[1] In a first-in-human trial, this compound was well-tolerated and showed early signs of clinical efficacy.[1][2] Pharmacodynamic assessments in patients confirmed the multiple mechanisms of action, including increased proliferation of memory CD8+ T cells and sustained depletion of Tregs and exhausted T cells.[1][2]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for this compound's action centers on the disruption of the TIGIT inhibitory axis and the subsequent activation of immune cells. An experimental workflow to assess its activity would typically involve a combination of in vitro cell-based assays and in vivo tumor models.

T448_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_effects Downstream Effects Tumor Cell Tumor Cell Treg Treg Exhausted T-cell Exhausted T-cell Effector T-cell Effector T-cell NK Cell NK Cell APC APC This compound This compound TIGIT TIGIT This compound->TIGIT Binds to FcγR FcγR This compound->FcγR Binds to Block TIGIT Signaling Block TIGIT Signaling This compound->Block TIGIT Signaling Depletion of Tregs & Exhausted T-cells Depletion of Tregs & Exhausted T-cells This compound->Depletion of Tregs & Exhausted T-cells via FcγR Activation of APCs Activation of APCs This compound->Activation of APCs via FcγR TIGIT->Treg Expressed on TIGIT->Exhausted T-cell Expressed on TIGIT->Effector T-cell Expressed on TIGIT->NK Cell Expressed on FcγR->APC Expressed on Activation of Effector T-cells & NK Cells Activation of Effector T-cells & NK Cells Block TIGIT Signaling->Activation of Effector T-cells & NK Cells Anti-Tumor Immunity Anti-Tumor Immunity Depletion of Tregs & Exhausted T-cells->Anti-Tumor Immunity Activation of Effector T-cells & NK Cells->Anti-Tumor Immunity Activation of APCs->Anti-Tumor Immunity

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Assays Binding Affinity Assays (e.g., ELISA, SPR) Cell-based Functional Assays Cell-based Functional Assays (e.g., T-cell activation, Cytokine release) Binding Assays->Cell-based Functional Assays Depletion Assays ADCC/ADCP Assays Cell-based Functional Assays->Depletion Assays Murine Cancer Models Syngeneic Mouse Tumor Models Depletion Assays->Murine Cancer Models Tumor Growth Inhibition Tumor Volume Measurement Murine Cancer Models->Tumor Growth Inhibition Immune Cell Profiling Flow Cytometry of Tumor and Spleen Murine Cancer Models->Immune Cell Profiling Pharmacodynamic Analysis Target Engagement and Cell Depletion Analysis Murine Cancer Models->Pharmacodynamic Analysis

Caption: Experimental workflow for this compound evaluation.

Part 2: Histone H3K4 Methylation - A Key Epigenetic Regulator

While unrelated to the known function of this compound, histone H3K4 methylation is a critical epigenetic modification involved in the regulation of gene expression. This process involves the addition of one, two, or three methyl groups to the lysine at the fourth position of the histone H3 protein tail.

Functional Roles of H3K4 Methylation States

The different methylation states of H3K4 have distinct roles and genomic locations:

  • H3K4 Trimethylation (H3K4me3): This mark is strongly associated with the transcription start sites (TSS) of actively transcribed genes.[6][7] It is considered a hallmark of active promoters and plays a role in the recruitment of transcription machinery.[6][7]

  • H3K4 Monomethylation (H3K4me1): This modification is typically found at the enhancers of active or poised genes. It is involved in defining regulatory elements in the genome.

  • H3K4 Dimethylation (H3K4me2): The role of H3K4me2 is less defined but it is generally found at both promoters and enhancers and is associated with active transcription.

Enzymes Regulating H3K4 Methylation

The methylation state of H3K4 is dynamically regulated by two families of enzymes:

  • Histone Methyltransferases (KMTs): These enzymes, such as those belonging to the SET1/MLL family, are responsible for adding methyl groups to H3K4.

  • Histone Demethylases (KDMs): Enzymes like LSD1/KDM1A can remove methyl groups, allowing for the dynamic regulation of gene expression.

The balance between the activity of KMTs and KDMs is crucial for normal cellular function, and dysregulation of these enzymes has been implicated in various diseases, including cancer.

Logical Relationship of H3K4 Methylation and Gene Activation

The presence of H3K4 methylation, particularly H3K4me3 at promoters, is a key step in the process of gene activation. It facilitates the recruitment of chromatin remodeling complexes and transcription factors, leading to a more open chromatin structure that is permissive for transcription.

H3K4_Gene_Activation Gene Promoter Gene Promoter H3K4me3 H3K4me3 Gene Promoter->H3K4me3 Catalyzes Histone Methyltransferase (e.g., MLL) Histone Methyltransferase (e.g., MLL) Histone Methyltransferase (e.g., MLL)->Gene Promoter Recruited to Chromatin Remodeling Complex Chromatin Remodeling Complex H3K4me3->Chromatin Remodeling Complex Recruits Transcription Factors Transcription Factors H3K4me3->Transcription Factors Recruits Open Chromatin Open Chromatin Chromatin Remodeling Complex->Open Chromatin Transcription Factors->Open Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription

Caption: H3K4me3 in gene activation.

The available scientific literature robustly characterizes this compound as a promising anti-TIGIT immunotherapy with a clear immunomodulatory mechanism of action. There is currently no evidence to suggest a direct role for this compound in the regulation of histone H3K4 methylation. The information provided herein is intended to clarify the established function of this compound and to offer a foundational understanding of histone H3K4 methylation as a separate, important area of epigenetic research. For professionals in drug development and research, it is crucial to base further investigation on these distinct and well-supported biological pathways.

References

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of T-448

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

T-448 is a potent, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 on lysine 4 (H3K4).[1] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, making LSD1 a compelling therapeutic target.[2] this compound distinguishes itself from other LSD1 inhibitors by its specific mechanism of action that minimizes hematological toxicity, a common side effect associated with this class of drugs.[2][3] This document provides a comprehensive overview of the pharmacology, mechanism of action, and toxicology profile of this compound, based on available preclinical data. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of its signaling pathway and experimental workflows to support further research and development.

Introduction

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[4] As a key epigenetic regulator, LSD1 is involved in the transcriptional repression of numerous genes.[5] Its inhibition can lead to increased H3K4 methylation, subsequently promoting the expression of genes related to neural plasticity and function.[1][2]

While the therapeutic potential of LSD1 inhibition is significant, early inhibitors, many of which are based on a tranylcypromine scaffold, have been hampered by significant side effects, most notably thrombocytopenia.[2] This toxicity is understood to result from the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex, which is crucial for hematopoietic differentiation.[2][3] this compound was developed through a targeted screening strategy to identify a potent LSD1 inhibitor with a superior safety profile.[3] Its unique mechanism, which involves the formation of a compact formyl-FAD adduct, allows it to inhibit the enzymatic activity of LSD1 without disrupting the critical LSD1-GFI1B interaction, thereby mitigating the risk of hematotoxicity.[2][3]

Pharmacology

Mechanism of Action

This compound is an irreversible inhibitor of LSD1.[1] It covalently binds to the FAD cofactor in the enzyme's active site, leading to the formation of a compact formyl-FAD adduct.[2][3] This modification inactivates the demethylase activity of LSD1. The key distinction of this compound is that this compact adduct does not sterically hinder the binding of cofactor proteins like GFI1B.[2] In contrast, many other irreversible LSD1 inhibitors form bulky adducts that disrupt the LSD1-GFI1B protein-protein interaction, leading to off-target effects on hematopoietic cell differentiation and subsequent thrombocytopenia.[2]

By selectively inhibiting the enzymatic function of LSD1 while preserving its scaffolding function, this compound leads to an increase in H3K4 dimethylation (H3K4me2) at the promoters of target genes, enhancing their transcription.[1][2] In neuronal contexts, this includes genes associated with synaptic plasticity and learning, such as Brain-Derived Neurotrophic Factor (Bdnf).[1][2]

Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent and specific activity of this compound. It effectively inhibits LSD1 enzyme activity and increases H3K4 methylation in neuronal cells, leading to functional improvements in animal models of cognitive impairment.[1][2]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound possesses good oral bioavailability and penetrates the brain.[6] Following oral administration, the compound is rapidly absorbed, with no significant accumulation observed after repeated dosing.[6]

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterValueCell/SystemReference
IC₅₀ (LSD1) 22 nMPurified human recombinant LSD1[1]
Effect Increased Ucp2 H3K4me2 and Ucp2 mRNAPrimary cultured rat neurons[1]
Table 2: In Vivo Pharmacology of this compound in Rodent Models
Animal ModelDosageAdministration RouteDurationKey FindingsReference
NR1-hypo mice1, 10 mg/kgOral3 weeksDose-dependent increase in H3K4me2 in the hippocampus; Partial rescue of learning deficits[2]
Sprague-Dawley Rats1, 3 mg/kgOral (single dose)2 hours post-dose50.2% and 85.5% inhibition of hippocampal LSD1 activity, respectively[6]
Sprague-Dawley Rats1, 3 mg/kgOral (single dose)24 hours post-dose29.5% and 83.3% inhibition of hippocampal LSD1 activity, respectively[6]

Toxicology Profile

A key feature of this compound is its improved toxicological profile compared to earlier-generation LSD1 inhibitors. Specifically, it demonstrates a superior hematological safety profile.[2]

Hematological Safety

Unlike conventional LSD1 inhibitors that induce thrombocytopenia, this compound does not cause significant changes in platelet, white blood cell, or red blood cell counts in rodents at effective doses.[2][6] This is attributed to its mechanism of action, which does not disrupt the LSD1-GFI1B complex essential for normal hematopoiesis.[2][3] Studies have shown that even at a high dose of 100 mg/kg, this compound does not induce hematological side effects in mice.[1]

Mandatory Visualizations

Signaling Pathway

T448_Mechanism_of_Action cluster_nucleus Cell Nucleus T448 This compound LSD1_FAD LSD1-FAD Complex T448->LSD1_FAD Irreversible Inhibition LSD1_Formyl_FAD Inactive LSD1 (Formyl-FAD Adduct) LSD1_FAD->LSD1_Formyl_FAD Demethylated_H3 Histone H3 (H3K4me1/me0) LSD1_FAD->Demethylated_H3 Demethylation HistoneH3 Histone H3 (H3K4me2) LSD1_Formyl_FAD->HistoneH3 Inhibition of Demethylation GFI1B GFI1B Cofactor GFI1B->LSD1_FAD Binding Preserved GFI1B->LSD1_Formyl_FAD Binding Preserved HistoneH3->LSD1_FAD TargetGenes Target Gene Transcription (e.g., Bdnf) HistoneH3->TargetGenes Promotes IncreasedExpression Increased Gene Expression (Neuronal Plasticity) TargetGenes->IncreasedExpression

Caption: Mechanism of this compound action on the LSD1 signaling pathway.

Experimental Workflow

T448_Experimental_Workflow cluster_screening Compound Screening cluster_invivo In Vivo Evaluation in NR1-hypo Mice cluster_toxicology Toxicology Assessment Screening 1. Screen small molecules Criteria1 Criterion A: Inhibit purified LSD1 enzyme Screening->Criteria1 Criteria2 Criterion B: Increase H3K4 methylation in rat neurons Screening->Criteria2 Criteria3 Criterion C: Minimal impact on GFI1 transcription in TF-1a cells Screening->Criteria3 AnimalModel 2. Select NR1-hypo mice (NMDA receptor hypofunction) Dosing 3. Oral administration of this compound (1 or 10 mg/kg) or vehicle for 3 weeks AnimalModel->Dosing BehavioralTest 4. Assess learning function (e.g., Y-maze test) Dosing->BehavioralTest BiochemicalAnalysis 5. Analyze brain tissue: Measure H3K4me2 levels (e.g., Western Blot, ChIP) Dosing->BiochemicalAnalysis HemaSafety 6. Hematological analysis: Complete Blood Count (CBC) (Platelets, RBC, WBC) Dosing->HemaSafety

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

In Vitro LSD1 Inhibition Assay
  • Objective: To determine the IC₅₀ of this compound against LSD1.

  • Methodology: The enzyme activity of purified human recombinant LSD1 was assessed using a specific assay. While the exact commercial kit is not specified in the primary literature, a typical protocol involves incubating the enzyme with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of this compound. The reaction product, formaldehyde, is then quantified using a fluorescent or colorimetric method. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[3]

Neuronal Cell Culture and Gene Expression Analysis
  • Objective: To evaluate the effect of this compound on H3K4 methylation and target gene expression in a relevant cell type.

  • Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses. Cells were plated and cultured in neurobasal medium supplemented with B-27.

  • Treatment: After several days in culture, neurons were treated with this compound at concentrations ranging from 0 to 10 μM for 24 hours.

  • Analysis: Following treatment, cells were harvested. Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) was used to measure the levels of H3K4me2 at the promoter regions of target genes (e.g., Ucp2). Total RNA was extracted, and reverse transcription qPCR (RT-qPCR) was performed to measure the mRNA expression levels of the same target genes.[1]

In Vivo Efficacy in NR1-hypo Mice
  • Objective: To assess the ability of this compound to rescue learning deficits in a mouse model of NMDA receptor hypofunction.

  • Animal Model: NR1-hypo mice, which exhibit cognitive deficits, were used.

  • Dosing Regimen: this compound was administered orally via gavage at doses of 1 or 10 mg/kg, once daily for three consecutive weeks. A vehicle group served as the control.

  • Behavioral Testing: Learning and memory were assessed using behavioral paradigms such as the Y-maze test to measure spatial working memory. The rate of correct choices was the primary endpoint.

  • Post-mortem Analysis: At the end of the treatment period, mice were euthanized, and brain tissue (specifically the hippocampus) was collected. Tissues were processed for Western blot or ChIP-qPCR analysis to quantify the levels of H3K4me2 around plasticity-related genes like Bdnf, Arc, and Fos.[2]

Hematological Safety Assessment
  • Objective: To determine the effect of this compound on blood cell counts.

  • Methodology: Following the in vivo treatment period (as described in 6.3), blood samples were collected from the mice via cardiac puncture or tail vein sampling into EDTA-containing tubes. A complete blood count (CBC) was performed using an automated hematology analyzer to determine the number of platelets, red blood cells, and white blood cells. The results from the this compound treated groups were compared to the vehicle-treated control group.[2][6]

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of action confers potent and selective inhibition of LSD1's enzymatic activity while avoiding the hematological toxicities that have plagued earlier compounds in this class. Preclinical data strongly support its potential as a therapeutic agent for CNS disorders characterized by epigenetic dysregulation. The favorable pharmacokinetic and safety profile of this compound warrants further investigation and progression through clinical development to validate its efficacy in human populations.

References

An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by T-448

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator and a promising therapeutic target for various diseases, including cancers and central nervous system (CNS) disorders. However, the development of LSD1 inhibitors has been hampered by hematological toxicities, such as thrombocytopenia. This is primarily because early-generation inhibitors disrupt the essential interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic differentiation.[1][2]

This document provides a detailed overview of T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate), a novel, specific, and irreversible LSD1 inhibitor.[1][2] this compound circumvents the hematotoxicity issue through a unique mechanism of action. Instead of forming a bulky adduct with the flavin adenine dinucleotide (FAD) cofactor that causes steric hindrance, this compound generates a compact formyl-FAD adduct.[1] This modification inactivates the demethylase activity of LSD1 while having a minimal and transient impact on the LSD1-GFI1B protein-protein interaction.[1] Consequently, this compound demonstrates potent epigenetic modulation in the brain, improving learning function in preclinical models without the dose-limiting side effects of its predecessors.[1][2]

Introduction to LSD1

LSD1 is a FAD-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histones and other proteins.[3][4] It is a key component of several multiprotein complexes, including the CoREST complex.[3][4]

  • Primary Function: LSD1 primarily acts as a transcriptional repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks associated with active transcription.[3][5]

  • Context-Dependent Activation: In certain contexts, such as in conjunction with the androgen receptor, LSD1 can function as a transcriptional coactivator by demethylating the repressive H3K9me1/2 mark.[3][6]

  • Therapeutic Relevance: The overexpression or dysregulation of LSD1 is implicated in numerous pathologies. In oncology, it represses tumor suppressor genes, while in neurodevelopmental disorders, its dysregulation is linked to aberrant H3K4 methylation.[7] This makes LSD1 an attractive drug target. The primary challenge remains the development of inhibitors that are specific for LSD1's enzymatic activity without disrupting its essential scaffolding functions, particularly its interaction with GFI1B, which is vital for normal blood cell development.[2][8]

This compound: A Novel Mechanism of Irreversible Inhibition

This compound represents a significant advancement in LSD1 inhibitor design. Its mechanism confers both potent enzymatic inhibition and a superior safety profile.

The inhibition process is initiated by the formation of a transient, full covalent adduct between this compound and the FAD cofactor of LSD1.[1] This is followed by a chemical transformation where the initial adduct is converted into a stable, compact N-formyl-FAD adduct (m/z 814).[1] This compact adduct effectively and irreversibly inactivates the demethylase function of the enzyme.[1]

Crucially, the small size of the formyl-FAD adduct does not create a steric clash with the GFI1B peptide in the active site of LSD1.[1] In contrast, many tranylcypromine-based inhibitors form bulky FAD adducts that physically obstruct and disrupt the LSD1-GFI1B complex, leading to hematotoxicity.[1][2] Surface plasmon resonance (SPR) studies confirm this: while this compound causes a transient reduction in LSD1-GFI1B binding, the interaction fully recovers within hours as the compact adduct is formed.[1]

cluster_T448 This compound Pathway cluster_Bulky Bulky Inhibitor Pathway LSD1_FAD Active LSD1-FAD Complex Full_Adduct Transient This compound-FAD Adduct (m/z 1059) LSD1_FAD->Full_Adduct + This compound T448 This compound Formyl_Adduct Inactive LSD1 with Compact Formyl-FAD Adduct (m/z 814) Full_Adduct->Formyl_Adduct Fragmentation GFI1B GFI1B Formyl_Adduct->GFI1B Interaction Maintained LSD1_FAD_2 Active LSD1-FAD Complex Bulky_Adduct Inactive LSD1 with Bulky FAD Adduct LSD1_FAD_2->Bulky_Adduct + Bulky Inhibitor Bulky_Inhib Bulky TCP-based Inhibitor GFI1B_2 GFI1B Bulky_Adduct->GFI1B_2 Steric Clash Interaction Disrupted

Caption: Mechanism of this compound vs. bulky LSD1 inhibitors.

Quantitative Pharmacological Profile

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo experiments. The data below is summarized for clarity.

Table 1: In Vitro Enzymatic Activity & Selectivity

Parameter Value Species Notes
IC₅₀ 22 nM[1][9] Human (recombinant) Measures inhibition of H3K4 demethylase activity.
k_inact/K_I 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹[1] Human (recombinant) Confirms irreversible, time-dependent inhibition.

| Selectivity | >4,500-fold vs. MAO-A/B[1] | N/A | Demonstrates high specificity for LSD1 over related FAD-dependent enzymes. |

Table 2: Cellular and In Vivo Activity

Assay Type Model System Concentration / Dose Key Results
Cellular Activity Primary cultured rat neurons ≥ 0.1 µM[1] Increased H3K4me2 at the Ucp2 gene promoter and enhanced Ucp2 mRNA expression.
In Vivo PD (Rat) Sprague-Dawley Rats 1 mg/kg (oral)[10] 50.2% LSD1 enzyme inhibition in the hippocampus at 2h.
In Vivo PD (Rat) Sprague-Dawley Rats 3 mg/kg (oral)[10] 85.5% LSD1 enzyme inhibition in the hippocampus at 2h; 83.3% inhibition maintained at 24h.
In Vivo Efficacy (Mouse) NR1-hypo mice (NMDAR hypofunction model) 1 & 10 mg/kg (oral, 3 weeks)[9] Dose-dependently increased H3K4me2 at Bdnf, Arc, and Fos genes; partially restored learning function.[1][9]

| In Vivo Safety | Mice and Rats | Up to 100 mg/kg (mice)[9] | No significant changes in platelet, red blood cell, or white blood cell counts.[1][10] |

Key Experimental Protocols

The discovery and validation of this compound involved a multi-stage, logical workflow from initial screening to in vivo proof-of-concept.

cluster_workflow This compound Evaluation Workflow cluster_screening Screening Details cluster_enzymatic Enzymatic Details cluster_biophysical Biophysical Details cluster_cellular Cellular Details cluster_invivo In Vivo Details Screening 1. High-Throughput Screening Enzymatic 2. Enzymatic Assays Screening->Enzymatic Screen_Neurons Enhance H3K4me in primary rat neurons Screen_TF1a Minimal impact on LSD1-GFI1B complex in TF-1a cells Biophysical 3. Biophysical Analysis Enzymatic->Biophysical IC50 IC₅₀ Determination (H3K4 demethylase activity) Kinetics Irreversible Kinetics (kinact/KI) Cellular 4. Cellular Assays Biophysical->Cellular SPR SPR Analysis (LSD1-GFI1B binding) LCMS LC/MS Analysis (FAD adduct identification) InVivo 5. In Vivo Studies Cellular->InVivo ChIP ChIP-qPCR (H3K4me2 at gene promoters) RTPCR RT-PCR (Target gene mRNA expression) Efficacy Behavioral Models (e.g., NMDAR hypofunction) PD Ex Vivo LSD1 Activity (Brain tissue) Safety Hematological Analysis (Complete Blood Count)

Caption: Experimental workflow for the characterization of this compound.

5.1. LSD1 Enzymatic Inhibition Assay (HRP-Coupled) This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction.

  • Reaction Mixture: Recombinant human LSD1-CoREST complex is incubated with a biotinylated H3K4me1 peptide substrate in assay buffer.

  • Inhibitor Addition: this compound or a vehicle control (DMSO) is added at various concentrations. For irreversible inhibitors, a pre-incubation step is required to allow for time-dependent inactivation.

  • Detection: Horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are added. The H₂O₂ produced by LSD1 activity reacts with the substrate in the presence of HRP to generate a fluorescent signal.

  • Quantification: Fluorescence is measured over time using a plate reader. IC₅₀ values are calculated from the dose-response curve, and kinetic parameters (k_inact, K_I) are determined using progress curve analysis.

5.2. Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction This technique measures real-time protein-protein binding.

  • Chip Preparation: Recombinant human LSD1 is immobilized onto the surface of a sensor chip.

  • Inhibitor Treatment: A solution of this compound (e.g., 10 µM) or vehicle is passed over the chip surface for a defined period, allowing the inhibitor to bind to LSD1.[1]

  • Analyte Injection: A solution containing the GFI1B peptide (e.g., 1 µM) is injected over the chip surface at different time points post-inhibitor treatment (e.g., 7.5 minutes and 10 hours).[1]

  • Data Analysis: The binding response is measured in resonance units (RU). A decrease in RU indicates disruption of the interaction, while recovery of the signal to control levels indicates the interaction is restored.[1]

5.3. In Vivo Efficacy and Safety Assessment

  • Animal Model: An appropriate disease model, such as mice with N-methyl-D-aspartate receptor (NMDAR) hypofunction, is used to assess cognitive enhancement.[1]

  • Dosing Regimen: this compound is administered orally (p.o.) once daily for a specified duration (e.g., 3 weeks).[9]

  • Behavioral Testing: Learning and memory are assessed using standardized behavioral paradigms.

  • Pharmacodynamic (PD) Analysis: At the end of the study, brain tissue (e.g., hippocampus) is collected. Ex vivo LSD1 enzyme activity is measured to confirm target engagement. Histone marks (H3K4me2) at specific gene loci are quantified using ChIP-qPCR.

  • Safety Analysis: Blood samples are collected periodically for complete blood counts (CBC) to monitor for hematological toxicities, particularly thrombocytopenia.[1][10]

LSD1 Signaling Pathway and this compound's Point of Intervention

LSD1 is a central node in epigenetic regulation. By inhibiting its enzymatic activity, this compound modulates the transcription of a wide array of genes involved in neuronal function and plasticity.

cluster_pathway LSD1 Signaling and this compound Inhibition Chromatin Chromatin H3K4me2 H3K4me2 (Active Mark) Chromatin->H3K4me2 Histone Methyltransferases LSD1 LSD1/CoREST Complex H3K4me2->LSD1 Activation Target Gene Activation (Increased mRNA) H3K4me2->Activation Epigenetic state maintained H3K4me0 H3K4me0 (Inactive Mark) Repression Target Gene Repression (e.g., Bdnf, Ucp2) H3K4me0->Repression LSD1->H3K4me0 Demethylation LSD1->Activation T448 This compound T448->LSD1 Irreversible Inhibition Function Improved Neuronal Function & Learning Activation->Function

Caption: this compound inhibits LSD1, preventing demethylation of H3K4me2 and activating gene expression.

In a normal pathological state involving LSD1 overactivity, the enzyme removes the H3K4me2 active mark from the promoters of key genes, leading to their transcriptional repression. This can contribute to impaired learning and memory. This compound intervenes by irreversibly binding to and inactivating LSD1. This action preserves the H3K4me2 marks at gene promoters, leading to the derepression and increased expression of neuronal plasticity-related genes like Bdnf, Arc, and Fos.[9] The ultimate downstream effect is a partial restoration of normal neuronal function and improved cognitive performance in relevant animal models.[1]

Conclusion and Future Directions

This compound is a highly specific, irreversible LSD1 inhibitor that has successfully uncoupled potent enzymatic inhibition from the hematological toxicities that have plagued earlier compounds. Its innovative mechanism, which involves the formation of a compact formyl-FAD adduct that preserves the critical LSD1-GFI1B interaction, represents a paradigm shift in the design of LSD1-targeted therapeutics.[1]

The robust preclinical data demonstrating its ability to increase H3K4 methylation in the brain and restore learning function in mice with NMDAR hypofunction highlight its significant potential as a therapeutic for CNS disorders rooted in epigenetic dysregulation.[1][2]

Future research should focus on:

  • Exploring the therapeutic utility of this compound and similarly acting compounds in other neurological and psychiatric disorders.

  • Investigating its potential application in oncology, where a non-hematotoxic LSD1 inhibitor could be beneficial.

  • Conducting detailed structural and kinetic studies to further elucidate the precise mechanism of formyl-FAD adduct formation and its long-term stability.

References

An In-depth Technical Guide on Epigenetic Regulation in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "T-448" : Extensive research did not yield any publicly available information on a specific molecule or drug designated "this compound" with a role in epigenetic regulation. It is possible that this is an internal compound identifier not yet in the public domain, or a misnomer. However, literature searches did identify a clinical-stage anti-TIGIT monoclonal antibody named EOS-448 (also known as Belrestotug and GSK4428859A). While EOS-448 is an immuno-oncology agent that modulates T-cell function, it is not primarily classified as an epigenetic drug. This guide will, therefore, provide a comprehensive overview of the core principles of epigenetic regulation in the context of cancer therapy and T-cell function, which is the broader field of interest indicated by the query.

Introduction to Epigenetic Regulation

Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2] These modifications are crucial for normal development and cellular differentiation. However, dysregulation of epigenetic mechanisms is a hallmark of many diseases, including cancer.[3][4] The reversible nature of epigenetic modifications makes them attractive targets for therapeutic intervention.[4][5] The primary epigenetic mechanisms include DNA methylation and histone modifications.[2]

Core Mechanisms of Epigenetic Regulation

DNA Methylation

DNA methylation is a process where methyl groups are added to the DNA molecule, typically at CpG sites. This modification is catalyzed by DNA methyltransferases (DNMTs).[6][7] In cancer, hypermethylation of promoter regions of tumor suppressor genes can lead to their silencing, while global hypomethylation can result in genomic instability.[6][7]

Therapeutic Intervention: DNA Methyltransferase Inhibitors (DNMTi) DNMTis are a class of drugs that inhibit the action of DNMTs, leading to the reversal of DNA hypermethylation and re-expression of silenced tumor suppressor genes.[6][7]

Approved DNMT Inhibitors Mechanism of Action Approved Indications
Azacitidine (Vidaza®)Incorporation into DNA and RNA, leading to DNMT trapping and degradation.[8]Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), chronic myelomonocytic leukemia (CMML).[8]
Decitabine (Dacogen®)Incorporation into DNA, leading to covalent trapping and depletion of DNMT1.[8]Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML).[8]
Histone Modifications

Histones are proteins that package DNA into a compact structure called chromatin. Post-translational modifications of histone tails, such as acetylation and methylation, can alter chromatin structure and regulate gene transcription.[2]

  • Histone Acetylation : The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), generally leads to a more open chromatin structure (euchromatin) and transcriptional activation. The removal of these acetyl groups by histone deacetylases (HDACs) results in a more compact chromatin structure (heterochromatin) and transcriptional repression.

  • Histone Methylation : The addition of methyl groups to lysine and arginine residues on histone tails is carried out by histone methyltransferases (HMTs). Depending on the specific residue methylated and the number of methyl groups added, this modification can be associated with either transcriptional activation or repression.[9][10] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of H3 at lysine 27 (H3K27me3) is linked to gene silencing.[9][11]

Therapeutic Intervention: Histone Deacetylase Inhibitors (HDACi) and Histone Methyltransferase Inhibitors (HMTi) HDAC inhibitors promote histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes.[12] HMT inhibitors target specific histone methyltransferases to alter gene expression.[13]

Approved HDAC Inhibitors Mechanism of Action Approved Indications
Vorinostat (Zolinza®)Pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[8]Cutaneous T-cell lymphoma (CTCL).[8]
Romidepsin (Istodax®)Class I selective HDAC inhibitor.[8]Cutaneous T-cell lymphoma (CTCL), peripheral T-cell lymphoma (PTCL).[8]
Belinostat (Beleodaq®)Pan-HDAC inhibitor.[8]Peripheral T-cell lymphoma (PTCL).[8]
Panobinostat (Farydak®)Pan-HDAC inhibitor.[8]Multiple myeloma.[8]
Approved HMT Inhibitor Mechanism of Action Approved Indication
Tazemetostat (Tazverik®)Inhibitor of EZH2, a histone methyltransferase.Epithelioid sarcoma, follicular lymphoma.

Epigenetic Regulation of T-cell Function

The differentiation and function of T-cells are tightly regulated by epigenetic mechanisms.[14][15] Naive T-cells have a specific epigenetic landscape that is remodeled upon activation and differentiation into effector and memory T-cells.[16][17] In the tumor microenvironment, T-cells can become exhausted, a state characterized by progressive loss of function. This exhaustion is associated with distinct and stable epigenetic changes that limit anti-tumor immunity.[14] Epigenetic drugs can potentially reverse these changes and restore T-cell function.

Experimental Protocols

Due to the absence of specific data for "this compound", detailed experimental protocols for a specific compound cannot be provided. However, a general workflow for assessing the epigenetic activity of a novel compound is outlined below.

General Workflow for Assessing a Novel Epigenetic Modulator

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Compound Compound Enzymatic_Assay Enzymatic Assays (e.g., DNMT, HDAC activity) Compound->Enzymatic_Assay Cell_Lines Cancer Cell Lines Compound->Cell_Lines Proliferation_Assay Proliferation/Viability Assays Cell_Lines->Proliferation_Assay Western_Blot Western Blot (Histone Marks) Cell_Lines->Western_Blot Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Cell_Lines->Gene_Expression Xenograft_Model Tumor Xenograft Models Gene_Expression->Xenograft_Model Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Biomarkers Pharmacodynamic Biomarkers (Target Modulation in Tumors) Efficacy_Study->PD_Biomarkers

Caption: A general experimental workflow for evaluating a novel epigenetic drug.

Signaling Pathways and Epigenetic Regulation

Epigenetic modifications are intricately linked with cellular signaling pathways. For instance, signaling pathways can activate transcription factors that recruit epigenetic modifying enzymes to specific gene loci.

epigenetic_regulation_overview cluster_dna DNA Methylation cluster_histone Histone Modification DNMT DNMTs Methylation DNA Hypermethylation DNMT->Methylation Silencing Gene Silencing Methylation->Silencing Reactivation Gene Reactivation Silencing->Reactivation DNMTi DNMTi DNMT Inhibitors DNMTi->DNMT HAT HATs Acetylation Histone Acetylation HAT->Acetylation HDAC HDACs Deacetylation Histone Deacetylation HDAC->Deacetylation Activation Transcriptional Activation Acetylation->Activation Repression Transcriptional Repression Deacetylation->Repression HDACi HDAC Inhibitors HDACi->HDAC Repression->Activation HDACi

Caption: Overview of DNA methylation and histone acetylation pathways and points of therapeutic intervention.

Conclusion

Epigenetic regulation is a fundamental process in cellular biology, and its dysregulation is a key factor in cancer development and progression. The development of drugs that target epigenetic modifiers has opened up new avenues for cancer therapy. While no specific information is available for a compound named "this compound" in the context of epigenetic regulation, the broader field of epigenetic therapy continues to evolve, with ongoing research focused on developing more specific and effective agents, as well as exploring their use in combination with other cancer treatments, including immunotherapy. The potential to reprogram the epigenetic landscape of both tumor cells and immune cells holds significant promise for improving patient outcomes.

References

Methodological & Application

T-448 In Vitro Assay Protocol for LSD1 Inhibition: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it a promising therapeutic target. T-448 is a potent, specific, and irreversible inhibitor of LSD1 with an IC50 of 22 nM.[1] This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the inhibitory activity of this compound and other compounds against LSD1.

Principle of the Assay

The most common in vitro LSD1 assays are based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a substrate to produce a fluorescent or colorimetric signal that is proportional to LSD1 activity. The inhibition of LSD1 by a test compound like this compound results in a decrease in signal.

Data Presentation

This compound Inhibition Data
ParameterValueReference
IC50 22 nM[1]
Mechanism of Action Irreversible
kinact/KI 1.7 × 10⁴ ± 2.6 × 10³ (s⁻¹ M⁻¹)
Comparative IC50 Values of LSD1 Inhibitors
CompoundIC50 (nM)Assay Type
This compound 22Biochemical
ORY-1001 (Iadademstat) 18Biochemical[2]
GSK-LSD1 (OG-668) 7.6HTRF[3]
SP-2509 2500HTRF[3]
Tranylcypromine (TCP) 5600HTRF[3]
Phenelzine >10,000Biochemical[2]

Experimental Protocols

Materials and Reagents
  • Human recombinant LSD1 protein

  • Dimethylated Histone H3 (H3K4me2) peptide substrate

  • This compound inhibitor

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or other suitable HRP substrate)

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • 96-well black microplates

  • Plate reader capable of fluorescence detection

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for LSD1 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - LSD1 Enzyme - H3K4me2 Substrate - this compound dilutions - HRP & Amplex Red Add_Components Add to 96-well plate: 1. Assay Buffer 2. This compound/Vehicle 3. LSD1 Enzyme Reagent_Prep->Add_Components Pre_incubation Pre-incubate (e.g., 15 min at RT) to allow inhibitor binding Add_Components->Pre_incubation Add_Substrate Initiate reaction by adding H3K4me2 substrate Pre_incubation->Add_Substrate Incubation Incubate (e.g., 60 min at 37°C) Add_Substrate->Incubation Stop_Reaction Add HRP and Amplex Red to detect H₂O₂ Incubation->Stop_Reaction Final_Incubation Incubate (e.g., 15 min at RT, protected from light) Stop_Reaction->Final_Incubation Read_Plate Measure fluorescence (Ex/Em = 530-560/590 nm) Final_Incubation->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro LSD1 inhibition assay.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve final desired concentrations.

    • Dilute recombinant LSD1, H3K4me2 peptide, HRP, and Amplex Red to their working concentrations in assay buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound solution or vehicle (DMSO) for control wells.

      • LSD1 enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and begin detection by adding a mixture of HRP and Amplex Red to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively.

    • Subtract the background fluorescence (wells without LSD1) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

LSD1 Signaling Pathway

LSD1 is a key regulator of gene expression and is involved in several signaling pathways. Its activity can influence cell proliferation, differentiation, and survival. For instance, LSD1 can impact the PI3K/AKT and mTOR pathways, which are central to cell growth and metabolism.

lsd1_pathway Simplified LSD1 Signaling Pathway LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression regulates PI3K_AKT PI3K/AKT Pathway Gene_Expression->PI3K_AKT mTOR mTOR Pathway Gene_Expression->mTOR Cell_Processes Cell Proliferation, Survival, Autophagy PI3K_AKT->Cell_Processes mTOR->Cell_Processes T448 This compound T448->LSD1 inhibits

Caption: LSD1's role in gene expression and related signaling pathways.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound as an LSD1 inhibitor. The provided protocols and data will aid researchers in the consistent and accurate assessment of this and other potential LSD1-targeting compounds. The irreversible nature of this compound's inhibition should be taken into account during experimental design and data interpretation.

References

Application Notes and Protocols for T-448 in Primary Cultured Rat Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of T-448, a specific and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in primary cultured rat neurons. This document outlines the mechanism of action of this compound, detailed protocols for its application, and methods for assessing its effects on neuronal cultures.

Introduction to this compound

This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, an epigenetic mark associated with active gene transcription. In the context of primary rat neurons, this compound has been shown to enhance H3K4 methylation, leading to the upregulation of specific genes, such as Uncoupling Protein 2 (Ucp2).[2] This modulation of gene expression through epigenetic mechanisms makes this compound a valuable tool for studying neuronal function, neuroprotection, and the potential treatment of central nervous system disorders associated with epigenetic dysregulation.[1][2]

Mechanism of Action

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4. This action generally leads to transcriptional repression. This compound irreversibly inhibits the enzymatic activity of LSD1, preventing the demethylation of H3K4.[1] The resulting increase in H3K4 methylation at gene promoters enhances the transcription of target genes. This mechanism provides a basis for investigating the role of specific gene expression changes in neuronal health and disease.

Data Presentation

The following tables summarize quantitative data from hypothetical experiments demonstrating the effects of this compound on primary rat neurons.

Table 1: Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
0.198.6± 4.8
197.2± 5.5
1095.8± 6.1
10075.3± 8.9

Table 2: this compound-induced Upregulation of Ucp2 Gene Expression

This compound Concentration (µM)Fold Change in Ucp2 mRNAStandard Deviation
0 (Vehicle)1.0± 0.1
0.11.8± 0.2
13.5± 0.4
105.2± 0.6

Table 3: Effect of this compound on H3K4 Dimethylation

This compound Concentration (µM)Relative H3K4me2 LevelsStandard Deviation
0 (Vehicle)1.0± 0.15
0.11.9± 0.2
13.2± 0.3
104.8± 0.5

Experimental Protocols

Protocol 1: Primary Rat Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hank's Balanced Salt Solution (HBSS)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine

  • Laminin

  • Trypsin-EDTA

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Sterile dissection tools

  • Cell culture plates or coverslips

Procedure:

  • Coating of Culture Vessels:

    • Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C.

    • Rinse three times with sterile water and allow to dry completely.

    • (Optional) For enhanced attachment, coat with 10 µg/mL laminin in PBS for at least 2 hours at 37°C before plating.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cortices from E18 rat pup brains in ice-cold HBSS.

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with 0.125% trypsin-EDTA and 100 U/mL DNase I at 37°C for 15 minutes.

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Plating and Maintenance:

    • Resuspend the cell pellet in pre-warmed Neurobasal complete medium.

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 2.5 x 10^5 cells/cm².

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed medium.

    • Continue to replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Application of this compound to Primary Neurons

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary neuron cultures (DIV 7-14)

  • Pre-warmed complete Neurobasal medium

Procedure:

  • Prepare serial dilutions of this compound in complete Neurobasal medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control containing the same final concentration of DMSO should be prepared.

  • Carefully remove half of the medium from each well of the cultured neurons.

  • Add the this compound dilutions or vehicle control to the corresponding wells.

  • Incubate the neurons for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

Materials:

  • This compound treated neuron cultures in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express neuronal viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot for Histone H3K4 Dimethylation

Materials:

  • This compound treated neuron cultures

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer and determine protein concentration using the BCA assay.

  • Separate 10-20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Protocol 5: Quantitative PCR (qPCR) for Ucp2 Gene Expression

Materials:

  • This compound treated neuron cultures

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Ucp2 and a housekeeping gene (e.g., Gapdh)

Procedure:

  • Extract total RNA from the neuron cultures using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method, normalizing Ucp2 expression to the housekeeping gene.

  • Express the results as fold change relative to the vehicle-treated control.

Mandatory Visualizations

T448_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_downstream Downstream Effects T448 This compound LSD1 LSD1 (Histone Demethylase) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Inactive Gene) LSD1->H3K4me2 Demethylates H3K4me2_active H3K4me2 (Active Gene) H3K4me2->H3K4me2_active Methylation (Inhibited Demethylation) Gene_Expression Increased Transcription of Neuroprotective Genes (e.g., Ucp2) H3K4me2_active->Gene_Expression Promotes Neuroprotection Neuroprotection (e.g., against oxidative stress) Gene_Expression->Neuroprotection Leads to

Caption: Signaling pathway of this compound in primary rat neurons.

T448_Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture 1. Isolate and culture primary rat cortical neurons (7-14 DIV) Treatment 2. Treat neurons with this compound (0.1 - 10 µM) or vehicle (24-72 hours) Culture->Treatment Viability 3a. Assess Neuronal Viability (MTT Assay) Treatment->Viability Western 3b. Analyze H3K4me2 levels (Western Blot) Treatment->Western qPCR 3c. Quantify Ucp2 mRNA (qPCR) Treatment->qPCR Analysis 4. Quantify and compare results between treated and control groups Viability->Analysis Western->Analysis qPCR->Analysis

Caption: Experimental workflow for this compound in primary neurons.

References

T-448: No Evidence Found in Neurodevelopmental Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals no direct evidence of a compound designated "T-448" being investigated for applications in neurodevelopmental disorder research.

Extensive searches for "this compound" in connection with terms such as "neurodevelopmental disorder," "autism," "intellectual disability," and related neurological conditions did not yield any relevant preclinical or clinical studies. The scientific community and drug development professionals should be aware that, at present, there are no established research applications or protocols for a compound with this identifier in the field of neurodevelopment.

Summary of Search Findings

While the specific query for "this compound and neurodevelopmental disorders" was unproductive, the search did yield information on similarly named compounds in unrelated fields and general trends in neurodevelopmental research:

  • EOS-448 (GSK4428859A): A significant number of results pointed to EOS-448, an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. This compound is under investigation for its role in cancer immunotherapy.[1][2] Its mechanism of action involves restoring T-cell function and depleting regulatory T cells to enhance anti-tumor activity.[2] There is no indication of its application in neurological or neurodevelopmental research.

  • General Neurodevelopmental Research: The searches provided insights into the broader landscape of neurodevelopmental disorder research. Key areas of investigation include the role of specific signaling pathways, such as the Wnt signaling pathway, in conditions like Autism Spectrum Disorder (ASD) and intellectual disability.[3][4] Genetic research continues to identify novel candidate genes, including ITSN1, CTNNB1, and SPTBN1, associated with a spectrum of neurodevelopmental conditions.[4][5][6]

  • Preclinical and Clinical Trial Landscape: The importance of robust preclinical models, such as patient-derived xenografts and organoids, was highlighted as crucial for developing targeted therapies for central nervous system disorders.[7][8] A review of clinical trial databases for neurodevelopmental disorders revealed studies on various therapeutic agents, such as NTI164 and historically, secretin, for autism, but no mention of a "this compound."[9][10][11]

Conclusion for Researchers

For researchers, scientists, and drug development professionals, it is crucial to note the absence of "this compound" in the context of neurodevelopmental disorder research. Resources should be directed toward known and validated targets and compounds within this complex field. The current body of scientific literature does not support the allocation of resources to investigate "this compound" for any neurodevelopmental application. Professionals are advised to consult established scientific databases and clinical trial registries for validated information on therapeutic development in this area.

References

Application Notes and Protocols for In Vivo Studies Using T-448 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

The designation "T-448" is associated with multiple distinct therapeutic and chemical entities in preclinical and toxicological research. This document provides detailed application notes and protocols for in vivo studies in mouse models for three identified substances: EOS-448 , an anti-TIGIT monoclonal antibody; TAK-448 , a kisspeptin analog (with data primarily from rat models); and TR-448 , the designation for a National Toxicology Program report on Isobutyl Nitrite.

Section 1: EOS-448 (Anti-TIGIT Monoclonal Antibody)

Application Note:

EOS-448 (also known as GSK4428859A) is a high-affinity, antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[1][2] It is designed to enhance anti-tumor immune responses through a multifaceted mechanism. TIGIT is an immune checkpoint inhibitor found on T cells and Natural Killer (NK) cells.[2]

The primary mechanism of action of EOS-448 involves blocking the interaction of TIGIT with its ligands, such as CD155 and CD112.[3] A critical feature of EOS-448 is its functional Fc domain, which allows it to engage Fc gamma receptors (FcγR).[1][2] This engagement leads to several downstream anti-tumor effects:

  • Activation of effector T cells and NK cells. [3][4]

  • Modulation of antigen-presenting cells (APCs) through FcγR engagement. [5]

  • Depletion of cells with high TIGIT expression, such as highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, via antibody-dependent cell-mediated cytotoxicity (ADCC) and/or phagocytosis (ADCP). [1][4]

Preclinical studies in murine cancer models have demonstrated that the FcγR-engaging isotype of anti-TIGIT antibodies, like EOS-448, induces a strong anti-tumor effect, particularly when combined with anti-PD-1 therapy.[1] This effect correlates with a reduction of Tregs and an activation of effector CD8+ T cells within the tumor microenvironment.[1] While potent anti-tumor activity in murine models is consistently reported, specific quantitative data and detailed protocols from these studies are not extensively available in the public domain literature.[1][2]

Experimental Protocols:

While specific protocols for EOS-448 in vivo mouse studies are not detailed in the reviewed literature, a general methodology for evaluating the anti-tumor efficacy of an antibody like EOS-448 in a syngeneic mouse model is provided below.

Protocol: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model

  • Animal Model:

    • Select an appropriate immunocompetent mouse strain (e.g., C57BL/6 or BALB/c) that is syngeneic to the chosen tumor cell line.

  • Tumor Cell Line:

    • Use a murine cancer cell line known to establish tumors in the selected mouse strain (e.g., MC38 colon adenocarcinoma for C57BL/6 mice).

  • Tumor Implantation:

    • Culture the tumor cells to a logarithmic growth phase.

    • Harvest and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Inject an appropriate number of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Treatment Groups:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Vehicle Control (e.g., PBS)

      • EOS-448 (at various dose levels)

      • Isotype Control Antibody

      • Positive Control (e.g., anti-PD-1 antibody)

      • Combination Therapy (EOS-448 + anti-PD-1)

  • Drug Administration:

    • Administer the antibodies via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified frequency (e.g., twice weekly).

  • Efficacy Endpoints:

    • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • Record survival data. Euthanize mice when tumors reach a predetermined size or if they show signs of significant morbidity.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, collect tumors and spleens.

    • Analyze the tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry for changes in immune cell populations (e.g., CD8+ T cells, Tregs, NK cells) and activation markers (e.g., Ki67).

Data Presentation:

Specific quantitative data for in vivo mouse studies with EOS-448 are not available in the reviewed abstracts and press releases.

Mandatory Visualizations:

EOS448_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T Cell / NK Cell cluster_Treg Regulatory T Cell (Treg) APC APC CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT Binding CD226 CD226 CD155->CD226 Binding T_Cell T Cell / NK Cell TIGIT->T_Cell Inhibition Signal CD226->T_Cell Activation Signal Treg Treg (High TIGIT) EOS448 EOS-448 EOS448->APC Activation (via FcγR) EOS448->TIGIT Blocks Binding EOS448->Treg ADCC/ADCP Depletion (via FcγR) Experimental_Workflow_Efficacy start Syngeneic Mice (e.g., C57BL/6) implantation Subcutaneous Tumor Cell Implantation start->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Treatment Initiation (Vehicle, Isotype, EOS-448) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Size, Survival) monitoring->endpoint analysis Pharmacodynamic Analysis (Flow Cytometry of TILs) endpoint->analysis finish Data Interpretation analysis->finish TAK448_Mechanism_of_Action Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH / FSH Prostate_Cancer Prostate Cancer Testes->Prostate_Cancer Testosterone TAK448 Continuous TAK-448 TAK448->Hypothalamus Downregulates Testosterone Testosterone Testosterone->Hypothalamus Negative Feedback Testosterone->Pituitary Negative Feedback Rat_Xenograft_Workflow start Immunodeficient Rats implantation Subcutaneous Injection of Prostate Cancer Cells start->implantation randomization Tumor Establishment & Randomization implantation->randomization treatment Subcutaneous Depot Administration randomization->treatment monitoring Monitor Tumor Volume treatment->monitoring sampling Periodic Blood Sampling (PK, Testosterone, PSA) treatment->sampling endpoint Endpoint Data Collection monitoring->endpoint sampling->endpoint finish PK/Efficacy Analysis endpoint->finish NTP_Toxicology_Study_Design cluster_mice B6C3F1 Mice (Male & Female) mice Groups of Mice study_16d 16-Day Study (0-800 ppm) mice->study_16d study_13w 13-Week Study (0-300 ppm) mice->study_13w study_2y 2-Year Study (0-150 ppm) mice->study_2y endpoint_tox Acute Toxicity Endpoints: - Mortality - Body Weight - Clinical Signs study_16d->endpoint_tox study_13w->endpoint_tox endpoint_carc Chronic Toxicity & Carcinogenicity Endpoints: - Survival - Body Weight - Histopathology (Tumor Incidence) study_2y->endpoint_carc Isobutyl_Nitrite_Carcinogenicity exposure Chronic Inhalation of Isobutyl Nitrite lung Lungs exposure->lung thyroid Thyroid Gland (Males) exposure->thyroid lung_effect Increased Incidence of: - Alveolar/Bronchiolar Adenoma - Alveolar/Bronchiolar Carcinoma lung->lung_effect thyroid_effect Increased Incidence of: - Follicular Cell Adenoma thyroid->thyroid_effect

References

Preparation of T-448 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of the small molecule inhibitor, T-448. It is crucial to distinguish this compound from the anti-TIGIT monoclonal antibody also known as EOS-448, as their preparation, handling, and application are fundamentally different.

Disambiguation: Small Molecule vs. Monoclonal Antibody

It is imperative for researchers to confirm which "this compound" entity is relevant to their work.

  • This compound (Small Molecule Inhibitor): This document primarily focuses on the preparation of this compound, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Its chemical formula is C₁₇H₂₀N₄OS.

  • EOS-448 (Monoclonal Antibody): Also referred to as GSK4428859A, this is a human IgG1 antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). As a biological therapeutic, it is typically supplied in a buffered aqueous solution and does not require the preparation of a stock solution from a solid form in a standard laboratory setting. Handling and preparation of EOS-448 should strictly follow the manufacturer's provided datasheet and protocols.

Small Molecule this compound: Physicochemical Data and Properties

The following table summarizes key quantitative data for the small molecule this compound. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
IUPAC Name 3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamidePubChem
Molecular Formula C₁₇H₂₀N₄OSPubChem[1]
Molecular Weight 328.43 g/mol (free base)PubChem[1]
CAS Number 1597426-52-2 (free base)PubChem[1]
Target Lysine-Specific Demethylase 1 (LSD1/KDM1A)ResearchGate, PubMed[2]
IC₅₀ 22 nMMedchemExpress.com, ResearchGate[2]
Solubility in DMSO ≥ 10 mMchemexpress.cn
Appearance SolidSigma-Aldrich

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound (free base) in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (free base) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.284 mg of this compound (free base).

    • Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g

    • Mass (mg) = 0.010 mol/L * 0.001 L * 328.43 g/mol * 1000 mg/g = 3.284 mg

  • Dissolution:

    • Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

    • Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots in a tightly sealed container at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 24 months).

    • Protect the aliquots from light.

Preparation of Working Solutions:

To prepare a working solution for cell-based assays, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

G cluster_workflow Workflow: this compound Stock Solution Preparation start Start equilibrate Equilibrate this compound powder to RT start->equilibrate weigh Weigh this compound powder (e.g., 3.284 mg) equilibrate->weigh add_dmso Add anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes (e.g., 10-50 µL) dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G cluster_pathway Signaling Pathway: this compound Inhibition of LSD1 T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin Mark) LSD1->H3K4me2 Demethylates H3K4me1 H3K4me1 (Inactive Chromatin Mark) LSD1->H3K4me1 Demethylates Gene_Expression Target Gene Expression H3K4me2->Gene_Expression Promotes H3K4me2->Gene_Expression H3K4me1->Gene_Expression Represses

References

T-448: Application in Immuno-Oncology, Not Learning and Memory Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the scientific literature reveals that the compound T-448, also known as EOS-448 or GSK4428859A, is an antagonistic anti-TIGIT human immunoglobulin G1 (hIgG1) antibody. Its primary application is in the field of immuno-oncology, where it is being studied for its potential to enhance the anti-tumor immune response. There is currently no scientific evidence to support the use of this compound for studying learning and memory in mice.

This compound functions as an immune checkpoint inhibitor.[1][2] TIGIT (T cell immunoglobulin and ITIM domain) is a receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2][3] By binding to TIGIT, this compound blocks its interaction with its ligands, which in turn helps to restore and enhance the activity of T cells against cancer cells.[1][2]

The mechanism of action of this compound is multifaceted, involving:

  • Activation of effector T cells: By blocking the inhibitory TIGIT pathway, this compound promotes the activation and function of T cells that can directly attack tumor cells.[4][5]

  • Depletion of regulatory T cells (Tregs): this compound has been shown to preferentially deplete Tregs, which are immunosuppressive cells that can hinder the anti-tumor immune response.[1][3][4][5]

  • Modulation of antigen-presenting cells (APCs): The Fc domain of the this compound antibody can engage with Fc gamma receptors (FcγR) on APCs, leading to their activation.[1][4]

Preclinical studies in murine models have demonstrated the potent anti-tumor activity of this compound, particularly when used in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[1][4] These studies have focused on its effects on tumor growth, immune cell infiltration into the tumor microenvironment, and overall survival.

Given that the established role of this compound is in cancer immunotherapy, it is not a suitable tool for investigating learning and memory. Therefore, detailed application notes and protocols for its use in neuroscience research cannot be provided. Researchers, scientists, and drug development professionals interested in studying learning and memory in mice should consider compounds and methodologies that have been validated for this purpose in the scientific literature.

References

Application of T-448 (EOS-448) in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or Belrestotug, is a human IgG1 anti-T-cell immunoglobulin and ITIM domain (TIGIT) monoclonal antibody.[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][3] By binding to its ligands, such as CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells, TIGIT inhibits the anti-tumor immune response. EOS-448 is designed to block this interaction, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[1]

The therapeutic potential of EOS-448 lies in its multifaceted mechanism of action. As an antagonistic antibody, it prevents TIGIT from binding to its ligands, which in turn allows for the activation of the co-stimulatory receptor CD226.[1] Furthermore, its IgG1 isotype enables engagement of Fc-gamma receptors (FcγR) on other immune cells, leading to several downstream effects.[1][4][5] These include the activation of antigen-presenting cells (APCs), the release of pro-inflammatory cytokines, and the depletion of TIGIT-high cells, which are often immunosuppressive regulatory T cells (Tregs) and exhausted T cells.[1][3][4]

Preclinical and early-phase clinical studies have demonstrated the potential of EOS-448 in various malignancies, including advanced solid tumors and multiple myeloma.[2][5] This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound (EOS-448) in cancer cell line and immune cell co-culture models.

Data Presentation

The primary mechanism of EOS-448 is the modulation of the anti-tumor immune response rather than direct cytotoxicity to cancer cells. Therefore, quantitative data focuses on its effects on immune cell populations and function.

Table 1: Summary of Preclinical and Clinical Immunomodulatory Effects of EOS-448

ParameterObservationModel SystemReference
Treg Depletion Sustained depletion of suppressive Tregs in the blood of patients.Human peripheral blood mononuclear cells (ex vivo); Phase 1 clinical trial patients.[3][4]
Exhausted T Cell Depletion Depletion of terminally exhausted CD8+ T cells with high TIGIT expression.Human peripheral blood mononuclear cells (ex vivo); Phase 1 clinical trial patients.[3][4]
Effector T Cell Activation Increased Ki67 expression in memory CD8+ T cells, indicating proliferation.Phase 1 clinical trial patients.[4]
CD8/Treg Ratio Increased effector CD8/Treg ratio in the blood of treated patients.Phase 1 clinical trial patients.[4][5]
Antigen-Presenting Cell (APC) Modulation FcγR engagement activated professional APCs, both alone and synergistically with anti-PD-1.Preclinical models.[5]
Anti-Tumor Activity Potent antitumor activity in murine models.Murine cancer models.[4]
Clinical Activity Early signs of clinical activity in advanced cancers, with one confirmed partial response and nine stable diseases out of 20 evaluable patients in a Phase 1 study.Phase 1 clinical trial in patients with advanced solid tumors.[1]

Signaling Pathway

The mechanism of action of this compound (EOS-448) involves the blockade of the TIGIT inhibitory pathway and the subsequent activation of anti-tumor immunity through FcγR engagement.

TIGIT_Signaling_Pathway cluster_Tumor Tumor Cell cluster_Tcell T Cell / NK Cell cluster_APC Antigen-Presenting Cell (APC) / NK Cell CD155 CD155/PVR TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds Inhibition Inhibition TIGIT->Inhibition Leads to Activation Activation CD226->Activation Leads to TCR TCR TCR->Activation FcgammaR FcγR ADCC ADCC / Phagocytosis FcgammaR->ADCC Mediates T448 This compound (EOS-448) T448->TIGIT Blocks T448->FcgammaR Binds

Caption: this compound (EOS-448) mechanism of action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro activity of this compound (EOS-448). These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

T Cell Activation Assay

This assay measures the ability of EOS-448 to enhance T cell activation, often measured by cytokine production or proliferation, in the presence of target cancer cells.

Experimental Workflow:

T_Cell_Activation_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis isolate_pbmc Isolate PBMCs from healthy donor blood isolate_tcells Isolate T cells from PBMCs isolate_pbmc->isolate_tcells setup_coculture Co-culture T cells and cancer cells at a defined E:T ratio isolate_tcells->setup_coculture culture_cancer Culture target cancer cell line expressing TIGIT ligands (e.g., CD155) culture_cancer->setup_coculture add_t448 Add this compound (EOS-448) at various concentrations setup_coculture->add_t448 add_controls Include isotype control and no-antibody control add_t448->add_controls incubate Incubate for 48-72 hours add_controls->incubate collect_supernatant Collect supernatant for cytokine analysis (e.g., IFN-γ ELISA) incubate->collect_supernatant analyze_tcells Analyze T cells for activation markers (e.g., CD69, CD25) by flow cytometry incubate->analyze_tcells

Caption: Workflow for T cell activation assay.

Protocol:

  • Cell Preparation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate T cells from PBMCs using a pan-T cell isolation kit (negative selection).

    • Culture a cancer cell line known to express TIGIT ligands (e.g., CD155), such as various lung, melanoma, or colon cancer cell lines.

  • Co-culture Setup:

    • Plate the cancer cells in a 96-well flat-bottom plate and allow them to adhere overnight.

    • On the day of the experiment, remove the culture medium and add the isolated T cells at a specific Effector:Target (E:T) ratio (e.g., 5:1).

    • Add serial dilutions of this compound (EOS-448) or an isotype control antibody to the co-culture wells. Include a no-antibody control.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • After incubation, centrifuge the plate and collect the supernatant to measure cytokine production (e.g., IFN-γ) by ELISA.

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8, CD4) and activation markers (e.g., CD69, CD25).

    • Analyze the stained cells by flow cytometry to determine the percentage of activated T cells.

Regulatory T Cell (Treg) Suppression Assay

This assay evaluates the ability of EOS-448 to overcome Treg-mediated suppression of effector T cell proliferation.

Experimental Workflow:

Treg_Suppression_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis isolate_cells Isolate CD4+CD25+ Tregs and CD4+CD25- effector T cells (Teff) label_teff Label Teff cells with a proliferation dye (e.g., CFSE) isolate_cells->label_teff setup_coculture Co-culture labeled Teff cells with Tregs at various ratios label_teff->setup_coculture add_stim Add T cell stimulation (e.g., anti-CD3/CD28 beads) setup_coculture->add_stim add_t448 Add this compound (EOS-448) or isotype control add_stim->add_t448 incubate Incubate for 3-5 days add_t448->incubate analyze_prolif Analyze Teff cell proliferation by flow cytometry (dye dilution) incubate->analyze_prolif

Caption: Workflow for Treg suppression assay.

Protocol:

  • Cell Preparation:

    • Isolate CD4+ T cells from PBMCs.

    • Separate CD4+CD25+ Tregs and CD4+CD25- effector T cells (Teff) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Label the Teff cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture Setup:

    • In a 96-well round-bottom plate, co-culture the CFSE-labeled Teff cells with unlabeled Tregs at various Treg:Teff ratios (e.g., 1:1, 1:2, 1:4).

    • Include control wells with Teff cells alone (no Tregs) to measure maximal proliferation and wells with unstimulated Teff cells as a negative control.

    • Add a polyclonal T cell stimulus, such as anti-CD3/CD28-coated beads, to all wells except the unstimulated control.

    • Add serial dilutions of this compound (EOS-448) or an isotype control antibody to the appropriate wells.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the Teff cell population and assess proliferation by measuring the dilution of the CFSE dye. The percentage of proliferating cells and the proliferation index can be calculated.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay determines the ability of EOS-448 to induce the killing of TIGIT-expressing target cells by effector cells (e.g., NK cells) through FcγR engagement.

Experimental Workflow:

ADCC_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis isolate_nk Isolate NK cells (effector cells) setup_coculture Co-culture labeled target cells with NK cells at a defined E:T ratio isolate_nk->setup_coculture culture_target Culture TIGIT-expressing target cells (e.g., a T cell line or engineered cell line) label_target Label target cells with a viability dye or chromium-51 culture_target->label_target label_target->setup_coculture add_t448 Add this compound (EOS-448) or isotype control in serial dilutions setup_coculture->add_t448 incubate Incubate for 4-6 hours add_t448->incubate measure_lysis Measure target cell lysis (e.g., by flow cytometry for viability dye, or gamma counter for 51Cr release) incubate->measure_lysis

Caption: Workflow for ADCC assay.

Protocol:

  • Cell Preparation:

    • Isolate NK cells from PBMCs using an NK cell isolation kit.

    • Culture a target cell line that expresses TIGIT. If a suitable cancer cell line is not available, a cell line can be engineered to express TIGIT.

    • Label the target cells with a fluorescent viability dye (e.g., Calcein AM) or radioisotope (e.g., Chromium-51).

  • Co-culture Setup:

    • In a 96-well U-bottom plate, add the labeled target cells.

    • Add the isolated NK cells at various E:T ratios.

    • Add serial dilutions of this compound (EOS-448) or an isotype control antibody.

    • Include control wells for spontaneous release (target cells alone) and maximum release (target cells with a lysis agent).

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

    • Centrifuge the plate and collect the supernatant.

    • If using a chromium-51 release assay, measure the radioactivity in the supernatant using a gamma counter.

    • If using a fluorescence-based assay, measure the fluorescence of the supernatant or the remaining viable cells.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

This compound (EOS-448) is a promising anti-TIGIT antibody with a multifaceted mechanism of action that goes beyond simple checkpoint blockade. Its ability to engage FcγR and deplete immunosuppressive cell populations makes it a compelling candidate for cancer immunotherapy. The protocols provided in this document offer a framework for researchers to investigate the immunomodulatory effects of EOS-448 in vitro, contributing to a deeper understanding of its therapeutic potential and informing the design of future preclinical and clinical studies.

References

Application Notes and Protocols for T-448 Administration in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448, also known as EOS-448 or belrestotug, is a human IgG1 anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. TIGIT is an immune checkpoint receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells. By binding to its ligands, such as CD155 and CD112, on the surface of antigen-presenting cells or tumor cells, TIGIT initiates an inhibitory signal that dampens the anti-tumor immune response. This compound is designed to block this interaction, thereby unleashing the full potential of the immune system to recognize and eliminate cancer cells. A critical feature of this compound is its functional Fc domain, which engages with Fc gamma receptors (FcγR) on other immune cells, leading to the depletion of TIGIT-expressing regulatory T cells (Tregs) and enhancing anti-tumor immunity.[1][2][3][4][5][6]

These application notes provide detailed protocols for the in vivo administration of this compound in preclinical murine models, along with a summary of reported quantitative data and a diagram of the TIGIT signaling pathway.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by blocking the TIGIT inhibitory signaling pathway. Upon binding of TIGIT to its ligands (CD155 or CD112), intracellular signaling cascades are initiated that suppress T cell and NK cell function. This involves the recruitment of phosphatases like SHIP1 and SHP2 to the ITIM domain of TIGIT, which in turn inhibit downstream signaling pathways crucial for immune cell activation, such as PI3K-Akt, MAPK, and NF-κB.[1][7][8] this compound physically obstructs the TIGIT-ligand interaction, preventing these inhibitory signals and restoring immune cell activity.

TIGIT_Signaling_Pathway TIGIT Signaling Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_T_Cell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD112 CD112 CD112->TIGIT Binds SHIP1 SHIP1/SHP2 TIGIT->SHIP1 Recruits PI3K_Akt PI3K-Akt Pathway SHIP1->PI3K_Akt Inhibits MAPK MAPK Pathway SHIP1->MAPK Inhibits NFkB NF-κB Pathway SHIP1->NFkB Inhibits Immune_Activation Immune Cell Activation PI3K_Akt->Immune_Activation Activates MAPK->Immune_Activation Activates NFkB->Immune_Activation Activates T448 This compound (Belrestotug) T448->TIGIT Blocks

Caption: TIGIT signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for in vivo experiments using this compound (belrestotug) in various preclinical models.

Table 1: Intraperitoneal (i.p.) Administration of this compound

Animal ModelTumor Cell LineDosageDosing ScheduleObserved Effects
BALB/c MiceCT26 (colon carcinoma)200 µ g/mouse Once every 3 days for 3 dosesIncreased naïve, Tstem, and effector subpopulations in CD8+ T cells (in combination with anti-PD-1)

Experimental Protocols

Reconstitution and Formulation of this compound

For in vivo administration, monoclonal antibodies are typically supplied in a lyophilized form or as a concentrated stock solution. It is crucial to follow the manufacturer's specific instructions for reconstitution and formulation. If specific instructions are unavailable, a general protocol is provided below.

Materials:

  • Lyophilized this compound antibody

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile, single-use syringes and needles (27-30 gauge)

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Aseptically add the recommended volume of sterile PBS to the vial to achieve the desired stock concentration.

    • Gently swirl or pipette the solution up and down to dissolve the powder completely. Do not vortex , as this can cause protein denaturation and aggregation.

    • Visually inspect the solution for any particulate matter. If present, the solution should not be used.

  • Formulation for Injection:

    • Based on the desired dosage and the stock concentration, calculate the volume of this compound solution needed per animal.

    • Dilute the this compound stock solution with sterile PBS to the final injection volume. A common injection volume for mice is 100-200 µL.

    • Keep the formulated antibody solution on ice until ready for injection.

Intraperitoneal (i.p.) Injection Protocol for Mice

Materials:

  • Formulated this compound solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol wipes

  • Appropriate animal restraint device

Protocol:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse by the loose skin on its neck and back, and secure the tail.

  • Injection Site Identification:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection Procedure:

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

    • Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

IP_Injection_Workflow Intraperitoneal Injection Workflow start Start restrain Restrain Mouse start->restrain locate Locate Injection Site (Lower Quadrant) restrain->locate disinfect Disinfect with Ethanol locate->disinfect tilt Tilt Mouse Head Down disinfect->tilt insert Insert Needle (10-20°) tilt->insert aspirate Aspirate insert->aspirate inject Inject this compound aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Caption: Workflow for intraperitoneal injection of this compound in mice.

Subcutaneous (s.c.) Injection Protocol for Mice

Materials:

  • Formulated this compound solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol wipes

Protocol:

  • Animal Restraint:

    • Restrain the mouse by scruffing the loose skin over the shoulders.

  • Injection Site Identification:

    • The injection site is typically in the loose skin over the back, between the shoulder blades.

  • Injection Procedure:

    • Create a "tent" of skin by lifting the scruff.

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the this compound solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor for any adverse reactions.

SC_Injection_Workflow Subcutaneous Injection Workflow start Start restrain Restrain Mouse (Scruff) start->restrain tent_skin Create Skin Tent restrain->tent_skin disinfect Disinfect Injection Site tent_skin->disinfect insert Insert Needle at Base of Tent disinfect->insert inject Inject this compound insert->inject withdraw Withdraw Needle inject->withdraw massage Gently Massage Area withdraw->massage monitor Monitor Animal massage->monitor end End monitor->end

Caption: Workflow for subcutaneous injection of this compound in mice.

Disclaimer

These protocols and application notes are intended for guidance and informational purposes only and should be adapted to specific experimental needs and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols. The provided quantitative data is based on published literature and may vary depending on the specific experimental conditions. It is recommended to perform dose-response studies to determine the optimal administration route, dosage, and schedule for your specific model and research question.

References

T-448: Application Notes and Protocols for Use in Central Nervous System Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4).[1][2][3] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders.[1][3] this compound offers a promising therapeutic approach by increasing H3K4 methylation, which is associated with enhanced neuronal plasticity and improved learning and memory.[1][3] A key feature of this compound is its improved safety profile, notably the absence of thrombocytopenia, a common side effect of other LSD1 inhibitors. This is attributed to its minimal disruption of the LSD1-GFI1B complex, a critical regulator of hematopoiesis.[1][3]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in a preclinical CNS disorder model.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpecies/Cell LineReference
IC₅₀ (LSD1) 22 nMRecombinant Human LSD1[2]
Effect on H3K4me2 Increased Ucp2 H3K4me2Primary cultured rat neurons[2]
Effect on Gene Expression Increased Ucp2 mRNAPrimary cultured rat neurons[2]

Table 2: In Vivo Efficacy and Safety of this compound in a Mouse Model of NMDA Receptor Hypofunction

ParameterDosageOutcomeReference
Improvement in Learning Function 10 mg/kg (p.o.)Partial restoration of learning function in the water Y-maze test.[1]
Brain H3K4 Methylation 10 mg/kg (p.o.)Increased H3K4me2 levels in the brain.[1]
Hematological Safety Up to 100 mg/kgNo change in blood cell numbers (no thrombocytopenia).[2]

Table 3: Pharmacokinetics and Target Engagement of this compound in Rats

ParameterDosage (p.o.)Time PointValue/EffectReference
LSD1 Enzyme Inhibition (Hippocampus) 1 mg/kg2 hours50.2% inhibition[4]
LSD1 Enzyme Inhibition (Hippocampus) 3 mg/kg2 hours85.5% inhibition[4]
LSD1 Enzyme Inhibition (Hippocampus) 3 mg/kg24 hours83.3% inhibition[4]
Plasma Concentration 1 mg/kg & 3 mg/kg8 hoursAlmost completely eliminated[4]
Hippocampus Concentration 1 mg/kg & 3 mg/kg8 hoursAlmost completely eliminated[4]

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting LSD1, a histone demethylase that removes methyl groups from H3K4. This inhibition leads to an increase in H3K4 methylation, a mark associated with active gene transcription. Increased H3K4 methylation at the promoters of neuronal plasticity-related genes, such as Brain-Derived Neurotrophic Factor (BDNF), is thought to underlie the observed improvements in learning and memory.

T448_Mechanism_of_Action cluster_nucleus Cell Nucleus T448 This compound LSD1 LSD1 Enzyme T448->LSD1 Inhibits H3K4 H3K4 LSD1->H3K4 Demethylates H3K4me2 H3K4me2 (Active Gene Transcription) PlasticityGenes Neuronal Plasticity Genes (e.g., BDNF) H3K4me2->PlasticityGenes Promotes Transcription H3K4->H3K4me2 Methylation (maintained) ImprovedFunction Improved Learning & Memory PlasticityGenes->ImprovedFunction Leads to

Mechanism of this compound action in the cell nucleus.

A critical aspect of this compound's safety is its specific interaction with LSD1. Unlike many other LSD1 inhibitors, this compound forms a compact formyl-FAD adduct that does not cause steric hindrance with the GFI1B protein. This preserves the integrity of the LSD1-GFI1B complex, which is essential for normal hematopoietic differentiation, thereby avoiding thrombocytopenia.

T448_Safety_Mechanism cluster_other_inhibitors Other LSD1 Inhibitors cluster_t448 This compound OtherInhibitor Other Inhibitors BulkyAdduct Bulky FAD-Adduct OtherInhibitor->BulkyAdduct Forms LSD1_GFI1B LSD1-GFI1B Complex BulkyAdduct->LSD1_GFI1B Causes Steric Clash T448 This compound CompactAdduct Compact Formyl-FAD Adduct T448->CompactAdduct Forms CompactAdduct->LSD1_GFI1B No Steric Clash Disruption Disruption of Complex LSD1_GFI1B->Disruption NoDisruption Complex Remains Intact LSD1_GFI1B->NoDisruption Thrombocytopenia Thrombocytopenia Disruption->Thrombocytopenia NormalHematopoiesis Normal Hematopoiesis NoDisruption->NormalHematopoiesis

Comparative mechanism of this compound's hematological safety.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a mouse model of CNS disorder.

NMDA Receptor Hypofunction Model

This model is used to induce cognitive deficits relevant to certain neuropsychiatric disorders.

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Reagents:

    • Phencyclidine (PCP) hydrochloride (10 mg/kg).

    • Saline solution (0.9% NaCl).

  • Procedure:

    • Dissolve PCP in saline to the desired concentration.

    • Administer PCP (10 mg/kg) or saline (vehicle control) intraperitoneally (i.p.) to the mice once daily for 14 consecutive days.

    • After the 14-day treatment period, allow for a washout period of at least 7 days before commencing behavioral testing. This ensures that the observed effects are due to long-term changes in the brain rather than the acute effects of the drug.

    • During the treatment and washout period, monitor the animals daily for any signs of distress or adverse effects.

This compound Administration
  • Formulation: Suspend this compound in a vehicle solution suitable for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosage: Based on preclinical studies, a dose of 10 mg/kg has been shown to be effective. A dose-response study (e.g., 1, 3, 10 mg/kg) is recommended to determine the optimal dose for a specific experimental paradigm.

  • Administration: Administer this compound or vehicle via oral gavage (p.o.) once daily. The timing of administration relative to behavioral testing should be consistent. For chronic studies, administration can occur throughout the behavioral testing period.

Behavioral Testing: Water Y-Maze Test

This test assesses spatial working memory.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 30 cm long, 8 cm wide, 15 cm high) filled with water (20-22°C) to a depth of 10 cm. The water can be made opaque with non-toxic white paint. Visual cues should be placed around the maze.

  • Procedure:

    • Habituation: On the day before testing, allow each mouse to swim freely in the maze for 60 seconds.

    • Training:

      • Gently place the mouse at the end of one arm (the "start arm").

      • Allow the mouse to explore the maze for a set period (e.g., 5 minutes) or until it enters one of the other two arms.

      • Record the sequence of arm entries.

    • Testing:

      • After a defined inter-trial interval (e.g., 1-2 hours), return the mouse to the start arm.

      • Record the sequence of arm entries for a set period (e.g., 5 minutes).

  • Data Analysis:

    • An "alternation" is defined as a sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • An increase in the percentage of spontaneous alternation in the this compound treated group compared to the vehicle-treated PCP group indicates an improvement in spatial working memory.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound in the NMDA receptor hypofunction model.

Experimental_Workflow start Start animal_model Induce NMDA Receptor Hypofunction (e.g., 14-day PCP treatment) start->animal_model washout Washout Period (e.g., 7 days) animal_model->washout treatment Administer this compound or Vehicle (e.g., 10 mg/kg, p.o.) washout->treatment behavioral_testing Behavioral Assessment (e.g., Water Y-Maze Test) treatment->behavioral_testing data_analysis Data Analysis and Interpretation behavioral_testing->data_analysis end End data_analysis->end

General experimental workflow for in vivo this compound evaluation.

Conclusion

This compound represents a novel and promising therapeutic agent for CNS disorders characterized by epigenetic dysregulation. Its specific mechanism of action, leading to increased H3K4 methylation and improved cognitive function, combined with a superior safety profile, makes it a valuable tool for researchers and drug developers. The protocols and data presented in these application notes provide a solid foundation for further preclinical investigation of this compound in various CNS disorder models.

References

Troubleshooting & Optimization

Technical Support Center: T-448 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the specific and irreversible lysine-specific demethylase 1 (LSD1) inhibitor, T-448, this technical support center provides essential information on its solubility, proper handling, and troubleshooting for experimental success.

This compound Solubility Profile

The solubility of this compound, a small molecule inhibitor, is a critical factor in designing and executing successful in vitro and in vivo experiments. Below is a summary of its solubility in various common laboratory solvents. It is important to note that for many poorly soluble compounds, the preparation of a high-concentration stock solution in an organic solvent, followed by dilution into an aqueous medium, is the standard approach.

SolventMolarity (at saturation)mg/mL (at saturation)Notes
Dimethyl Sulfoxide (DMSO)~37.5 mM~16.67Soluble with ultrasonication.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 4.32 mM≥ 1.67Clear solution was obtained.[2][3]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 4.32 mM≥ 1.67Clear solution was obtained.[3]
10% DMSO / 90% Corn Oil≥ 4.32 mM≥ 1.67Clear solution was obtained.[3]
EthanolSparingly SolubleInsolubleEstimated based on the properties of similar hydrophobic small molecules.
MethanolSparingly SolubleInsolubleEstimated based on the properties of similar hydrophobic small molecules.
WaterInsolubleInsolubleThis compound is practically insoluble in aqueous solutions.
Phosphate-Buffered Saline (PBS)InsolubleInsolubleThis compound will precipitate in PBS if diluted from a concentrated stock without appropriate formulation aids.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to the desired final concentration for your experiments.

Materials:

  • This compound powder (CAS: 1597426-53-3)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 444.51 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 444.51 g/mol * 1 mL = 0.0044451 g = 4.45 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile vial.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for 4.45 mg of this compound.

  • Dissolution:

    • Cap the vial tightly and vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visual Inspection:

    • Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Question: My this compound powder is not dissolving in my chosen solvent.

Answer:

If you are having difficulty dissolving this compound, consider the following steps:

  • Ensure the correct solvent is being used: this compound is most soluble in DMSO. It is practically insoluble in aqueous buffers like water or PBS.

  • Increase agitation: Vortex the solution for a longer duration.

  • Apply gentle heat: Briefly warm the solution in a 37°C water bath.

  • Use sonication: An ultrasonic bath can be very effective in breaking up powder aggregates and facilitating dissolution.

  • Check the concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound in that particular solvent. Try preparing a more dilute solution.

Question: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium.

Answer:

This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." Here are several strategies to prevent this:

  • Minimize the final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% to avoid solvent toxicity and solubility issues. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the aqueous medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Mix immediately and thoroughly: Vortex or gently pipette the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.

  • Consider using co-solvents or formulation aids: For particularly challenging applications, the use of co-solvents like PEG300 or surfactants like Tween-80 in your final formulation can improve the aqueous solubility of this compound.

Question: How should I store my this compound stock solutions?

Answer:

Proper storage is crucial to maintain the stability and activity of this compound.

  • Stock solutions in DMSO: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solid powder: Store at -20°C, protected from light and moisture.

Question: Is this compound stable in aqueous solutions?

Answer:

The stability of this compound in aqueous solutions for extended periods may be limited. It is recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in experimental design and understanding the mechanism of action of this compound, the following diagrams are provided.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve dilute Dilute Stock into Medium (<0.5% DMSO) dissolve->dilute Use Stock for Dilution prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute mix Mix Immediately & Thoroughly dilute->mix cell_assay Perform Cell-Based Assay mix->cell_assay Add to Cells

Caption: Workflow for preparing this compound stock and working solutions.

LSD1_Pathway T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates (Represses) PI3K_AKT PI3K/AKT Signaling LSD1->PI3K_AKT Activates mTOR mTOR Signaling LSD1->mTOR Activates Gene_Expression Gene Expression (e.g., Tumor Suppressors) H3K4me2->Gene_Expression Promotes Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Promotes mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Simplified signaling pathway of LSD1 and the effect of this compound.

References

Technical Support Center: Optimizing T-448 (EOS-448) Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, also known as EOS-448, a potent antagonistic anti-TIGIT monoclonal antibody. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of EOS-448 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for EOS-448?

A1: EOS-448 is a human immunoglobulin G1 (hIgG1) antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint inhibitor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][2] EOS-448 exerts its effects through a multi-faceted mechanism:

  • Blockade of TIGIT Signaling: It binds to TIGIT with high affinity, preventing its interaction with its ligands, CD155 (PVR) and CD112.[2] This blockade inhibits the downstream inhibitory signals that would typically suppress T-cell and NK-cell activation.

  • Fc Gamma Receptor (FcγR) Engagement: As an IgG1 antibody, EOS-448's Fc region engages with Fc gamma receptors (FcγR) on other immune cells. This engagement is crucial for its potent anti-tumor activity and leads to:

    • Activation of effector T cells and antigen-presenting cells (APCs). [1][3]

    • Depletion of immunosuppressive cells: It preferentially depletes regulatory T cells (Tregs) and terminally exhausted T cells that express high levels of TIGIT.[1][3]

This dual mechanism of action restores and enhances the anti-tumor immune response.

Q2: What is a recommended starting concentration for EOS-448 in in vitro experiments?

A2: While specific optimal concentrations are highly dependent on the cell type, cell density, and the specific assay being performed, a general starting point can be inferred from its high affinity and preclinical data. EOS-448 exhibits picomolar activity.[1] For in vitro functional assays, such as T-cell activation or Treg depletion, a concentration range of 0.1 µg/mL to 10 µg/mL is a reasonable starting point for titration experiments. For context, a similar anti-TIGIT antibody, MG-1131, showed an EC50 of 4.1 nM for blocking the TIGIT/PVR interaction. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store EOS-448?

A3: EOS-448 is typically supplied as a liquid solution at a concentration of 1 mg/mL in a phosphate-buffered saline (PBS) solution at pH 7.4.[4] For long-term storage, it is recommended to store the antibody at -80°C. For short-term storage (1-2 weeks), 4°C is suitable.[4] It is important to avoid repeated freeze-thaw cycles, which can denature the antibody.[4] Upon first use, it is advisable to aliquot the antibody into smaller, single-use volumes.

Q4: In which cell types can I expect to see a response to EOS-448?

A4: EOS-448 is effective on immune cell populations that express TIGIT. This includes:

  • Activated CD4+ and CD8+ T cells

  • Regulatory T cells (Tregs)

  • Natural Killer (NK) cells

  • Tumor-Infiltrating Lymphocytes (TILs)

The response to EOS-448 will also depend on the presence of cells expressing TIGIT ligands (CD155 and CD112), such as tumor cells and antigen-presenting cells, as well as cells expressing Fcγ receptors.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no T-cell activation (e.g., low proliferation, cytokine production, or activation marker expression) Suboptimal concentration of EOS-448.Perform a dose-response experiment with a wider range of EOS-448 concentrations (e.g., 0.01 µg/mL to 20 µg/mL).
Low TIGIT expression on effector T cells.Verify TIGIT expression on your target T-cell population using flow cytometry. TIGIT is typically upregulated upon T-cell activation.
Insufficient co-stimulation.Ensure adequate co-stimulation in your assay (e.g., through anti-CD3/CD28 antibodies or co-culture with antigen-presenting cells).
Absence of FcγR-expressing cells.The full activity of EOS-448 is dependent on FcγR engagement. Ensure your cell culture system includes FcγR-expressing cells (e.g., monocytes, NK cells) if you are assessing functions like ADCC or Treg depletion.
High levels of cell death or cytotoxicity not specific to target cells EOS-448 concentration is too high.Reduce the concentration of EOS-448 in your experiment. Perform a cytotoxicity assay to determine the IC50 of EOS-448 on your effector and target cells.
Contamination of cell culture.Regularly check your cell cultures for signs of microbial contamination.
Poor cell health prior to experiment.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experiments Variability in cell density.Standardize the cell seeding density for all experiments.
Inconsistent antibody preparation.Prepare fresh dilutions of EOS-448 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
Variation in donor cells.If using primary cells from different donors, be aware of potential donor-to-donor variability in immune responses.
No depletion of regulatory T cells (Tregs) Low TIGIT expression on Tregs.Confirm TIGIT expression on your Treg population.
Insufficient number or activity of effector cells (e.g., NK cells).Ensure a sufficient ratio of effector cells to Tregs. The depletion of Tregs by EOS-448 is mediated by antibody-dependent cell-mediated cytotoxicity (ADCC).
Incorrect assay setup for ADCC.Use an appropriate ADCC assay protocol with effector cells known to mediate this function.

Experimental Protocols

Determining the Optimal Concentration of EOS-448 using a T-Cell Activation Assay

This protocol outlines a method to determine the optimal concentration of EOS-448 for enhancing T-cell activation in a co-culture system.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells and antigen-presenting cells (APCs)

  • EOS-448 antibody

  • Isotype control antibody (human IgG1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom culture plates

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or a specific antigen)

  • Reagents for measuring T-cell activation (e.g., CFSE for proliferation, ELISA kits for cytokine detection, or fluorescently labeled antibodies for activation markers like CD25 and CD69)

Procedure:

  • Cell Preparation: Isolate PBMCs or T cells and APCs from a healthy donor.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 T cells and 1 x 10^5 APCs per well).

  • EOS-448 Dilution Series: Prepare a serial dilution of EOS-448 and the isotype control in cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 20 µg/mL.

  • Treatment: Add the different concentrations of EOS-448 or isotype control to the respective wells. Include a no-antibody control.

  • Stimulation: Add the T-cell activation stimulus to all wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Readout: Measure T-cell activation using your chosen method:

    • Proliferation: If using CFSE, analyze the dilution of the dye by flow cytometry.

    • Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines like IFN-γ and IL-2 by ELISA.

    • Activation Markers: Stain the cells with antibodies against CD25 and CD69 and analyze their expression by flow cytometry.

  • Data Analysis: Plot the T-cell activation readout against the concentration of EOS-448 to determine the EC50 (the concentration that gives half-maximal response).

Assessing EOS-448-Mediated Cytotoxicity (ADCC Assay)

This protocol is to evaluate the ability of EOS-448 to induce antibody-dependent cell-mediated cytotoxicity against TIGIT-expressing target cells.

Materials:

  • TIGIT-expressing target cells (e.g., a tumor cell line or activated T cells)

  • Effector cells (e.g., NK cells or PBMCs)

  • EOS-448 antibody

  • Isotype control antibody (human IgG1)

  • Cell culture medium

  • 96-well U-bottom culture plates

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)

Procedure:

  • Target Cell Preparation: Label the target cells with a fluorescent dye if using a flow cytometry-based assay.

  • Cell Seeding: Seed the target cells in a 96-well plate (e.g., 1 x 10^4 cells per well).

  • Antibody Addition: Add serial dilutions of EOS-448 or isotype control to the wells.

  • Effector Cell Addition: Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Cytotoxicity Measurement:

    • LDH Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's instructions.

    • Flow Cytometry: Stain the cells with a viability dye and analyze the percentage of dead target cells.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and plot it against the EOS-448 concentration to determine the EC50 for ADCC.

Visualizations

TIGIT_Signaling_Pathway TIGIT Signaling Pathway Inhibition by EOS-448 cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell / NK Cell CD155 CD155/CD112 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds SHP1_SHP2 SHP-1/SHP-2 TIGIT->SHP1_SHP2 Recruits PI3K_MAPK PI3K/MAPK Pathway CD226->PI3K_MAPK Activates SHP1_SHP2->PI3K_MAPK Inhibits TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_MAPK->TCell_Activation Leads to EOS448 EOS-448 EOS448->TIGIT Blocks

Caption: Inhibition of the TIGIT signaling pathway by EOS-448.

Experimental_Workflow Workflow for Optimizing EOS-448 Concentration start Start: Prepare Cells (T cells, APCs, Target Cells) dose_response Perform Dose-Response Experiment (0.01 - 20 µg/mL EOS-448) start->dose_response incubation Incubate for 48-72 hours dose_response->incubation readout Measure Endpoint: - T-Cell Activation - Cytotoxicity (ADCC) - Treg Depletion incubation->readout analysis Analyze Data (Determine EC50/IC50) readout->analysis optimization Optimize Concentration for Future Experiments analysis->optimization troubleshoot Troubleshoot if necessary analysis->troubleshoot Suboptimal Results troubleshoot->dose_response Re-test with adjusted parameters Troubleshooting_Logic Troubleshooting Logic for Low T-Cell Activation start Low T-Cell Activation Observed check_conc Is EOS-448 concentration optimized? start->check_conc check_tigit Is TIGIT expressed on T cells? check_conc->check_tigit Yes solution_conc Perform dose-response study check_conc->solution_conc No check_costim Is co-stimulation adequate? check_tigit->check_costim Yes solution_tigit Verify TIGIT expression (Flow Cytometry) check_tigit->solution_tigit No check_fcr Are FcγR-bearing cells present? check_costim->check_fcr Yes solution_costim Optimize anti-CD3/CD28 or APC ratio check_costim->solution_costim No solution_fcr Include FcγR+ cells in co-culture check_fcr->solution_fcr No end Re-run Experiment check_fcr->end Yes solution_conc->end solution_tigit->end solution_costim->end solution_fcr->end

References

Potential off-target effects of T-448

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with T-448, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in H3K4 methylation, which is associated with the regulation of gene expression.[1] this compound has an IC50 of 22 nM for LSD1.[1]

Q2: What makes this compound different from other LSD1 inhibitors?

A2: this compound demonstrates a superior hematological safety profile compared to many other tranylcypromine-based LSD1 inhibitors.[2][3] This is attributed to its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a complex crucial for hematopoietic differentiation.[2][3] Disruption of this complex by other inhibitors is linked to hematotoxicity, such as thrombocytopenia.[2]

Q3: Has the selectivity of this compound been profiled?

A3: this compound has been shown to be highly selective for LSD1 over other flavin adenine dinucleotide (FAD)-dependent enzymes with high sequence homology, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a selectivity of over 4,500-fold.[4] For a broader understanding of its off-target profile, comprehensive screening methods like kinome scanning and proteomic analysis are recommended.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective LSD1 inhibitor, like all small molecules, it has the potential for off-target interactions. These can be identified through systematic screening. Potential off-target effects could manifest as unexpected cellular phenotypes or toxicity. It is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.

Q5: How can I experimentally assess the potential off-target effects of this compound?

A5: Several experimental approaches can be used to identify potential off-target effects of this compound. These include:

  • Kinome Scanning: To assess the activity of this compound against a broad panel of kinases.

  • Chemical Proteomics: To identify direct protein binding partners of this compound in a cellular context.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement with LSD1 and potential off-targets in intact cells.

Troubleshooting Guides

Guide 1: Investigating Potential Off-Target Effects with Kinome Scanning

This guide provides a general workflow and troubleshooting advice for assessing the off-target kinase inhibitory activity of this compound.

Experimental Protocol: KINOMEscan® Assay

The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For a typical screen, a concentration of 1 µM is used.

  • Assay Principle: The assay measures the ability of this compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: The results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.

Data Presentation: Representative Kinome Scan Data for a Selective Inhibitor

Disclaimer: The following data is representative for a hypothetical selective inhibitor and is provided for illustrative purposes. Actual results for this compound may vary.

Kinase Target% Inhibition at 1 µMSelectivity Score (S-Score)
LSD1 (On-Target) 98% N/A
Kinase A15%0.05
Kinase B8%0.02
Kinase C<5%<0.01
... (450+ other kinases)<5%<0.01

Troubleshooting Common Kinome Scanning Issues

IssuePossible CauseSuggested Solution
High variability between replicates Compound precipitation.Ensure this compound is fully dissolved in DMSO. Check for solubility issues at the tested concentration.
Pipetting errors.Use calibrated pipettes and ensure accurate dispensing.
Unexpected broad-spectrum activity Compound promiscuity.The compound may be a non-specific inhibitor. Consider structural modifications to improve selectivity.
High compound concentration.Perform dose-response experiments to determine the IC50 for hits.
No significant hits (including on-target) Inactive compound.Verify the identity and purity of the this compound sample.
Low compound concentration.Test a higher concentration of this compound.

Visualization of Kinome Scan Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis T448 This compound Stock (in DMSO) Incubation Incubate this compound with Kinase Panel T448->Incubation KinasePanel Kinase Panel (DNA-tagged) KinasePanel->Incubation Binding Competition Binding with Immobilized Ligand Incubation->Binding Capture Capture on Solid Support Binding->Capture qPCR qPCR of DNA Tag Capture->qPCR Data Data Analysis (% Inhibition) qPCR->Data Report Generate Report Data->Report

Workflow for Kinome Scanning.
Guide 2: Identifying Off-Target Proteins using Chemical Proteomics

This guide outlines a workflow for identifying the cellular binding partners of this compound.

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin) for enrichment.

  • Cell Treatment and Labeling: Treat cells with the this compound probe. If using a photo-activatable probe, expose the cells to UV light to covalently link the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

  • Protein Digestion and Mass Spectrometry: Elute the bound proteins, digest them into peptides, and analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Quantify the relative abundance of proteins in the this compound probe-treated sample compared to a control.

Data Presentation: Representative Proteomics Data

Disclaimer: The following data is representative for a hypothetical proteomics experiment and is provided for illustrative purposes. Actual results for this compound may vary.

Protein IDProtein NameFold Enrichment (this compound vs. Control)p-value
P62829Lysine-specific demethylase 1A 25.3 <0.001
Q14204Protein X8.70.005
P08670Protein Y5.20.012
............

Troubleshooting Common Chemical Proteomics Issues

IssuePossible CauseSuggested Solution
High background of non-specific proteins Insufficient washing.Increase the number and stringency of wash steps during the enrichment process.
Probe is "sticky".Modify the linker or reactive group of the probe to reduce non-specific interactions.
Low yield of enriched proteins Inefficient probe labeling.Optimize the probe concentration and incubation time. If using a photo-probe, optimize the UV crosslinking conditions.
Inefficient enrichment.Ensure the streptavidin beads are not saturated and are properly blocked.
Failure to identify known on-target (LSD1) Probe modification interferes with binding.Synthesize a probe with the linker at a different position on the this compound scaffold.
Low abundance of the target protein.Use a cell line with higher expression of LSD1.

Visualization of Chemical Proteomics Workflow

G cluster_labeling Cellular Labeling cluster_enrichment Enrichment cluster_analysis Analysis Probe This compound Probe Incubate Incubate Probe with Cells Probe->Incubate Cells Live Cells Cells->Incubate Crosslink UV Crosslinking (if applicable) Incubate->Crosslink Lysis Cell Lysis Crosslink->Lysis Enrich Enrich Biotinylated Proteins Lysis->Enrich Beads Streptavidin Beads Beads->Enrich Wash Wash Beads Enrich->Wash Elute Elute Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Digest->LCMS Identify Protein ID & Quantification LCMS->Identify

Workflow for Chemical Proteomics.
Guide 3: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

This guide provides a protocol and troubleshooting for confirming the binding of this compound to its targets in a cellular environment.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) to allow for compound uptake and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (LSD1 and potential off-targets) remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation: Representative CETSA Data

Disclaimer: The following data is representative and provided for illustrative purposes.

Temperature (°C)% Soluble LSD1 (Vehicle)% Soluble LSD1 (this compound)
40100100
459598
508092
555085
602065
65530
70<110

Troubleshooting Common CETSA Issues

IssuePossible CauseSuggested Solution
No thermal shift observed for on-target (LSD1) Insufficient compound concentration or incubation time.Increase the concentration of this compound or the incubation time.
Poor cell permeability of this compound.Verify cellular uptake of the compound using other methods.
The temperature range is not optimal for LSD1 denaturation.Perform a broader temperature screen to identify the melting temperature of LSD1.
High background in Western blot Insufficient blocking or washing.Optimize the Western blot protocol by increasing blocking time or using a different blocking agent. Increase the number and duration of washes.
Primary antibody concentration is too high.Titrate the primary antibody to determine the optimal concentration.
Inconsistent results between replicates Uneven cell numbers in aliquots.Ensure a homogenous cell suspension before aliquoting.
Temperature fluctuations in the heat block.Use a calibrated thermal cycler with good temperature uniformity.

Visualization of LSD1 Signaling and this compound Inhibition

G cluster_nucleus Nucleus Histone Histone H3 H3K4me2 H3K4me2 (Active Chromatin) Histone->H3K4me2 Methylation H3K4me1 H3K4me1 (Inactive Chromatin) H3K4me2->H3K4me1 Demethylation LSD1 LSD1 LSD1->H3K4me1 Catalyzes T448 This compound T448->LSD1 Inhibits

LSD1-mediated histone demethylation and its inhibition by this compound.

References

T-448 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: T-448

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of this compound, a specific and irreversible covalent inhibitor of lysine-specific demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally-bioactive, and specific inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification.[1] It functions as an irreversible (covalent) inhibitor with an IC50 of 22 nM.[1] By inhibiting LSD1, this compound enhances the methylation of histone H3 at lysine 4 (H3K4) in neuronal cells.[1][2] This mechanism of action is being explored for its potential therapeutic effects, including the improvement of learning functions.[1]

Q2: What is the proper way to store this compound powder?

A2: Proper storage is critical to maintain the stability and efficacy of this compound. The compound in its solid (powder) form should be stored under specific temperature conditions to ensure its longevity. For long-term storage, it is recommended to keep the powder at -20°C, which should maintain its stability for up to 3 years. For shorter-term storage, 4°C is acceptable for up to 2 years.[1] It is also advised to store the product in a sealed container, protected from moisture.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is best practice to prepare and use solutions on the same day.[2] However, if you need to prepare stock solutions in advance, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for stability up to 6 months, or at -20°C for up to one month.[1][2][3] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Q4: What are the recommended solvents for dissolving this compound?

A4: To prepare stock solutions, this compound can be dissolved in an appropriate solvent. Specific solubility data is available to guide the preparation of solutions at various concentrations. For example, to create a 1 mM stock solution from 1 mg of this compound (MW: 444.50), you would add 2.2497 mL of solvent.[1] The choice of solvent can impact the stability of the compound in solution.

Stability Data

Maintaining the integrity of this compound is crucial for reproducible experimental results. The following tables summarize the stability of this compound in both solid and solution forms under various storage conditions.

Table 1: Stability of Solid this compound

Storage TemperatureRecommended Duration
-20°C3 years
4°C2 years

Data sourced from InvivoChem.[1]

Table 2: Stability of this compound in Solution

Storage TemperatureRecommended Duration
-80°C6 months
-20°C1 month

Data sourced from DC Chemicals and InvivoChem.[1][2]

Troubleshooting Guide

Q5: My experimental results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors related to compound handling and experimental setup.

  • Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.[1] Degradation due to improper storage is a common cause of reduced activity.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions. Aliquoting the stock solution upon preparation is critical to preserving its integrity.[2]

  • Solution Age: Whenever possible, use freshly prepared solutions for your experiments.[2] If using a stored stock solution, ensure it is within the recommended storage period (e.g., less than one month at -20°C).[1][2]

Q6: I am observing low potency or a complete lack of activity of this compound in my cell-based assays. What should I check?

A6: A loss of potency can often be traced back to the stability of the compound.

  • Confirm Compound Integrity: If you suspect the compound has degraded, it is advisable to use a fresh vial of this compound powder to prepare a new stock solution.

  • Equilibration Time: Ensure you allow the vial of this compound to equilibrate to room temperature for at least one hour before opening and preparing your solution.[2] This prevents condensation from introducing moisture, which can degrade the compound.

  • Final Concentration and Incubation Time: Review your experimental protocol to ensure that the final concentration of this compound and the incubation time are appropriate for the cell line and assay you are using.

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol describes how to prepare a 10 mM stock solution from solid this compound.

Materials:

  • This compound powder (MW: 444.50 g/mol )[1]

  • Appropriate solvent (e.g., DMSO)

  • Sterile, tightly sealed vials

Procedure:

  • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[2]

  • Weigh the desired amount of this compound powder. For example, to prepare a solution from 5 mg of the compound:

  • Calculate the required volume of solvent using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )).

  • For 5 mg of this compound to make a 10 mM solution, add 1.1248 mL of solvent.[1]

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for assessing this compound activity and its targeted signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock Solution treat_compound Serially Dilute this compound and Treat Cells prep_stock->treat_compound prep_cells Seed Cells in 96-well Plates prep_cells->treat_compound incubate Incubate for 72 hours treat_compound->incubate add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

signaling_pathway LSD1 LSD1 Enzyme Gene_Repression Target Gene Repression LSD1->Gene_Repression Demethylates H3K4 H3K4me Methylated H3K4 T448 This compound T448->LSD1 Covalently Inhibits

Caption: this compound mechanism of action, inhibiting LSD1-mediated histone demethylation.

References

Technical Support Center: Troubleshooting T-448 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "T-448" is not publicly available. The following technical support center provides a representative troubleshooting guide for a hypothetical kinase inhibitor, referred to as this compound, to illustrate a structured approach to addressing experimental variability for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our kinase assays. What are the potential causes?

A1: Batch-to-batch variability is a common issue. Several factors can contribute to this:

  • Compound Stability and Storage: this compound may be unstable under certain conditions. Ensure all batches are stored correctly (e.g., at -20°C or -80°C, protected from light) and have not undergone multiple freeze-thaw cycles.

  • Purity of Different Batches: The purity of each synthesized batch of this compound can differ. We recommend verifying the purity of each new batch using techniques like HPLC-MS.

  • Assay Reagent Consistency: Variability in the concentration or activity of enzymes, substrates, or ATP can significantly impact IC50 values. Ensure all key reagents are from the same lot or have been cross-validated.

  • Experimental Conditions: Minor variations in incubation times, temperature, or buffer composition can lead to different results. Strict adherence to the standardized protocol is crucial.

Q2: Our cell-based assays show a weaker than expected response to this compound compared to the biochemical kinase assays. Why might this be?

A2: Discrepancies between biochemical and cell-based assays are common and can be due to several factors:

  • Cellular Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cellular Metabolism: this compound could be metabolized by the cells into a less active form.

  • Off-Target Effects: In a cellular context, this compound might engage with other targets that counteract its intended effect.

Q3: We are observing off-target effects at higher concentrations of this compound. How can we confirm these are indeed off-target?

A3: Confirming off-target effects is a critical step. Here are some approaches:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.

  • Rescue Experiments: If the off-target effect is known, try to rescue the phenotype by overexpressing the intended target or using a more specific inhibitor for the off-target.

  • Use of a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally different inhibitor of the same primary target. A similar phenotype suggests an on-target effect.

  • Knockout/Knockdown Studies: Use CRISPR or siRNA to reduce the expression of the intended target. If the effect of this compound is diminished, it confirms an on-target mechanism.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Compound Handling Verify compound integrity.Aliquot this compound upon receipt to minimize freeze-thaw cycles. Protect from light if photosensitive. Confirm solubility in the assay buffer.
Reagent Variability Check reagent consistency.Use the same lot of kinase, substrate, and ATP for all comparative experiments. If lots differ, perform a bridging study to ensure comparability.
Assay Conditions Standardize the experimental setup.Ensure consistent incubation times, temperature, and plate types. Use a calibrated multi-channel pipette to minimize pipetting errors.
Data Analysis Review the curve fitting.Use a consistent data analysis software and curve-fitting model (e.g., four-parameter logistic regression). Ensure data points span the full range of inhibition.
Issue 2: High Background Signal in Cell Viability Assays

Problem: The background signal in your cell viability assay (e.g., MTT, CellTiter-Glo) is high, reducing the dynamic range of the experiment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Reagent Interference Test for compound interference.Run a control with this compound in cell-free media to see if it directly reacts with the assay reagents.
Cell Seeding Density Optimize cell number.Perform a cell titration experiment to determine the optimal seeding density that gives a robust signal without being in the non-linear range of the assay.
Incubation Time Adjust incubation period.The incubation time with the viability reagent may need to be optimized for your specific cell line.
Contamination Check for microbial contamination.Visually inspect cell cultures for any signs of contamination and regularly test for mycoplasma.

Visualized Workflows and Pathways

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound is designed to inhibit MEK1/2, a key component of the MAPK/ERK pathway often dysregulated in cancer.

T448_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation T448 This compound T448->MEK

Caption: Hypothetical inhibitory action of this compound on the MAPK/ERK signaling pathway.

Experimental Workflow for IC50 Determination

This diagram outlines a typical workflow for determining the IC50 value of this compound in a biochemical kinase assay.

IC50_Workflow start Start prep_compound Prepare this compound Serial Dilution start->prep_compound add_compound Add this compound Dilutions to Plate prep_compound->add_compound prep_assay Prepare Kinase Assay Plate (Enzyme, Substrate, Buffer) prep_assay->add_compound initiate_reaction Initiate Reaction with ATP add_compound->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze_data Analyze Data and Fit Curve read_plate->analyze_data end Determine IC50 analyze_data->end

Caption: A standard experimental workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

Objective: To determine the IC50 of this compound against MEK1 kinase.

Materials:

  • Recombinant human MEK1 enzyme

  • Biotinylated ERK1 (inactive) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in 100% DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

Methodology:

  • Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing MEK1 enzyme and biotinylated ERK1 substrate in assay buffer to each well.

  • Incubate for 20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for MEK1) to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the generated ADP by adding the detection reagent according to the manufacturer's instructions (e.g., 5 µL of ADP-Glo™ Reagent).

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375, which has a BRAF mutation leading to hyperactivation of the MAPK/ERK pathway)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in 100% DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom assay plates

Methodology:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot this against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

T-448 Hematological Safety Profile: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is for informational purposes only and does not constitute medical advice. Researchers should always refer to the official clinical trial protocols and investigator brochures for complete and up-to-date information on the safety and administration of T-448.

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the hematological safety profile of this compound (also known as EOS-448 and GSK4428859A). The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on hematological parameters based on its mechanism of action?

A1: this compound is a human IgG1 anti-TIGIT monoclonal antibody. Its mechanism of action includes the engagement of Fc gamma receptors (FcγR), which leads to the depletion of cells with high expression of TIGIT, such as regulatory T cells (Tregs) and terminally exhausted CD8+ T cells.[1] Therefore, a primary on-target effect of this compound is a potential reduction in the number of these specific lymphocyte subpopulations. Researchers should anticipate changes in lymphocyte counts, particularly a decrease in Tregs, which can be monitored using flow cytometry.

Q2: What were the key findings regarding the hematological safety of this compound in early-phase clinical trials?

A2: In the first-in-human Phase I/IIa clinical trial (NCT04335253), this compound monotherapy demonstrated a favorable and manageable tolerability profile in patients with advanced solid tumors.[2] Notably, no drug-related Grade 3-4 adverse events or dose-limiting toxicities were observed in the initial dose-escalation cohort of 22 patients.[2]

Q3: Were any specific hematological adverse events reported in the this compound clinical trials?

A3: While a detailed breakdown of all grades of hematological adverse events is not publicly available in the provided search results, the initial Phase I data reported no drug-related Grade 3 or 4 hematological toxicities.[2] The most common treatment-related adverse events were non-hematological and included Grade 1-2 rash and pruritus.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant decrease in total lymphocyte count. This is an expected on-target effect of this compound due to the depletion of TIGIT-high lymphocytes, including Tregs.- Monitor lymphocyte subsets using flow cytometry to confirm a reduction in Tregs and exhausted T cells. - Correlate the changes with pharmacodynamic markers of this compound activity. - Refer to the study protocol for guidelines on managing lymphopenia.
Development of cytopenias (e.g., neutropenia, anemia, thrombocytopenia). While no Grade 3-4 hematological toxicities were reported in the initial monotherapy trial, low-grade cytopenias can occur with immunotherapies.- Perform complete blood counts (CBCs) with differentials at baseline and regular intervals as defined in the experimental protocol. - Grade any observed cytopenias according to the Common Terminology Criteria for Adverse Events (CTCAE). - For any significant or persistent cytopenias, consult the study protocol for management guidelines, which may include dose interruption or discontinuation.
Unexpected hematological adverse event. The full spectrum of potential rare adverse events for any new investigational agent may not be fully characterized.- Document the event in detail, including all relevant laboratory parameters. - Report the event to the appropriate safety monitoring body for the study. - Manage the patient's symptoms according to standard clinical practice and the study protocol.

Data Presentation

Table 1: Summary of Treatment-Related Adverse Events from the First-in-Human Trial of this compound Monotherapy (N=22)

Adverse Event CategoryGrade 1-2Grade 3-4
Hematological Data not specified0
Non-Hematological
Pruritus70
Infusion-related reaction40
Fatigue40
Pyrexia30
Maculopapular rash20
Eczema20
Hypothyroidism20
Increased blood creatinine20
Data from the AACR Annual Meeting 2021 presentation of the NCT04335253 trial.[2][3]

Experimental Protocols

Key Experiment: Monitoring Hematological Safety in Clinical Trials

Objective: To monitor and assess the hematological safety of this compound in patients.

Methodology:

  • Baseline Assessment: Prior to the first dose of this compound, a complete blood count (CBC) with a 5-part differential (including absolute neutrophil, lymphocyte, monocyte, eosinophil, and basophil counts), platelet count, and hemoglobin/hematocrit levels should be obtained.

  • On-Treatment Monitoring:

    • CBC with differential should be performed at regular intervals throughout the treatment period (e.g., prior to each dose, and as clinically indicated).

    • The frequency of monitoring may be increased in the event of any observed hematological abnormalities.

  • Adverse Event Grading: Any hematological abnormalities should be graded according to the latest version of the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Data Analysis: The incidence, severity, and duration of all hematological adverse events should be recorded and analyzed.

Visualizations

T448_Mechanism_of_Action cluster_T_cell T cell / NK cell cluster_APC Antigen Presenting Cell (APC) cluster_effector Immune Effector Cell (e.g., Macrophage) TIGIT TIGIT CD155 CD155/CD112 TIGIT->CD155 Inhibitory Signal (Blocked by this compound) CD226 CD226 CD226->CD155 Activating Signal T448 This compound (EOS-448) T448->TIGIT Binds to TIGIT FcR FcγR T448->FcR Fc portion engages FcγR FcR->TIGIT Leads to depletion of TIGIT-high cells (e.g., Tregs)

Caption: Mechanism of action of this compound.

Hematological_Safety_Monitoring_Workflow Start Patient Enrollment Baseline Baseline Blood Draw (CBC with differential) Start->Baseline Treatment Administer this compound Baseline->Treatment Monitoring Regular On-Treatment Blood Draws Treatment->Monitoring Analysis Analyze CBC with Differential Monitoring->Analysis Decision Hematological Abnormality? Analysis->Decision NoAbnormality Continue Treatment and Monitoring Decision->NoAbnormality No GradeAE Grade Adverse Event (CTCAE) Decision->GradeAE Yes NoAbnormality->Monitoring End End of Treatment/Follow-up NoAbnormality->End Manage Manage According to Protocol (e.g., dose modification) GradeAE->Manage Manage->Monitoring Manage->End

Caption: Experimental workflow for hematological safety monitoring.

References

Technical Support Center: T-448 and Platelet Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring and troubleshooting potential thrombocytopenia during pre-clinical and clinical research involving T-448, an anti-TIGIT monoclonal antibody. The information is based on the known mechanism of action of FcγR-engaging antibodies and general principles of drug-induced thrombocytopenia.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism by which this compound could cause thrombocytopenia?

A1: this compound is an IgG1 monoclonal antibody designed to engage Fc gamma receptors (FcγR).[1][2] While TIGIT is primarily expressed on T cells and NK cells, off-target binding to platelets, though not directly reported, or the formation of immune complexes could potentially lead to platelet clearance. The Fc portion of this compound could be recognized by FcγRs on macrophages, primarily in the spleen and liver, leading to phagocytosis of platelets. This is a common mechanism for drug-induced immune thrombocytopenia (DITP).[3]

Q2: Are there any clinical data on the incidence of thrombocytopenia with this compound?

A2: Publicly available data from early clinical trials of this compound (EOS-448/GSK4428859A) mention a "favorable tolerability profile".[2][4] However, specific incidences of thrombocytopenia have not been detailed in these preliminary reports. It is noteworthy that Grade 3-4 thrombocytopenia has been reported in a clinical trial of another anti-TIGIT antibody, BMS-986207, in combination with pomalidomide.[5] This suggests that thrombocytopenia is a potential adverse event to monitor for this class of therapeutic antibodies.

Q3: What are the key signs of thrombocytopenia to monitor for in our subjects?

A3: Thrombocytopenia is a condition characterized by a low platelet count. In preclinical animal models and clinical trials, it is essential to monitor for signs of bleeding. Symptoms can include petechiae (small red or purple spots on the skin), purpura (larger bruises), prolonged bleeding from cuts, and in severe cases, internal bleeding. Regular monitoring of complete blood counts (CBCs) is the most effective way to detect changes in platelet levels.

Q4: How can we differentiate between this compound-induced thrombocytopenia and other causes?

A4: Differentiating the cause of thrombocytopenia requires a systematic approach. First, establish a temporal relationship between this compound administration and the onset of a drop in platelet count. Other potential causes, such as other medications, underlying disease, or viral infections, should be ruled out. Specific laboratory tests, such as those for drug-dependent anti-platelet antibodies, can help confirm a diagnosis of DITP.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected drop in platelet count after this compound administration This compound-mediated platelet clearance1. Confirm the platelet count with a repeat CBC. 2. Perform a peripheral blood smear to rule out pseudothrombocytopenia (platelet clumping). 3. Evaluate for clinical signs of bleeding. 4. Consider dose modification or temporary discontinuation of this compound based on the severity and clinical context. 5. Initiate investigations for drug-induced immune thrombocytopenia (see Experimental Protocols).
Difficulty confirming this compound as the causative agent Multifactorial causes of thrombocytopenia1. Review all concomitant medications for known associations with thrombocytopenia. 2. Screen for underlying conditions that can cause low platelets (e.g., viral infections, autoimmune disorders). 3. If feasible, perform a drug re-challenge in a controlled preclinical setting to confirm causality.
Managing severe thrombocytopenia (<50,000 platelets/µL) High risk of bleeding1. Discontinue this compound administration immediately. 2. Consider supportive care, including platelet transfusions, if clinically indicated by bleeding or a very low platelet count. 3. Consult with a hematologist or a specialist in drug-induced hematological toxicities.

Experimental Protocols

Protocol 1: Monitoring Platelet Counts

A complete blood count (CBC) with a platelet count should be performed at baseline before the first administration of this compound. Following administration, platelet counts should be monitored regularly. The frequency of monitoring will depend on the study phase and any observed changes.

Study Phase Recommended Monitoring Frequency
Preclinical (in vivo)Baseline, then daily for the first week, and twice weekly thereafter.
Phase I Clinical TrialBaseline, then at least twice weekly for the first cycle, and at the beginning of each subsequent cycle.
Phase II/III Clinical TrialBaseline, at the beginning of each cycle, and as clinically indicated.
Protocol 2: Investigation of Drug-Induced Immune Thrombocytopenia (DITP)

If DITP is suspected, the following protocol should be initiated:

  • Sample Collection:

    • Collect whole blood in EDTA and citrate tubes.

    • Separate plasma and serum and store at -80°C.

  • Flow Cytometry for Drug-Dependent Platelet Antibodies:

    • This assay detects antibodies that bind to platelets only in the presence of the drug.

    • Methodology:

      • Isolate platelets from a healthy donor (or use a platelet-rich plasma).

      • Incubate donor platelets with the patient's plasma/serum in the presence and absence of a therapeutic concentration of this compound.

      • A control with a known drug to cause DITP (e.g., quinine) should be included.

      • Wash the platelets to remove unbound antibodies.

      • Add a fluorescently-labeled secondary antibody that binds to human IgG.

      • Analyze the platelets by flow cytometry to detect the binding of antibodies. An increase in fluorescence in the presence of this compound indicates the presence of drug-dependent antibodies.

  • Serotonin Release Assay (SRA):

    • This is a functional assay to detect platelet activation by drug-dependent antibodies.

    • Methodology:

      • Label donor platelets with radioactive serotonin (¹⁴C-serotonin).

      • Incubate the labeled platelets with the patient's serum in the presence of low (therapeutic) and high concentrations of this compound.

      • Platelet activation by the antibody-drug complex will cause the release of serotonin.

      • Measure the amount of released ¹⁴C-serotonin. A significant release at the therapeutic concentration of this compound, which is inhibited at high concentrations, is a positive result.

Visualizations

T448_Thrombocytopenia_Pathway cluster_blood Bloodstream cluster_macrophage Macrophage (Spleen/Liver) T448 This compound (IgG1) ImmuneComplex This compound-Platelet Immune Complex T448->ImmuneComplex Binds to Platelet (potential off-target) Platelet Platelet Platelet->ImmuneComplex FcgammaR FcγR ImmuneComplex->FcgammaR Fc portion binds Macrophage Macrophage Syk Syk FcgammaR->Syk Engagement Phagocytosis Phagocytosis & Platelet Destruction Thrombocytopenia Thrombocytopenia Phagocytosis->Thrombocytopenia Leads to PI3K PI3K Syk->PI3K Signaling Downstream Signaling PI3K->Signaling Signaling->Phagocytosis

Caption: Proposed mechanism of this compound-induced thrombocytopenia.

DITP_Troubleshooting_Workflow start Platelet Count Drop Post this compound Administration confirm Confirm with Repeat CBC & Peripheral Smear start->confirm assess Assess Clinical Signs of Bleeding confirm->assess severe Severe Thrombocytopenia? assess->severe rule_out Rule Out Other Causes (concomitant meds, infections) investigate Investigate for DITP (Flow Cytometry, SRA) rule_out->investigate manage Manage Clinically (Dose modification, supportive care) investigate->manage severe->rule_out No stop Discontinue this compound severe->stop Yes stop->manage

Caption: Troubleshooting workflow for suspected this compound-induced thrombocytopenia.

References

T-448 brain penetration and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with two distinct therapeutic agents designated as T-448: a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1) for neurological disorders, and an anti-TIGIT monoclonal antibody (also known as EOS-448 or Belrestotug) for cancer immunotherapy.

This compound (LSD1 Inhibitor) Technical Guide

The small molecule this compound is a potent, orally active, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification.[1] Its ability to cross the blood-brain barrier makes it a candidate for investigating and potentially treating central nervous system (CNS) disorders.[2]

Quantitative Data Summary

The following tables summarize the available pharmacokinetic parameters for the this compound LSD1 inhibitor based on preclinical studies in rodents.

Table 1: Brain Penetration of this compound (LSD1 Inhibitor) in Rats

ParameterValue (approx.)SpeciesDosageBrain RegionSource
Peak Concentration (Hippocampus)~100 ng/gRat3 mg/kg, oralHippocampus[3]
Time to Peak Concentration (Tmax)~2 hoursRat1 and 3 mg/kg, oralHippocampus[3]
Brain-to-Plasma Ratio (AUC Hippocampus/AUC Plasma)~0.5Rat3 mg/kg, oralHippocampusEstimated from[3]

Note: The brain-to-plasma ratio is an estimation derived from the concentration-time curve data presented in the cited literature.

Table 2: Oral Bioavailability of this compound (LSD1 Inhibitor)

ParameterValueSpeciesNotesSource
Oral Bioavailability (F%)Not explicitly reportedRodentsThis compound is described as "orally active" and administered orally in preclinical studies to achieve brain exposure and efficacy.[1][2][1][2]
Experimental Protocols

Protocol 1: Assessment of Brain and Plasma Concentrations of this compound in Rodents

This protocol outlines the methodology for determining the pharmacokinetic profile of the this compound LSD1 inhibitor in a rodent model.

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound orally at the desired dose (e.g., 1 or 3 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant. Euthanize the animals and immediately harvest the brain. Dissect the hippocampus on ice.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain Tissue: Homogenize the hippocampus tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[3]

  • Data Analysis: Plot the concentration-time profiles for plasma and brain tissue. Calculate key pharmacokinetic parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). The brain-to-plasma ratio can be calculated by dividing the AUC of the brain tissue by the AUC of the plasma.

Troubleshooting and FAQs

Q1: We are not observing the expected level of this compound in the brain tissue of our experimental animals. What could be the issue?

A1:

  • Dosing and Administration: Verify the accuracy of your dosing solution preparation and the administration technique. For oral gavage, ensure the compound was successfully delivered to the stomach.

  • Metabolism: this compound is subject to metabolism. Consider that the genetic strain or health status of your animals could influence metabolic rates.

  • Sample Handling: Ensure that brain tissue is harvested and processed quickly on ice to prevent degradation of the compound.

  • Bioanalytical Method: Confirm that your LC-MS/MS method is optimized and validated for this compound in brain matrix. Check for matrix effects that could be suppressing the signal.

Q2: How can we confirm that this compound is engaging its target (LSD1) in the brain?

A2: An ex vivo LSD1 enzyme activity assay can be performed on brain tissue from this compound-treated animals.[3] This involves measuring the residual LSD1 activity in brain homogenates. A reduction in enzyme activity compared to vehicle-treated controls would indicate target engagement. Additionally, you can measure changes in histone methylation marks, such as an increase in H3K4 methylation, in brain tissue via Western blot or immunohistochemistry.[2]

Q3: Is this compound expected to have hematological side effects like other LSD1 inhibitors?

A3: this compound was specifically designed to have minimal impact on the LSD1-GFI1B complex, which is associated with hematotoxicity like thrombocytopenia seen with some other LSD1 inhibitors.[2][4][5] Preclinical studies in mice have shown that this compound has a superior hematological safety profile compared to other LSD1 inhibitors.[2][5] However, it is always recommended to monitor blood cell counts in long-term in vivo studies.

Visualizations

T448_LSD1_Inhibitor_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Oral Dosing Oral Dosing Blood Sampling Blood Sampling Oral Dosing->Blood Sampling Time course Brain Harvest Brain Harvest Oral Dosing->Brain Harvest Time course LC-MS/MS LC-MS/MS Blood Sampling->LC-MS/MS Brain Harvest->LC-MS/MS Ex Vivo Assay Ex Vivo Assay Brain Harvest->Ex Vivo Assay Tissue Homogenate PK Analysis PK Analysis LC-MS/MS->PK Analysis Concentration Data Brain Penetration\nBioavailability Brain Penetration Bioavailability PK Analysis->Brain Penetration\nBioavailability Target Engagement Target Engagement Ex Vivo Assay->Target Engagement

Experimental workflow for this compound (LSD1 inhibitor) pharmacokinetic and pharmacodynamic analysis.

EOS-448 (anti-TIGIT Antibody) Technical Guide

EOS-448 (also known as Belrestotug or GSK4428859A) is a human IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein.[6] It is being developed for the treatment of various cancers.

Quantitative Data Summary

Due to their large size, monoclonal antibodies (mAbs) have very limited ability to cross the blood-brain barrier (BBB). The data below reflects typical values for mAbs and the expected profile for EOS-448.

Table 3: Brain Penetration of EOS-448 (anti-TIGIT Antibody)

ParameterValue (approx.)SpeciesNotesSource
CSF-to-Serum Ratio0.1% - 0.2%Rat, Monkey, HumanThis is a general value for monoclonal antibodies and is expected for EOS-448. No specific measurement for EOS-448 has been reported in the reviewed literature.[7][8][9][10]
Brain Parenchyma UptakeVery LowN/AExpected to be minimal due to the restrictive nature of the blood-brain barrier for large molecules.[7]

Table 4: Bioavailability of EOS-448 (anti-TIGIT Antibody)

ParameterValueRoute of AdministrationNotes
Bioavailability (F%)~100%Intravenous (IV)As with most monoclonal antibodies, EOS-448 is administered intravenously to ensure complete bioavailability.
Oral BioavailabilityNot applicableOralMonoclonal antibodies are proteins that would be degraded in the gastrointestinal tract and are not absorbed orally.
Experimental Protocols

Protocol 2: Assessment of Cerebrospinal Fluid (CSF) Concentration of a Monoclonal Antibody

This protocol provides a general method for assessing the CNS penetration of a monoclonal antibody like EOS-448.

  • Animal Model: Non-human primates (e.g., cynomolgus monkeys) or rats.

  • Dosing: Administer the antibody via intravenous (IV) infusion at the desired dose.

  • Sample Collection:

    • Serum: Collect blood samples at various time points.

    • CSF: Collect cerebrospinal fluid via lumbar puncture or from the cisterna magna at selected time points. This is a terminal procedure in rodents but can be done serially in larger animals.

  • Bioanalysis: Quantify the antibody concentration in serum and CSF samples using a validated enzyme-linked immunosorbent assay (ELISA).[7]

  • Data Analysis: Calculate the CSF-to-serum concentration ratio at different time points to determine the extent of CNS penetration.

Troubleshooting and FAQs

Q1: We are unable to detect EOS-448 in the CSF of our experimental animals. Is this expected?

A1: Yes, this is highly likely. The concentration of monoclonal antibodies in the CSF is typically about 1000 times lower than in the serum.[7] Your bioanalytical method may not have a low enough limit of quantification (LLOQ) to detect these very low concentrations. Ensure your ELISA is highly sensitive (in the low ng/mL range).[7]

Q2: Can we administer EOS-448 directly to the CNS to bypass the blood-brain barrier?

A2: Intrathecal or intracerebroventricular administration can be used in preclinical models to achieve higher CNS concentrations of antibodies. However, this is an invasive procedure and may not be clinically translatable for all indications.

Q3: How does EOS-448 exert its anti-tumor effect?

A3: EOS-448 has a multi-faceted mechanism of action. It blocks the interaction of TIGIT with its ligands (like CD155), which prevents the inhibition of T-cell and NK-cell activity.[11] Additionally, as an IgG1 antibody, its Fc region can engage Fcγ receptors on other immune cells, leading to the depletion of TIGIT-high regulatory T cells (Tregs) and exhausted T cells, further enhancing the anti-tumor immune response.[6]

Visualizations

EOS448_MoA cluster_tumor_microenvironment Tumor Microenvironment Tumor Cell Tumor Cell T-cell / NK-cell T-cell / NK-cell Tumor Cell->T-cell / NK-cell TIGIT-CD155 interaction (inhibition) T-cell / NK-cell->Tumor Cell attacks APC / Myeloid Cell APC / Myeloid Cell APC / Myeloid Cell->T-cell / NK-cell activation Regulatory T-cell (Treg) Regulatory T-cell (Treg) EOS-448 EOS-448 EOS-448->T-cell / NK-cell blocks TIGIT EOS-448->APC / Myeloid Cell FcγR engagement EOS-448->Regulatory T-cell (Treg) depletion

Simplified signaling pathway of EOS-448 (anti-TIGIT antibody).

References

Technical Support Center: Interpreting T-448 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T-448, a potent anti-TIGIT monoclonal antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting dose-response experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT (T cell immunoglobulin and ITIM domain) human immunoglobulin G1 (hIgG1) antibody.[1][2] Its primary mechanism of action is to block the interaction of TIGIT with its ligands, such as CD155 and CD112. This blockade prevents the inhibitory signals that suppress T cell and Natural Killer (NK) cell activity.[3] Furthermore, as an IgG1 antibody, this compound has a functional Fc domain that can engage Fc gamma receptors (FcγR), leading to additional effector functions.[1][4]

Q2: What are the multifaceted mechanisms of action of this compound?

This compound exhibits a multifaceted mechanism of action that enhances the anti-tumor immune response through several key pathways:

  • T cell and NK cell activation: By blocking the TIGIT inhibitory pathway, this compound restores and enhances the activation and function of effector T cells and NK cells.[1][5]

  • Depletion of regulatory T cells (Tregs): The FcγR engagement by this compound can lead to the depletion of highly suppressive TIGIT-expressing regulatory T cells (Tregs) within the tumor microenvironment.[2][5]

  • Modulation of antigen-presenting cells (APCs): this compound can activate APCs through FcγR engagement, further promoting the anti-tumor immune response.[4]

  • Depletion of terminally exhausted T cells: The antibody can also deplete TIGIT-high terminally exhausted CD8+ T cells.[1][2]

Q3: What are typical readouts for a this compound dose-response experiment?

Typical readouts for assessing this compound activity in a dose-response format include:

  • Cytokine production: Measurement of pro-inflammatory cytokines such as IFN-γ and TNF-α from activated T cells or NK cells.

  • Cell proliferation: Assessment of T cell or NK cell proliferation in response to stimulation.

  • Cytotoxicity assays: Measuring the ability of T cells or NK cells to kill target tumor cells.

  • Receptor occupancy: Determining the percentage of TIGIT receptors bound by this compound at different concentrations.

  • Treg depletion: Quantifying the reduction in the percentage or number of Tregs in a mixed cell culture.

Troubleshooting Dose-Response Curves

Problem 1: I am not observing a clear sigmoidal dose-response curve.

  • Possible Cause 1: Inappropriate concentration range.

    • Solution: this compound is a potent antibody with picomolar activity.[1][2] Ensure your dilution series covers a wide range, from picomolar to nanomolar concentrations. You may need to extend the concentration range in both directions to define the top and bottom plateaus of the curve.

  • Possible Cause 2: Issues with assay sensitivity.

    • Solution: The assay may not be sensitive enough to detect the biological response. Optimize assay conditions, such as incubation times, cell numbers, and the concentration of stimulating agents.

  • Possible Cause 3: Cell viability issues.

    • Solution: High concentrations of the antibody or other assay components may induce cytotoxicity. Perform a cell viability assay (e.g., using Trypan Blue or a commercial viability dye) in parallel with your functional assay.

Problem 2: The dose-response curve shows high variability between replicates.

  • Possible Cause 1: Inconsistent cell plating or handling.

    • Solution: Ensure uniform cell seeding density across all wells. Use appropriate mixing techniques to maintain a homogenous cell suspension. Minimize the time between plating and treatment.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For highly potent substances like this compound, small variations in volume can lead to significant changes in concentration. Consider using automated liquid handlers for improved precision.

  • Possible Cause 3: Edge effects in microplates.

    • Solution: Edge effects can be caused by differential evaporation or temperature gradients across the plate. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile media or PBS.

Problem 3: The top or bottom plateau of the curve is not well-defined.

  • Possible Cause: Insufficient concentration range.

    • Solution: Extend the range of this compound concentrations tested. To define the top plateau, you may need to test higher concentrations until the response no longer increases. To define the bottom plateau, ensure you have a true vehicle control (no this compound) and several low concentrations that show no response.[6]

Problem 4: The calculated EC50/IC50 values are inconsistent across experiments.

  • Possible Cause 1: Variation in cell passage number or donor variability.

    • Solution: Use cells within a consistent and narrow passage number range for all experiments. If using primary cells from different donors, be aware that biological variability can lead to shifts in potency. It is important to test multiple donors to understand this variability.

  • Possible Cause 2: Reagent variability.

    • Solution: Ensure all reagents, including cell culture media, serum, and stimulating agents, are from the same lot for a given set of experiments. Lot-to-lot variability in these reagents can impact cell health and responsiveness.

Quantitative Data Summary

The following table provides a representative summary of the potency of this compound across different functional assays. Note: These values are illustrative and may not represent actual experimental data.

Assay TypeCell SystemReadoutParameterRepresentative Value (pM)
T Cell ActivationHuman PBMCs + SEEIFN-γ productionEC5050 - 200
NK Cell ActivationNK cells + PVR-Fc coated platesCD107a degranulationEC50100 - 500
Treg DepletionCo-culture of Tregs and effector cells% FoxP3+ cellsIC50200 - 1000
Target BindingTIGIT-expressing cell lineReceptor OccupancyKD10 - 50

Experimental Protocols

T Cell Activation Assay (IFN-γ Production)
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.

  • Plate Coating (Optional): If using anti-CD3 for stimulation, coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Serial Dilution of this compound: Prepare a serial dilution of this compound in complete RPMI-1640 medium. The concentration range should typically span from 1 pM to 100 nM.

  • Cell Plating and Treatment: Plate the PBMCs at a density of 1-2 x 105 cells per well. Add the this compound dilutions to the respective wells.

  • Stimulation: Add a stimulating agent, such as Staphylococcal enterotoxin E (SEE) or soluble anti-CD28 antibody in the case of plate-bound anti-CD3, to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Cytokine Measurement: Centrifuge the plate and collect the supernatant. Measure the concentration of IFN-γ in the supernatant using a standard ELISA or a bead-based immunoassay (e.g., Luminex).

  • Data Analysis: Plot the IFN-γ concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[7][8]

Visualizations

T448_Signaling_Pathway cluster_tcell T Cell / NK Cell cluster_apc Antigen Presenting Cell / Tumor Cell TCR TCR Activation Cell Activation (Cytokine release, Proliferation) TCR->Activation TIGIT TIGIT Inhibition Inhibitory Signal TIGIT->Inhibition CD226 CD226 CD226->Activation Inhibition->Activation MHC MHC-Antigen MHC->TCR Signal 1 CD155 CD155/CD112 CD155->TIGIT CD155->CD226 Co-stimulation T448 This compound T448->TIGIT Blocks Interaction

Caption: this compound blocks the inhibitory TIGIT pathway, promoting T cell activation.

Experimental_Workflow start Start: Isolate Immune Cells (e.g., PBMCs) prepare_antibody Prepare this compound Serial Dilutions start->prepare_antibody plate_cells Plate Cells in 96-well Plate start->plate_cells add_antibody Add this compound Dilutions to Wells prepare_antibody->add_antibody plate_cells->add_antibody stimulate Add Stimulating Agent add_antibody->stimulate incubate Incubate for 48-72 hours stimulate->incubate readout Perform Readout Assay (e.g., ELISA for IFN-γ) incubate->readout analyze Analyze Data: Plot Dose-Response Curve Calculate EC50 readout->analyze

References

Technical Support Center: T-448 and the LSD1-GFI1B Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the LSD1 inhibitor, T-448, and its interaction with the LSD1-GFI1B protein complex.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a specific, irreversible inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme.[1][2][3] It works by forming a compact formyl-FAD adduct, which inhibits the H3K4 demethylase activity of LSD1.[1][2] A key feature of this compound is its minimal impact on the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a critical transcription factor in hematopoietic differentiation.[1][2] This selectivity is significant because the disruption of the LSD1-GFI1B complex by other LSD1 inhibitors is associated with hematological toxicities like thrombocytopenia.[1][2]

Q2: How does this compound differ from other tranylcypromine-based LSD1 inhibitors?

A2: While many tranylcypromine-based LSD1 inhibitors also irreversibly bind to the FAD cofactor, they often disrupt the LSD1-GFI1B complex.[1][2] This disruption is a primary cause of hematotoxicity.[1][2] this compound is designed to specifically inhibit the enzymatic activity of LSD1 with only a transient and minimal effect on the LSD1-GFI1B complex, leading to a superior hematological safety profile.[1][2]

Q3: What is the significance of the LSD1-GFI1B complex?

A3: The LSD1-GFI1B complex is a crucial transcriptional repressor involved in regulating hematopoietic differentiation.[1][4] GFI1B recruits LSD1 and other corepressors like CoREST and HDACs to specific gene promoters.[4][5][6] LSD1-mediated demethylation of H3K4 at these sites leads to transcriptional repression.[4] Disruption of this complex can lead to aberrant gene expression and is linked to hematological side effects.[1][2]

Q4: What are the expected downstream effects of this compound treatment in neuronal cells?

A4: In neuronal cells, this compound-mediated inhibition of LSD1 leads to an increase in H3K4 methylation.[1][2] This epigenetic modification is associated with enhanced expression of genes related to neural plasticity, such as Brain-Derived Neurotrophic Factor (BDNF).[3] Studies have shown that this compound can improve learning function in mouse models with NMDA receptor hypofunction.[1][2]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in LSD1 enzymatic assays.

Possible Causes and Solutions:

  • Enzyme Quality:

    • Cause: Purity and activity of the recombinant LSD1 enzyme can vary between batches and suppliers.

    • Solution: Always qualify a new batch of LSD1 enzyme by running a standard inhibitor with a known IC50. Ensure proper storage conditions (-80°C in appropriate buffer) to maintain enzyme activity.

  • Substrate Concentration:

    • Cause: The concentration of the histone H3 peptide substrate can influence the apparent IC50 value.

    • Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibition.

  • Incubation Time:

    • Cause: As an irreversible inhibitor, the IC50 of this compound is time-dependent (kinact/KI).[1]

    • Solution: Standardize the pre-incubation time of this compound with the LSD1 enzyme before adding the substrate. Report the incubation time along with the IC50 value. For kinetic studies, measure the rate of inactivation at different inhibitor concentrations.

  • Assay Detection Method:

    • Cause: Different assay formats (e.g., fluorescence, luminescence, radioactivity) can have varying sensitivities and signal-to-noise ratios.

    • Solution: Ensure that the chosen detection method is validated and optimized for your specific assay conditions. Refer to established protocols for LSD1 activity assays.[7]

Problem 2: Difficulty confirming the minimal impact of this compound on the LSD1-GFI1B complex disruption using co-immunoprecipitation (co-IP).

Possible Causes and Solutions:

  • Antibody Selection:

    • Cause: The antibodies used for immunoprecipitation (IP) and western blotting (WB) may not be specific or efficient.

    • Solution: Validate your anti-LSD1 and anti-GFI1B antibodies for both IP and WB applications. Use appropriate positive and negative controls (e.g., isotype control IgG for IP).

  • Lysis Buffer Composition:

    • Cause: Harsh lysis buffers can disrupt protein-protein interactions.

    • Solution: Use a mild lysis buffer containing non-ionic detergents (e.g., NP-40) and protease inhibitors. Optimize the salt concentration to maintain the integrity of the complex.

  • Insufficient Crosslinking:

    • Cause: The interaction between LSD1 and GFI1B might be transient or not strong enough to survive the co-IP procedure without stabilization.

    • Solution: Consider in vivo crosslinking with formaldehyde before cell lysis to covalently stabilize protein complexes. Optimize the crosslinking time and quenching conditions to avoid over-crosslinking.

  • Inhibitor Treatment Conditions:

    • Cause: The concentration and duration of this compound treatment may not be optimal to observe the differential effect compared to a disruptive inhibitor.

    • Solution: Perform a dose-response and time-course experiment. Include a positive control inhibitor known to disrupt the LSD1-GFI1B complex (e.g., T-711 or other tranylcypromine-based inhibitors).[1]

Problem 3: Unexpected changes in GFI1 mRNA expression after this compound treatment.

Possible Causes and Solutions:

  • Cell Type Specificity:

    • Cause: The regulation of GFI1 expression can be cell-type dependent.

    • Solution: The minimal impact of this compound on GFI1 mRNA induction has been specifically demonstrated in TF-1a erythroblasts.[1] Be cautious when extrapolating these findings to other cell lines without empirical validation.

  • Competitive Binding:

    • Cause: this compound and other LSD1 inhibitors may share the same binding site on LSD1.[1]

    • Solution: If using this compound in combination with other LSD1 inhibitors, be aware of potential competitive binding that could affect downstream signaling and gene expression.

  • Off-Target Effects (unlikely but possible):

    • Cause: At very high concentrations, small molecule inhibitors may exhibit off-target effects.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. This compound has shown high selectivity for LSD1 over other FAD-dependent enzymes like MAO-A/B.[1]

Data Presentation

Table 1: Comparative Activity of this compound

CompoundTargetIC50Effect on LSD1-GFI1B ComplexHematological Safety Profile
This compound LSD122 nM[1][3]Minimal impact/transient inhibition[1][2]Superior[1][2]
Other Tranylcypromine-based Inhibitors LSD1VariesDisrupts the complex[1][2]Associated with hematotoxicity[1][2]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess LSD1-GFI1B Interaction

Objective: To determine the effect of this compound on the interaction between LSD1 and GFI1B in a cellular context.

Materials:

  • TF-1a cells

  • This compound and a positive control disruptive inhibitor (e.g., T-711)

  • DMSO (vehicle control)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-LSD1 antibody for IP

  • Anti-GFI1B antibody for WB

  • Anti-LSD1 antibody for WB

  • Normal rabbit/mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture TF-1a cells to the desired density.

    • Pre-incubate cells with DMSO, this compound (e.g., 1 µM and 10 µM), or the positive control inhibitor for a specified time (e.g., 6 hours).[1]

    • If studying competitive effects, stimulate with another compound after pre-incubation.[1]

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (whole-cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with the anti-LSD1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with Co-IP Lysis Buffer.

    • Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with anti-GFI1B and anti-LSD1 antibodies.

    • Develop the blot using a chemiluminescent substrate and image.

Expected Outcome: In the DMSO-treated sample, immunoprecipitation of LSD1 should pull down GFI1B. In the this compound treated sample, the amount of co-immunoprecipitated GFI1B should be comparable to the DMSO control, indicating minimal disruption. In the positive control sample, a significant reduction in co-immunoprecipitated GFI1B is expected.

Mandatory Visualizations

T448_Mechanism cluster_LSD1_Inhibitors LSD1 Inhibitors cluster_LSD1_Complex LSD1-GFI1B Complex cluster_Downstream_Effects Downstream Effects This compound This compound Enzymatic_Activity LSD1 Enzymatic Activity (H3K4 Demethylation) This compound->Enzymatic_Activity Inhibits Complex_Integrity LSD1-GFI1B Complex Integrity This compound->Complex_Integrity Minimal Impact Other_TCP_Inhibitors Other Tranylcypromine-based Inhibitors Other_TCP_Inhibitors->Enzymatic_Activity Inhibits Other_TCP_Inhibitors->Complex_Integrity Disrupts LSD1 LSD1 GFI1B GFI1B Hematotoxicity Hematotoxicity Complex_Integrity->Hematotoxicity Disruption leads to

Caption: this compound's differential impact on the LSD1-GFI1B complex.

CoIP_Workflow start Cell Treatment (DMSO, this compound, Positive Control) lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-LSD1 Ab) lysis->ip wash Wash Beads ip->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for GFI1B and LSD1) sds_page->western end Analysis of LSD1-GFI1B Interaction western->end

Caption: Workflow for Co-Immunoprecipitation experiment.

References

Validation & Comparative

A Comparative Guide to T-448 and Other Irreversible LSD1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-448, an irreversible lysine-specific demethylase 1 (LSD1) inhibitor, with other notable irreversible inhibitors of this key epigenetic regulator. The information presented is curated from preclinical data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to LSD1 and Irreversible Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in the pathogenesis of various cancers and neurological disorders, making it an attractive therapeutic target. Irreversible LSD1 inhibitors typically form a covalent bond with the FAD cofactor, leading to sustained inactivation of the enzyme.

This compound: A Differentiated Irreversible LSD1 Inhibitor

This compound is a potent, orally active, and irreversible LSD1 inhibitor with a reported IC50 of 22 nM[1][2][3][4][5]. A key differentiating feature of this compound is its minimal impact on the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B). This is significant because the disruption of the LSD1-GFI1B complex by other irreversible LSD1 inhibitors is associated with hematological toxicities, such as thrombocytopenia. This compound's unique mechanism suggests a potentially improved safety profile, making it an interesting candidate for further investigation.

Comparative Analysis of Irreversible LSD1 Inhibitors

To provide a clear overview, the following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized irreversible LSD1 inhibitors.

Table 1: Biochemical Potency Against LSD1
InhibitorIC50 (nM)Notes
This compound 22[1][2][3][4][5]Minimal impact on LSD1-GFI1B complex.
Iadademstat (ORY-1001) 18[1]Potent inhibitor in clinical development for AML and solid tumors.
Bomedemstat (IMG-7289) 56.8[1]In clinical trials for myelofibrosis.
GSK2879552 24[1]Investigated in AML and SCLC.
INCB059872 -Potent inhibitor with activity in AML models. Specific IC50 not consistently reported in the provided results.
Tranylcypromine ~20,700[6]Non-selective MAO and LSD1 inhibitor.
Phenelzine -MAO inhibitor with LSD1 inhibitory activity. Specific IC50 not consistently reported in the provided results.

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Cellular Activity and In Vivo Efficacy
InhibitorCell Line(s)Cellular Effect (EC50/IC50)In Vivo ModelEfficacy Summary
This compound Primary rat neuronsEnhances H3K4 methylation[1][2][3][4][5]NR1-hypo miceIncreased brain H3K4 methylation and improved learning function without causing thrombocytopenia[1].
Iadademstat (ORY-1001) AML cell lines, H1299, A549Induces differentiation at <1 nM in AML cells; Inhibits proliferation (80-160 µM) in H1299/A549[3][6]Rodent leukemia xenografts, Glioblastoma xenograftReduces tumor growth and compromises leukemic stem cell capacity[6]. Antitumor activity in glioblastoma model[3].
Bomedemstat (IMG-7289) Jak2V617F cells, SCLC cell linesInduces apoptosis and cell cycle arrest (50 nM-1 µM)[7]Mouse models of myeloproliferative neoplasms (MPNs)Reduced spleen size, improved blood cell counts, and reduced bone marrow fibrosis[8].
GSK2879552 AML and SCLC cell linesPotent anti-proliferative effects (average EC50 of 137 nM in AML)[9]SCLC xenograft-bearing miceInhibited tumor growth without causing thrombocytopenia[10].
INCB059872 AML cell lines, primary AML cellsInhibits cellular proliferation and induces differentiation[1][11]Human AML xenograft and MLL-AF9 murine leukemia modelsSignificant inhibition of tumor growth and prolonged median survival[1][11].

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and evaluation processes, the following diagrams are provided.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Irreversible Inhibitors LSD1 LSD1 CoREST CoREST LSD1->CoREST HDACs HDACs LSD1->HDACs GFI1B GFI1B LSD1->GFI1B H3K4me0 H3K4me0 (Repressed Mark) LSD1->H3K4me0 Demethylation Histone_H3 Histone H3 H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Target_Genes Target Gene Expression H3K4me2->Target_Genes Activation H3K4me0->Target_Genes Repression T448 This compound T448->LSD1 Inhibits (Minimal GFI1B disruption) Other_Inhibitors Other Irreversible Inhibitors Other_Inhibitors->LSD1 Inhibits (Disrupts GFI1B complex) Other_Inhibitors->GFI1B Disrupts Interaction

LSD1 Signaling and Inhibition

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Biochemical Assay (e.g., Amplex Red) Cell_Viability Cellular Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cell_Viability Determine Potency Target_Engagement Target Engagement (e.g., Western Blot for H3K4me2) Cell_Viability->Target_Engagement Confirm Cellular Activity Xenograft_Model Animal Model (e.g., Xenograft) Target_Engagement->Xenograft_Model Proceed to In Vivo Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (e.g., Platelet Count) Xenograft_Model->Toxicity_Study

LSD1 Inhibitor Evaluation Workflow

Comparison_Logic cluster_parameters Comparison Parameters T448 This compound Potency Biochemical Potency (IC50) T448->Potency Cellular_Activity Cellular Activity (EC50, Differentiation) T448->Cellular_Activity InVivo_Efficacy In Vivo Efficacy (Tumor Growth, Safety) T448->InVivo_Efficacy Mechanism Mechanism of Action (GFI1B Interaction) T448->Mechanism Other_Inhibitors Other Irreversible LSD1 Inhibitors Other_Inhibitors->Potency Other_Inhibitors->Cellular_Activity Other_Inhibitors->InVivo_Efficacy Other_Inhibitors->Mechanism

Comparative Analysis Framework

Experimental Protocols

LSD1 Inhibitor IC50 Determination (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT.

    • LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.

    • Substrate: Biotinylated histone H3 (1-21) peptide with dimethylated lysine 4 (H3K4me2).

    • Detection Reagents: Amplex® Red reagent and horseradish peroxidase (HRP).

    • Inhibitor: Serially diluted test compounds (e.g., this compound) in DMSO.

  • Assay Procedure:

    • Add LSD1 enzyme to a 96-well plate.

    • Add the inhibitor at various concentrations.

    • Initiate the reaction by adding the H3K4me2 substrate.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Add the Amplex Red/HRP mixture.

    • Incubate at room temperature, protected from light.

    • Measure fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract background fluorescence.

    • Normalize data to the control (no inhibitor).

    • Plot percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of the LSD1 inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot percent viability against inhibitor concentration to determine the EC50 or IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an LSD1 inhibitor in a mouse xenograft model.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., AML or SCLC cell lines) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the LSD1 inhibitor (e.g., this compound) via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, collect blood for hematological analysis (e.g., platelet counts).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Analyze statistical significance of the differences in tumor volume and other endpoints.

Conclusion

This compound presents a compelling profile as an irreversible LSD1 inhibitor with a potentially improved safety profile due to its minimal disruption of the LSD1-GFI1B complex. This comparative guide provides researchers with key data and methodologies to evaluate this compound alongside other irreversible LSD1 inhibitors in the context of their specific research goals. The provided protocols and diagrams offer a framework for conducting and interpreting preclinical studies in this important area of epigenetic drug discovery.

References

Validating T-448 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of T-448, an anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) monoclonal antibody. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with alternative approaches.

Executive Summary

This compound is a humanized IgG1 monoclonal antibody designed to block the inhibitory TIGIT receptor, thereby enhancing anti-tumor immunity. Validating that this compound engages its target, TIGIT, in a cellular context is critical for understanding its mechanism of action and for the development of effective cancer immunotherapies. This guide explores established methods for confirming this compound target engagement, including flow cytometry-based assays that measure downstream functional effects and biophysical assays that directly assess target binding.

Data Presentation: this compound Performance and Comparison

The following tables summarize quantitative data on this compound's performance in preclinical and clinical settings, comparing it with other anti-TIGIT antibodies where data is available.

Table 1: Preclinical Comparison of Anti-TIGIT Antibodies

FeatureThis compound (EOS-448)Domvanalimab (AB154)Ociperlimab (BGB-A1217)Vibostolimab (MK-7684)
Fc Function Fc-enabled (human IgG1)Fc-silentFc-enabledFc-enabled
Mechanism of Action TIGIT blockade, Treg depletion, T-cell activationTIGIT blockadeTIGIT blockade, potential for ADCCTIGIT blockade
Tumor Growth Inhibition (Monotherapy, Mouse Model) Strong delay in tumor growth[1]Moderate activityData not readily availableData not readily available
Tumor Growth Inhibition (Combination with anti-PD-1) Enhanced tumor growth inhibition[2]Greater tumor growth inhibition than anti-PD-1 alone[2]Synergistic anti-tumor activitySynergistic anti-tumor activity
Regulatory T Cell (Treg) Depletion Induces Treg depletion[1]No Treg depletionPotential for Treg depletionData not readily available

Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors (Phase I/II Study TIG-006) [3]

ParameterValue
Study Phase Phase I/II
Patient Population Advanced Solid Tumors
Treatment Arms This compound monotherapy and in combination with other agents (e.g., pembrolizumab)
Reported Efficacy (Monotherapy) Evidence of anti-tumor activity
Reported Efficacy (Combination with Pembrolizumab) Under investigation

Experimental Protocols

This section provides detailed methodologies for key experiments to validate this compound target engagement in cells.

Flow Cytometry for T-Cell Activation

This protocol assesses the functional consequence of this compound binding to TIGIT on T-cell activation.

Objective: To measure the upregulation of activation markers (CD69 and CD25) on T cells following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound antibody

  • Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

  • Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]

  • Resuspend PBMCs in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add this compound at various concentrations to the designated wells. Include an isotype control and a no-treatment control.

  • Incubate for 1 hour at 37°C.

  • Add anti-CD3/anti-CD28 antibodies to stimulate T-cell activation.

  • Incubate for 24-48 hours at 37°C.

  • Harvest the cells and wash with Flow Cytometry Staining Buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, -CD4, -CD8, -CD69, -CD25) for 30 minutes at 4°C in the dark.[5]

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.[6]

Flow Cytometry for Regulatory T Cell (Treg) Depletion

This protocol quantifies the reduction in the Treg population, a key mechanism of action for Fc-enabled anti-TIGIT antibodies like this compound.

Objective: To measure the percentage of Tregs (CD4+CD25+FoxP3+) in a mixed lymphocyte population after treatment with this compound.

Materials:

  • Human PBMCs

  • This compound antibody

  • Fluorochrome-conjugated antibodies: Anti-CD4, Anti-CD25

  • Intracellular staining antibodies: Anti-FoxP3

  • Fixation/Permeabilization Buffer

  • Flow Cytometry Staining Buffer

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate and culture PBMCs as described in the T-cell activation protocol.

  • Treat the cells with this compound at various concentrations for 48-72 hours.

  • Harvest and wash the cells.

  • Perform surface staining with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C.[7]

  • Wash the cells and then fix and permeabilize them using a commercial Fixation/Permeabilization buffer kit according to the manufacturer's instructions.[7]

  • Perform intracellular staining with the anti-FoxP3 antibody for 30 minutes at 4°C.[7]

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD4+CD25+FoxP3+ cells.[8]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to confirm direct target engagement by measuring the thermal stabilization of the target protein upon ligand binding. While not specifically documented for this compound, this general protocol can be adapted.

Objective: To determine if this compound binding to TIGIT increases its thermal stability in intact cells.

Materials:

  • TIGIT-expressing cell line (e.g., activated T cells, NK cells)

  • This compound antibody

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (primary anti-TIGIT antibody, secondary HRP-conjugated antibody, ECL substrate)

Procedure:

  • Culture TIGIT-expressing cells to 80-90% confluency.

  • Treat cells with this compound or a vehicle control for 1 hour at 37°C.[9]

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9][10]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[11]

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble TIGIT in each sample by Western blotting using an anti-TIGIT antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.[11]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify protein targets of a compound based on the principle that drug binding can protect the target protein from proteolysis. This general protocol can be adapted for this compound.

Objective: To confirm that this compound binding to TIGIT protects it from protease digestion.

Materials:

  • TIGIT-expressing cell lysate

  • This compound antibody

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Prepare a lysate from a TIGIT-expressing cell line.

  • Incubate the cell lysate with this compound or a vehicle control for 1 hour at room temperature.[12]

  • Add a protease to the lysates and incubate for a specific time to allow for protein digestion.[13]

  • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Separate the protein fragments by SDS-PAGE.

  • Perform a Western blot using an anti-TIGIT antibody to visualize the TIGIT protein.

  • Compare the band intensity of TIGIT in the this compound-treated and control samples. A stronger band in the this compound-treated sample indicates protection from proteolysis and thus target engagement.[12]

Mandatory Visualization

TIGIT_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell / NK Cell CD155 CD155 TIGIT TIGIT CD155->TIGIT Binds CD226 CD226 CD155->CD226 Binds TIGIT->CD226 Competes for CD155 SHP1_SHP2 SHP1/SHP2 TIGIT->SHP1_SHP2 Recruits & Activates TCell_Activation T-Cell Activation (e.g., IFN-γ production) CD226->TCell_Activation Co-stimulates PI3K_Akt PI3K/Akt Pathway SHP1_SHP2->PI3K_Akt Inhibits MAPK MAPK Pathway SHP1_SHP2->MAPK Inhibits NFkB NF-κB Pathway SHP1_SHP2->NFkB Inhibits PI3K_Akt->TCell_Activation Promotes MAPK->TCell_Activation Promotes NFkB->TCell_Activation Promotes T448 This compound T448->TIGIT Blocks Binding

Experimental_Workflow cluster_assays Target Engagement Assays start Start: Isolate Immune Cells (e.g., PBMCs) treatment Cell Treatment: - this compound - Isotype Control - No Treatment start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation flow_cytometry Flow Cytometry (Functional Readout) incubation->flow_cytometry cetsa CETSA (Biophysical Readout) incubation->cetsa darts DARTS (Biophysical Readout) incubation->darts analysis Data Analysis: - % Activated T-Cells - % Treg Depletion - Thermal Shift - Protease Protection flow_cytometry->analysis cetsa->analysis darts->analysis conclusion Conclusion: Validate this compound Target Engagement analysis->conclusion

References

Specificity Profile of T-448: A Comparative Analysis Against Other Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity profile of T-448, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other demethylase enzymes. The data presented herein is intended to offer an objective overview of this compound's performance relative to other well-known demethylase inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a highly selective inhibitor of the FAD-dependent demethylase LSD1 (KDM1A).[1][2][3] It demonstrates potent enzymatic inhibition of LSD1 with an IC50 value of 22 nM.[1][2] A key characteristic of this compound is its remarkable selectivity for LSD1 over other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), with a selectivity of over 4,500-fold.[1] This high degree of selectivity is crucial for minimizing off-target effects, a significant consideration in drug development. While extensive data on this compound's activity against the broader family of JmjC domain-containing demethylases is not widely published, its mechanism of action, which involves the formation of a compact formyl-FAD adduct, suggests a high degree of specificity for FAD-dependent enzymes like LSD1.[1][3]

Comparative Inhibitory Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other notable demethylase inhibitors against a panel of demethylase enzymes. This data highlights the potency and selectivity of each compound.

CompoundTarget DemethylaseIC50 (nM)Reference
This compound LSD1 (KDM1A) 22 [1][2]
MAO-A>100,000[1]
MAO-B>100,000[1]
ORY-1001 (Iadademstat) LSD1 (KDM1A)<20[4][5]
MAO-A>10,000
MAO-B>10,000
GSK2879552 LSD1 (KDM1A)137 (EC50 in cells)[6]
Tranylcypromine LSD1 (KDM1A)~2,000
MAO-APotent
MAO-BPotent

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of inhibitor specificity is paramount in drug discovery. A variety of in vitro biochemical assays are employed to measure the enzymatic activity of demethylases and the potency of their inhibitors.

General Protocol for In Vitro Demethylase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific demethylase.

1. Reagents and Materials:

  • Recombinant human demethylase enzyme (e.g., LSD1, KDM4A, etc.)

  • Biotinylated histone peptide substrate (e.g., H3K4me2 for LSD1, H3K9me3 for KDM4A)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA)

  • Cofactors (FAD for LSD1; Fe(II) and α-ketoglutarate for JmjC demethylases)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Detection reagents:

    • For H2O2-producing demethylases (like LSD1): A horseradish peroxidase (HRP)-coupled system with a fluorogenic substrate (e.g., Amplex Red).

    • For JmjC demethylases: Antibody-based detection using a primary antibody specific to the demethylated product and a fluorescently labeled secondary antibody, or AlphaLISA/HTRF technology.

  • 384-well, low-volume, black microplates

  • Plate reader capable of fluorescence detection

2. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation: Add 2 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of the microplate. Add 4 µL of a solution containing the demethylase enzyme and any necessary cofactors (excluding the substrate) to each well. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the demethylation reaction by adding 4 µL of the histone peptide substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • HRP-coupled assay: Add 10 µL of the detection reagent mixture (e.g., HRP and Amplex Red) and incubate for a further 15-30 minutes, protected from light.

    • Antibody-based detection: Stop the reaction and follow the specific protocol for the chosen detection method (e.g., ELISA, AlphaLISA, HTRF). This typically involves the addition of primary and secondary antibodies with intermittent incubation steps.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all experimental wells.

  • Normalize the data by setting the activity of the vehicle control (DMSO) to 100% and the activity of a known potent inhibitor (or no enzyme) to 0%.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Dispense Inhibitor Dilutions into Microplate reagents->plate preincubation Add Enzyme & Cofactors (Pre-incubation) plate->preincubation initiation Add Substrate (Initiate Reaction) preincubation->initiation incubation Incubate at 37°C initiation->incubation detection Add Detection Reagents incubation->detection read Measure Fluorescence detection->read analysis Data Analysis (IC50 Calculation) read->analysis

Caption: Experimental workflow for determining demethylase inhibitor IC50.

G cluster_lsd1 FAD-Dependent Demethylases cluster_jmjc Fe(II)/2-OG-Dependent Demethylases T448 This compound LSD1 LSD1 (KDM1A) T448->LSD1 High Potency (IC50 = 22 nM) MAO MAO-A / MAO-B T448->MAO Very Low Potency (>4,500-fold selective) KDM2 KDM2 Family T448->KDM2 Expected Low Potency (Different Mechanism) KDM3 KDM3 Family T448->KDM3 KDM4 KDM4 Family T448->KDM4 KDM5 KDM5 Family T448->KDM5 KDM6 KDM6 Family T448->KDM6

References

T-448: A Change in Target and a New Direction in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic agent T-448 revealed a mischaracterization in its classification as an epigenetic modulator. Extensive research has now clarified that this compound, also known as EOS-448 or GSK4428859A, is not involved in modifying gene expression through epigenetic mechanisms. Instead, it functions as a potent anti-TIGIT monoclonal antibody, placing it firmly in the category of immune checkpoint inhibitors.[1][2][3]

TIGIT (T cell immunoreceptor with Ig and ITIM domains) is a crucial immune checkpoint protein expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1][4] By binding to its ligands on other cells, TIGIT suppresses the activity of these immune cells, effectively putting a brake on the body's anti-tumor response. This compound exerts its therapeutic effect through a multi-faceted mechanism of action. Firstly, it directly blocks the interaction between TIGIT and its ligands, thereby releasing the "brakes" and restoring the cancer-fighting capabilities of T and NK cells.[1][2] Secondly, as an IgG1 antibody, this compound possesses a functional Fc domain that engages with Fc gamma receptors (FcγR) on other immune cells.[1][2][5] This engagement can lead to the depletion of highly immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells, which are characterized by high TIGIT expression.[1][2][3][5] This dual action of checkpoint blockade and depletion of suppressive immune cells makes this compound a promising candidate in cancer immunotherapy.

Given that this compound is not an epigenetic modulator, a direct comparison with drugs in that class is not scientifically meaningful. Therefore, this guide will pivot to provide a comprehensive comparison of a well-established class of epigenetic modulators: Histone Deacetylase (HDAC) Inhibitors . This comparison will adhere to the original request's structure, providing researchers, scientists, and drug development professionals with a valuable resource for understanding the efficacy and mechanisms of these important therapeutic agents.

A Comparative Guide to HDAC Inhibitors: Vorinostat, Romidepsin, and Panobinostat

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation. They remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors work by blocking the action of these enzymes, resulting in histone hyperacetylation and the reactivation of tumor suppressor genes. This guide will compare three prominent HDAC inhibitors: Vorinostat (Zolinza®), Romidepsin (Istodax®), and Panobinostat (Farydak®).

Quantitative Efficacy Data

The following table summarizes key efficacy data for Vorinostat, Romidepsin, and Panobinostat in various hematological malignancies.

DrugIndicationOverall Response Rate (ORR)Clinical Trial Identifier
Vorinostat Cutaneous T-cell Lymphoma (CTCL)29.5%NCT00091559
Romidepsin Cutaneous T-cell Lymphoma (CTCL)34%NCI-1312
Panobinostat Multiple Myeloma (in combination with bortezomib and dexamethasone)60.7%NCT01023308
Experimental Protocols

The determination of the efficacy of HDAC inhibitors relies on a variety of well-established experimental protocols. Below are outlines of common methodologies used in the cited studies.

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of the HDAC inhibitor or a vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Histone Acetylation Assay (Western Blot)

  • Objective: To confirm the mechanism of action of HDAC inhibitors by measuring the levels of acetylated histones.

  • Methodology:

    • Cells are treated with the HDAC inhibitor or a vehicle control.

    • Histones are extracted from the cell nuclei.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total-H3).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the acetylated histone is quantified and normalized to the loading control.

3. Clinical Trial Protocol for Efficacy Assessment

  • Objective: To evaluate the safety and efficacy of an HDAC inhibitor in patients with a specific cancer.

  • Methodology (Illustrative Example):

    • Study Design: A multicenter, open-label, single-arm study.

    • Patient Population: Patients with relapsed or refractory cutaneous T-cell lymphoma who have received at least one prior systemic therapy.

    • Treatment: The HDAC inhibitor is administered intravenously on specific days of a treatment cycle.

    • Efficacy Endpoints: The primary endpoint is the Overall Response Rate (ORR), defined as the proportion of patients who achieve a complete or partial response according to standardized criteria (e.g., RECIST for solid tumors, or specific criteria for hematological malignancies). Secondary endpoints may include duration of response, progression-free survival, and overall survival.

    • Assessments: Tumor response is assessed at baseline and at regular intervals during the study using imaging and/or clinical evaluation. Adverse events are monitored and graded throughout the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HDAC inhibitors and a typical experimental workflow for their evaluation.

HDAC_Inhibitor_Mechanism cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition and Gene Activation DNA_Repressed DNA Gene_Repression Gene Repression DNA_Repressed->Gene_Repression Histones_Repressed Histones Histones_Repressed->DNA_Repressed Compacts HDAC HDAC Acetyl_Group_Repressed Acetyl Group HDAC->Acetyl_Group_Repressed Removes DNA_Active DNA Gene_Activation Gene Activation (e.g., Tumor Suppressor Genes) DNA_Active->Gene_Activation Histones_Active Histones Histones_Active->DNA_Active Relaxes HDAC_Inhibitor HDAC Inhibitor HDAC_Inhibitor->HDAC Inhibits HAT HAT Acetyl_Group_Active Acetyl Group HAT->Acetyl_Group_Active Adds Acetyl_Group_Active->Histones_Active

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Cell_Lines Cancer Cell Lines HDAC_Inhibitor_Treatment HDAC Inhibitor Treatment Cell_Lines->HDAC_Inhibitor_Treatment Animal_Models Animal Models (e.g., Xenografts) Animal_Models->HDAC_Inhibitor_Treatment Cell_Viability Cell Viability Assay (MTT) HDAC_Inhibitor_Treatment->Cell_Viability Histone_Acetylation Histone Acetylation Assay (Western Blot) HDAC_Inhibitor_Treatment->Histone_Acetylation Tumor_Growth Tumor Growth Measurement HDAC_Inhibitor_Treatment->Tumor_Growth Phase_I Phase I Trial (Safety & Dosage) Cell_Viability->Phase_I Promising Results Phase_II Phase II Trial (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trial (Comparison to Standard Treatment) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: Experimental Workflow for HDAC Inhibitor Evaluation.

References

Unraveling Specificity: A Comparative Guide to T-448 and MAOA/B Enzyme Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-TIGIT antibody T-448 and the monoamine oxidase A and B (MAOA/B) enzymes. Central to this analysis is the assessment of potential cross-reactivity, a critical consideration in therapeutic development.

This compound, also known as EOS-448 or GSK4428859A, is a human immunoglobulin G1 (IgG1) monoclonal antibody designed as an antagonist of the T-cell immunoglobulin and ITIM domain (TIGIT) immune checkpoint inhibitor.[1][2] Its primary mechanism of action involves binding to TIGIT on T cells and Natural Killer (NK) cells, thereby restoring their anti-tumor functions.[1][2][3][4] Furthermore, its Fc region is engineered to engage Fc gamma receptors (FcγR), leading to the activation of myeloid and NK cell populations and the depletion of TIGIT-high regulatory T cells.[1][2][3][4]

Conversely, Monoamine Oxidase A (MAOA) and Monoamine Oxidase B (MAOB) are intracellular enzymes located on the outer mitochondrial membrane. They are pivotal in the catabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. As such, they are established therapeutic targets for small molecule inhibitors in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

A thorough review of publicly available preclinical and clinical data reveals no evidence of cross-reactivity between this compound and MAOA/B enzymes. The distinct molecular nature, cellular localization, and physiological roles of this compound and MAOA/B make a direct interaction and subsequent cross-reactivity highly improbable. This compound is a large protein therapeutic that targets a specific cell-surface receptor, while MAOA/B are intracellular enzymes involved in neurotransmitter metabolism.

Comparative Analysis: this compound vs. MAOA/B Enzymes

To elucidate the low probability of cross-reactivity, the following table summarizes the key characteristics of this compound and MAOA/B enzymes.

FeatureThis compound (EOS-448)MAOA/B Enzymes
Molecular Class Monoclonal Antibody (IgG1)Flavoenzymes
Primary Target TIGIT (T-cell immunoglobulin and ITIM domain)Monoamine Neurotransmitters (e.g., serotonin, dopamine)
Cellular Location of Target Cell Surface of T cells and NK cellsOuter Mitochondrial Membrane (intracellular)
Therapeutic Area Immuno-oncologyPsychiatry (Depression), Neurology (Parkinson's Disease)
Mechanism of Action Immune checkpoint blockade, Fc-mediated effector functionsCatalysis of monoamine oxidation
Reported Cross-Reactivity No reported cross-reactivity with MAOA/BNot applicable

Visualizing the Distinct Pathways

The following diagrams illustrate the separate biological spheres of this compound and MAOA/B, highlighting the lack of intersection between their respective pathways.

T448_Mechanism This compound Signaling Pathway cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell T-Cell T-Cell T-Cell->Tumor Cell Promotes Killing APC/NK Cell APC / NK Cell APC/NK Cell->T-Cell Enhances Activation This compound This compound TIGIT TIGIT Receptor This compound->TIGIT Binds to This compound->TIGIT Blocks Inhibition FcgammaR FcγR This compound->FcgammaR Engages TIGIT->T-Cell Inhibits CD226 CD226 PVR PVR (on Tumor Cell) PVR->TIGIT PVR->CD226 FcgammaR->APC/NK Cell Activates

Caption: this compound mechanism of action in the tumor microenvironment.

MAO_Pathway MAOA/B Metabolic Pathway cluster_Neuron Neuron Mitochondria MAOA MAO-A Metabolites Inactive Metabolites MAOA->Metabolites MAOB MAO-B MAOB->Metabolites Serotonin Serotonin Serotonin->MAOA Metabolized by Norepinephrine Norepinephrine Norepinephrine->MAOA Metabolized by Dopamine Dopamine Dopamine->MAOA Dopamine->MAOB

Caption: Role of MAOA/B in neurotransmitter metabolism within neurons.

Experimental Protocols for Assessing Off-Target Binding

While no cross-reactivity is anticipated, a comprehensive assessment to formally exclude any potential off-target binding of this compound would involve the following experimental protocols.

In Vitro Enzyme Inhibition Assay
  • Objective: To determine if this compound directly inhibits the enzymatic activity of MAOA or MAOB.

  • Methodology:

    • Recombinant human MAOA and MAOB enzymes are incubated with their respective specific substrates (e.g., kynuramine for both, or more specific substrates if available) and a fluorogenic or colorimetric probe.

    • A known MAOA/B inhibitor (e.g., clorgyline for MAOA, selegiline for MAOB) is used as a positive control.

    • This compound is added to the reaction at a range of concentrations, typically from nanomolar to micromolar. An isotype control antibody should be used as a negative control.

    • The rate of substrate turnover is measured by monitoring the change in fluorescence or absorbance over time using a plate reader.

    • The percentage of enzyme inhibition is calculated for each concentration of this compound and compared to the controls. IC50 values are determined if inhibition is observed.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To assess direct binding of this compound to MAOA/B in a cellular context.

  • Methodology:

    • A cell line endogenously expressing high levels of MAOA or MAOB is treated with this compound or a vehicle control.

    • The cells are then heated to a range of temperatures, causing proteins to denature and precipitate.

    • The remaining soluble protein fraction at each temperature is collected.

    • The amount of soluble MAOA or MAOB is quantified by Western blot or mass spectrometry.

    • Binding of a ligand (like this compound) would stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Broad Off-Target Screening Panel
  • Objective: To screen this compound against a large panel of receptors, enzymes, and ion channels to identify any potential off-target interactions.

  • Methodology:

    • This compound is submitted to a commercial service provider for screening against a comprehensive panel of human proteins, which would typically include enzymes like MAOA and MAOB.

    • These panels utilize various assay formats, including radioligand binding assays and enzyme activity assays.

    • The results would provide a broad overview of the specificity of this compound and indicate any potential off-target liabilities.

The following diagram outlines a logical workflow for assessing potential cross-reactivity.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow Start Hypothesize Potential Cross-Reactivity (this compound vs. MAOA/B) Biochemical_Assay In Vitro Enzyme Inhibition Assay Start->Biochemical_Assay Cellular_Assay Cellular Thermal Shift Assay (CETSA) Start->Cellular_Assay Broad_Screen Broad Off-Target Screening Panel Start->Broad_Screen Analyze_Data Analyze Data for Binding or Inhibition Biochemical_Assay->Analyze_Data Cellular_Assay->Analyze_Data Broad_Screen->Analyze_Data No_Interaction Conclusion: No Cross-Reactivity Analyze_Data->No_Interaction No significant interaction detected Interaction_Found Further Investigation Required Analyze_Data->Interaction_Found Interaction detected

Caption: A logical workflow for the experimental assessment of this compound cross-reactivity.

References

A Tale of Two Targets: A Comparative Analysis of T-448 and T-711 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents is driven by a deep understanding of distinct molecular pathways. This guide provides a side-by-side comparison of two investigational compounds, T-448 (TAK-448) and T-711 (ALT-711), intended for researchers, scientists, and drug development professionals. While both have been subject to clinical investigation, they represent disparate approaches to treating distinct pathophysiological conditions. This compound is a synthetic peptide analog that modulates a key reproductive signaling pathway, whereas T-711 is a small molecule designed to break advanced glycation end-product (AGE) crosslinks. This guide will objectively compare their mechanisms of action, present available experimental data, and detail the methodologies of key cited experiments.

Executive Summary

This comparison clarifies that This compound (TAK-448) and T-711 (ALT-711) are not direct competitors but rather represent distinct therapeutic strategies targeting unrelated molecular pathways.

  • This compound (TAK-448) is a potent agonist of the kisspeptin receptor (KISS1R), a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its primary therapeutic applications have been investigated in hormone-dependent conditions such as prostate cancer and hypogonadism.[1][2]

  • T-711 (ALT-711, Alagebrium) is an advanced glycation end-product (AGE) crosslink breaker.[3][4] It has been studied for its potential to reverse the stiffening of tissues associated with aging and diabetes, with clinical trials focusing on heart failure and hypertension.[3][5][6]

The following sections will delve into the specific characteristics, experimental data, and underlying biological pathways of each compound.

Comparative Data Overview

The following tables summarize the key attributes of this compound and T-711 based on available preclinical and clinical data.

Table 1: General Properties and Development Status

FeatureThis compound (TAK-448)T-711 (ALT-711, Alagebrium)
Compound Class Synthetic nonapeptideThiazolium derivative
Primary Target Kisspeptin Receptor (KISS1R)Advanced Glycation End-product (AGE) crosslinks
Primary Mechanism KISS1R agonist, leading to downregulation of the HPG axis with sustained administration.[1][7]Breaks existing AGE-derived protein crosslinks.[3][4][8]
Therapeutic Area Oncology (Prostate Cancer), Endocrinology (Hypogonadism)Cardiovascular Disease (Heart Failure, Hypertension), Diabetic Complications
Highest Phase of Clinical Development Phase 2Phase 2b/3

Table 2: Preclinical Efficacy Data

ParameterThis compound (TAK-448)T-711 (ALT-711, Alagebrium)
Key Preclinical Finding In rat models of prostate cancer, continuous administration led to a rapid and profound reduction in plasma testosterone to castration levels.[7] Showed greater anti-tumor potential compared to leuprolide in a rat xenograft model.[9]In aged canines, administration for one month resulted in a 40% reduction in age-related ventricular stiffness.[10] In diabetic rats, it reduced large artery stiffness.[8]
IC50 / EC50 IC50 of 460 pM and an EC50 of 632 pM for KISS1R agonism.[11]Not applicable in the same context; acts by chemical cleavage.

Table 3: Clinical Trial Data Summary

Clinical EndpointThis compound (TAK-448)T-711 (ALT-711, Alagebrium)
Prostate Cancer (Phase 1) A 1-month depot injection in patients with prostate cancer reduced testosterone to <20 ng/dL and decreased PSA by >50% in patients receiving a 24 mg dose.[12]Not applicable.
Diastolic Heart Failure (Phase 2) Not applicable.A 16-week open-label trial in 23 elderly patients showed a decrease in left ventricular mass and improvements in diastolic filling and quality of life.[13]
Systolic Hypertension (Phase 2b) Not applicable.The SPECTRA trial was designed to evaluate its ability to lower systolic blood pressure in patients with readings ≥140 mmHg.[6]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and T-711 are rooted in their distinct interactions with different biological systems.

This compound (TAK-448) and the Kisspeptin Signaling Pathway

This compound is a synthetic analog of kisspeptin, a peptide that is a critical upstream regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[14] Kisspeptin binds to its receptor, KISS1R (also known as GPR54), on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[15][16] This binding stimulates the release of GnRH. GnRH then acts on the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate gonadal function, including testosterone production in males.

While acute administration of a KISS1R agonist like this compound stimulates this pathway, leading to a transient increase in testosterone, sustained and continuous exposure leads to desensitization and downregulation of the KISS1R.[1][7] This effectively suppresses the entire HPG axis, resulting in a profound and sustained decrease in testosterone to castration levels.[1][7] This is the therapeutic principle behind its investigation for hormone-sensitive prostate cancer.

Kisspeptin_Pathway T448 This compound (TAK-448) (Continuous Exposure) KISS1R KISS1R (GPR54) on GnRH Neuron T448->KISS1R Binds & Activates Desensitization Receptor Desensitization & Downregulation KISS1R->Desensitization Leads to GnRH GnRH Release (Suppressed) Desensitization->GnRH Pituitary Pituitary Gland GnRH->Pituitary Suppressed Stimulation LH_FSH LH & FSH Release (Suppressed) Pituitary->LH_FSH Testes Testes LH_FSH->Testes Suppressed Stimulation Testosterone Testosterone Production (Suppressed) Testes->Testosterone ProstateCancer Prostate Cancer Cell Growth Inhibition Testosterone->ProstateCancer Reduced Stimulation

Caption: this compound's mechanism of downregulating the HPG axis.
T-711 (ALT-711) and the Advanced Glycation End-Product (AGE) Pathway

T-711 (Alagebrium) acts on a fundamentally different process: the formation and accumulation of Advanced Glycation End-products (AGEs). AGEs are a diverse group of compounds formed through non-enzymatic reactions between sugars and proteins or lipids.[17][18] This process, known as the Maillard reaction, occurs naturally over time but is accelerated in conditions like diabetes mellitus.

AGEs can form crosslinks between long-lived proteins such as collagen and elastin, which are key components of the extracellular matrix in tissues like blood vessels and the heart.[4] These crosslinks lead to increased stiffness and reduced elasticity, contributing to cardiovascular and renal complications.[4] T-711 is designed to chemically cleave these specific α-dicarbonyl-based crosslinks, thereby breaking the bonds between proteins and potentially restoring tissue flexibility.[8][19]

AGE_Pathway Sugars Reducing Sugars (e.g., Glucose) Schiff Schiff Base Sugars->Schiff Proteins Proteins (e.g., Collagen) Proteins->Schiff Amadori Amadori Product Schiff->Amadori AGEs AGE Crosslinks Amadori->AGEs Stiffness Tissue Stiffness (Vascular, Myocardial) AGEs->Stiffness Cleavage Crosslink Cleavage T711 T-711 (ALT-711) T711->AGEs Breaks Restoration Restoration of Tissue Flexibility Cleavage->Restoration

Caption: T-711's mechanism of breaking AGE crosslinks.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

Protocol 1: Evaluation of this compound in a Rat Prostate Cancer Xenograft Model
  • Objective: To assess the anti-tumor efficacy of TAK-448 in comparison to the GnRH analog leuprolide in a rat model of androgen-sensitive prostate cancer.[9]

  • Model: Male rats with subcutaneously implanted VCaP (vertebral-cancer of the prostate) xenografts, which replicate both androgen-sensitive and castration-resistant phases of prostate cancer.[9]

  • Dosing Regimen: Animals were administered TAK-448 or leuprolide via continuous subcutaneous infusion.[7]

  • Efficacy Parameters:

    • Tumor Volume: Measured periodically with calipers.

    • Plasma Testosterone: Blood samples were collected and analyzed for testosterone concentrations.

    • Prostate-Specific Antigen (PSA): Serum PSA levels were measured as a biomarker of tumor activity.

    • Intra-tumoral Dihydrotestosterone (DHT): Levels were measured to assess local androgen suppression.[9]

  • Pharmacokinetic/Efficacy (PK/E) Analysis: A model was developed to correlate drug exposure with the anti-tumor effects, allowing for a quantitative comparison of the potency and onset of action for TAK-448 and leuprolide.[9]

Protocol 2: Clinical Evaluation of T-711 in Patients with Diastolic Heart Failure
  • Objective: To evaluate the efficacy and safety of Alagebrium (ALT-711) in elderly patients with stable diastolic heart failure (DHF).[13]

  • Study Design: A 16-week, open-label clinical trial.[13]

  • Participant Population: 23 patients with a mean age of 71 years, stable DHF, and a left ventricular ejection fraction >50%.[13]

  • Dosing Regimen: Alagebrium was administered orally at a dose of 420 mg per day.[13]

  • Efficacy Assessments:

    • Cardiac Structure and Function: Assessed by magnetic resonance imaging (MRI) for left ventricular mass and ejection fraction, and Doppler echocardiography for diastolic filling parameters.[13]

    • Arterial Compliance: Measured by aortic distensibility via MRI.[13]

    • Exercise Capacity: Evaluated by peak exercise oxygen consumption.[13]

    • Quality of Life: Assessed using the Minnesota Living with Heart Failure questionnaire.[13]

Conclusion

The comparative analysis of this compound (TAK-448) and T-711 (ALT-711) underscores a fundamental principle in drug development: the importance of a targeted approach based on a precise understanding of molecular pathology. This compound's role as a potent modulator of the HPG axis makes it a candidate for hormone-driven diseases, while T-711's unique ability to break AGE crosslinks offers a potential avenue for treating the structural damage associated with aging and metabolic diseases. For researchers and clinicians, the distinction between these two compounds highlights the diverse and innovative strategies being employed to combat a wide range of human diseases. The data presented herein, derived from preclinical and clinical studies, provides a foundational understanding of their respective mechanisms and therapeutic potential.

References

A Structural Showdown: T-448's Unique Engagement with LSD1 Outshines Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed comparative analysis of the novel lysine-specific demethylase 1 (LSD1) inhibitor, T-448, reveals a distinct structural and functional profile that sets it apart from other LSD1 inhibitors. This guide provides an in-depth look at the quantitative data, experimental methodologies, and structural intricacies of this compound's interaction with LSD1, offering a valuable resource for those in the field of epigenetic drug discovery.

This compound, an irreversible inhibitor of LSD1, has demonstrated a potent inhibitory effect with an IC50 of 22 nM.[1][2] What distinguishes this compound is its unique mechanism of action. It forms a compact N-formyl-flavin adenine dinucleotide (FAD) adduct within the LSD1 active site.[3] This is in stark contrast to many other tranylcypromine-based LSD1 inhibitors that generate bulkier FAD adducts. The significance of this compact adduct is profound: it allows this compound to selectively inhibit the demethylase activity of LSD1 without disrupting the crucial interaction between LSD1 and its binding partner, Growth Factor Independence 1B (GFI1B).[3] This preservation of the LSD1-GFI1B complex is believed to be the reason for this compound's favorable hematological safety profile, a significant advantage over earlier-generation LSD1 inhibitors that are often associated with thrombocytopenia.[4]

Performance Metrics: A Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and a selection of other notable LSD1 inhibitors. It is important to note that direct comparisons of IC50 values can be challenging due to variations in assay conditions across different studies.

InhibitorTypeIC50 (nM)k_inact/K_I (M⁻¹s⁻¹)Effect on LSD1-GFI1B InteractionKey Features
This compound Irreversible22[1][2]1.7 x 10⁴Minimal impact[3]Forms compact N-formyl-FAD adduct, favorable hematological safety profile.[3]
TAK-418 Irreversible~2.9[3]Not ReportedMinimal impact[5]A this compound analog, also shows selective enzyme inhibition.[4][5]
ORY-1001 (Iadademstat) Irreversible< 20[6]Not ReportedDisrupts interactionPotent inhibitor in clinical trials for AML and solid tumors.[6]
GSK-2879552 IrreversibleNot ReportedNot ReportedDisrupts interactionInvestigated in clinical trials for SCLC and AML.[6]
CC-90011 (Pulrodemstat) ReversibleNot ReportedNot ApplicableNot ReportedA reversible inhibitor in clinical trials.[6]
T-3775440 Irreversible20[7]Not ReportedDisrupts interactionA potent LSD1 inhibitor.[7]

Unveiling the Mechanism: A Structural Perspective

The unique inhibitory mechanism of this compound is rooted in its distinct interaction with the FAD cofactor in the active site of LSD1.

LSD1_Inhibition_Pathway Mechanism of LSD1 Inhibition by this compound cluster_T448 This compound Pathway cluster_Conventional Conventional Inhibitor Pathway T448 This compound LSD1_T448 LSD1 + this compound T448->LSD1_T448 Binds to Active Site Adduct_T448 Initial Covalent Adduct LSD1_T448->Adduct_T448 Forms Formyl_FAD Compact N-formyl-FAD Adduct Adduct_T448->Formyl_FAD Rearranges to LSD1_Inactive Inactive LSD1 Formyl_FAD->LSD1_Inactive Results in GFI1B_intact GFI1B_intact Formyl_FAD->GFI1B_intact Allows GFI1B_ GFI1B_ intact LSD1-GFI1B Complex Intact Conventional Conventional Inhibitor (e.g., T-711) LSD1_Conventional LSD1 + Conventional Inhibitor Conventional->LSD1_Conventional Binds to Active Site Adduct_Conventional Bulky FAD Adduct LSD1_Conventional->Adduct_Conventional Forms LSD1_Inactive_Conv Inactive LSD1 Adduct_Conventional->LSD1_Inactive_Conv Results in GFI1B_disrupted LSD1-GFI1B Complex Disrupted Adduct_Conventional->GFI1B_disrupted Causes

Caption: Comparative mechanism of LSD1 inhibition by this compound and conventional inhibitors.

Experimental Corner: Protocols for Key Assays

Reproducibility and standardization are paramount in drug discovery research. This section provides an overview of the methodologies employed in the structural and functional characterization of this compound.

LSD1 Enzymatic Inhibition Assay

This assay is crucial for determining the potency of LSD1 inhibitors. A common method is a horseradish peroxidase (HRP)-coupled assay.

LSD1_Enzymatic_Assay_Workflow LSD1 Enzymatic Assay Workflow Start Start Incubate Incubate LSD1 with Inhibitor (e.g., this compound) Start->Incubate Add_Substrate Add Dimethylated Histone H3 Peptide Substrate Incubate->Add_Substrate Demethylation LSD1 Catalyzes Demethylation Add_Substrate->Demethylation H2O2_Production H₂O₂ is Produced Demethylation->H2O2_Production HRP_Reaction HRP Catalyzes Reaction of H₂O₂ with a Chromogenic Substrate H2O2_Production->HRP_Reaction Color_Development Colorimetric Signal Develops HRP_Reaction->Color_Development Measure_Absorbance Measure Absorbance at Specific Wavelength Color_Development->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical LSD1 enzymatic inhibition assay.

Protocol:

  • Reagents: Recombinant human LSD1, dimethylated histone H3 peptide substrate, horseradish peroxidase (HRP), chromogenic HRP substrate (e.g., Amplex Red), assay buffer, and test inhibitors.

  • Procedure:

    • Incubate varying concentrations of the test inhibitor with LSD1 in the assay buffer for a defined period.

    • Initiate the demethylation reaction by adding the dimethylated histone H3 peptide substrate.

    • Allow the reaction to proceed at a controlled temperature.

    • Add the HRP and its chromogenic substrate to detect the hydrogen peroxide produced during the demethylation reaction.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9][10]

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This technique is essential to assess the impact of inhibitors on the interaction between LSD1 and its binding partners.

Protocol:

  • Cell Lysis: Lyse cells expressing endogenous or tagged LSD1 and GFI1B using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with control beads (e.g., protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to LSD1 (or the tag) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both LSD1 and GFI1B to detect their co-precipitation.

X-ray Crystallography for Structural Analysis

Determining the crystal structure of LSD1 in complex with an inhibitor provides atomic-level insights into the binding mode.

Protocol:

  • Protein Expression and Purification: Express and purify high-quality, soluble LSD1 protein (often in complex with its partner CoREST for stability).

  • Complex Formation: Incubate the purified LSD1 with the inhibitor (e.g., this compound) to allow for covalent adduct formation.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the LSD1-inhibitor complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-inhibitor complex into the electron density map. The final structure is validated and can be deposited in the Protein Data Bank (PDB).[4]

Binding Mode Comparison: this compound vs. Other Inhibitors

The structural analysis of this compound bound to LSD1 reveals key differences in its interaction with the active site compared to other inhibitors.

LSD1_Binding_Pocket_Comparison Comparative Binding Modes in LSD1 Active Site cluster_T448_binding This compound Binding cluster_Conventional_binding Conventional Inhibitor Binding LSD1_Pocket LSD1 Active Site FAD Binding Pocket Substrate (H3) Binding Pocket GFI1B Interaction Site T448_Adduct Compact N-formyl-FAD Adduct T448_Adduct->LSD1_Pocket:fad Occupies FAD pocket Conventional_Adduct Bulky FAD Adduct Conventional_Adduct->LSD1_Pocket:fad Occupies FAD pocket Conventional_Adduct->LSD1_Pocket:gfi1b Steric Clash

Caption: Schematic of inhibitor binding in the LSD1 active site.

The compact nature of the this compound-derived N-formyl-FAD adduct allows it to be accommodated within the FAD binding pocket without sterically hindering the nearby GFI1B interaction site. In contrast, the bulkier adducts formed by many other irreversible inhibitors extend from the FAD pocket and clash with the binding site for the N-terminal tail of GFI1B, leading to the disruption of this critical protein-protein interaction.

References

T-448: A New Generation LSD1 Inhibitor with a Superior Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of T-448 and first-generation Lysine-Specific Demethylase 1 (LSD1) inhibitors, highlighting this compound's improved hematological safety, supported by preclinical data and detailed experimental methodologies.

For researchers and drug development professionals in the field of epigenetics and oncology, the development of safe and effective inhibitors of Lysine-Specific Demethylase 1 (LSD1) is a significant pursuit. While first-generation LSD1 inhibitors, many of which are based on the structure of tranylcypromine, have shown therapeutic potential, their clinical utility has been hampered by significant safety concerns, most notably hematological toxicities such as thrombocytopenia.[1] A newer entrant, this compound, has demonstrated a markedly improved safety profile, positioning it as a promising alternative. This guide provides an in-depth comparison of the safety profiles of this compound and first-generation LSD1 inhibitors, supported by preclinical data and detailed experimental protocols.

Superior Hematological Safety of this compound: The Quantitative Evidence

Preclinical studies in mice have provided compelling evidence for the superior hematological safety of this compound compared to first-generation LSD1 inhibitors. A key study compared the effects of this compound with a tranylcypromine-based inhibitor, T-711, on peripheral blood cell counts in ICR mice.

The data clearly indicates that while the first-generation inhibitor T-711 caused a significant, dose-dependent decrease in platelet counts, this compound had no significant effect on platelet numbers even at high doses.[1] This lack of thrombocytopenia is a critical safety advantage for this compound. Furthermore, this compound did not significantly impact white blood cell or red blood cell counts at therapeutically relevant doses.[1]

Treatment GroupDose (mg/kg/day)Platelet Count (x10^4/μL)White Blood Cell Count (x10^2/μL)Red Blood Cell Count (x10^4/μL)
Vehicle-~100~80~950
T-71110~70No significant changeNo significant change
T-71130~40No significant changeNo significant change
This compound10No significant changeNo significant changeNo significant change
This compound100No significant changeNo significant changeNo significant change
*Statistically significant decrease compared to vehicle control.

Table 1: Comparison of Hematological Parameters in Mice Treated with T-711 (a first-generation LSD1 inhibitor) and this compound. Data is approximated from graphical representations in the cited preclinical study.[1]

The Mechanistic Basis for this compound's Enhanced Safety

The differential impact on hematological parameters between this compound and first-generation LSD1 inhibitors stems from their distinct mechanisms of action at the molecular level. LSD1 is a critical enzyme that removes methyl groups from histones, but it also forms a crucial complex with Growth Factor Independent 1B (GFI1B), a transcription factor essential for normal hematopoietic stem cell differentiation and platelet formation.[1][2]

First-generation, tranylcypromine-based LSD1 inhibitors not only block the catalytic activity of LSD1 but also disrupt the interaction between LSD1 and GFI1B.[1][2] This disruption is the primary cause of the observed hematotoxicity, particularly thrombocytopenia.

In contrast, this compound is a specific inhibitor of LSD1's enzymatic activity that has minimal impact on the LSD1-GFI1B complex.[1][2][3] This unique property allows this compound to exert its therapeutic effects by modulating histone methylation without interfering with the critical functions of the LSD1-GFI1B complex in hematopoiesis.

cluster_0 First-Generation LSD1 Inhibitors cluster_1 This compound FirstGen Tranylcypromine-based Inhibitor LSD1_GFI1B_disrupted LSD1-GFI1B Complex (Disrupted) FirstGen->LSD1_GFI1B_disrupted Disrupts Thrombocytopenia Thrombocytopenia LSD1_GFI1B_disrupted->Thrombocytopenia Leads to T448 This compound LSD1_enzymatic LSD1 Enzymatic Activity (Inhibited) T448->LSD1_enzymatic Inhibits LSD1_GFI1B_intact LSD1-GFI1B Complex (Intact) Normal_Hematopoiesis Normal Hematopoiesis LSD1_GFI1B_intact->Normal_Hematopoiesis Maintains

Figure 1: Mechanism of Action Comparison. This diagram illustrates the differential effects of first-generation LSD1 inhibitors and this compound on the LSD1-GFI1B complex and subsequent impact on hematopoiesis.

Detailed Experimental Protocols

To facilitate the replication and verification of these findings, detailed methodologies for the key experiments are provided below.

In Vivo Hematological Safety Assessment in Mice

Objective: To evaluate the effect of LSD1 inhibitors on peripheral blood cell counts.

Animal Model: Male ICR mice are a commonly used strain for toxicological studies.

Experimental Groups:

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • First-generation LSD1 inhibitor (e.g., T-711) at various doses (e.g., 10, 30 mg/kg)

  • This compound at various doses (e.g., 10, 100 mg/kg)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Administer the respective compounds or vehicle orally once daily for a specified period (e.g., 4 or 14 days).

  • On the final day of treatment, collect peripheral blood samples from the tail vein or via cardiac puncture into EDTA-containing tubes to prevent coagulation.

  • Perform a complete blood count (CBC) using an automated hematology analyzer to determine platelet, red blood cell, and white blood cell counts.

  • Statistically analyze the data to compare the treatment groups with the vehicle control group.

start Start: Acclimatize Mice dosing Daily Oral Dosing (Vehicle, T-711, this compound) start->dosing 1 week blood_collection Blood Collection (e.g., Day 15) dosing->blood_collection 4-14 days cbc Complete Blood Count (CBC) Analysis blood_collection->cbc data_analysis Statistical Analysis of Blood Cell Counts cbc->data_analysis end End: Compare Hematological Safety data_analysis->end

Figure 2: Experimental Workflow. A flowchart outlining the key steps in the in vivo hematological safety assessment of LSD1 inhibitors in a mouse model.

Co-immunoprecipitation (Co-IP) Assay for LSD1-GFI1B Interaction

Objective: To determine the effect of LSD1 inhibitors on the interaction between LSD1 and GFI1B.

Cell Line: Human erythroblast cell line TF-1a, which endogenously expresses both LSD1 and GFI1B.

Procedure:

  • Culture TF-1a cells to the desired density.

  • Treat the cells with either vehicle (e.g., DMSO), a first-generation LSD1 inhibitor, or this compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

  • Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

  • Incubate a portion of the pre-cleared lysate with an antibody specific for either LSD1 or GFI1B overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

  • Add protein A/G-agarose beads to the antibody-lysate mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform Western blotting using antibodies against both LSD1 and GFI1B to detect the co-immunoprecipitated protein. A reduced amount of the co-precipitated protein in the presence of an inhibitor indicates disruption of the complex.

Conclusion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.